Fluphenazine Enanthate
説明
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1967 and has 5 investigational indications.
See also: Fluphenazine (has active moiety).
Structure
3D Structure
特性
IUPAC Name |
2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl heptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38F3N3O2S/c1-2-3-4-5-11-28(36)37-21-20-34-18-16-33(17-19-34)14-8-15-35-24-9-6-7-10-26(24)38-27-13-12-23(22-25(27)35)29(30,31)32/h6-7,9-10,12-13,22H,2-5,8,11,14-21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWSFOSWNAQHHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023070 | |
| Record name | Fluphenazine enanthate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
549.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2746-81-8 | |
| Record name | Fluphenazine enanthate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2746-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluphenazine enanthate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002746818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluphenazine enanthate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluphenazine O-enantate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.532 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUPHENAZINE ENANTHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QSB34YF0W9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Fluphenazine Enanthate on Dopamine D2 Receptors
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of the molecular interactions and signaling consequences of fluphenazine (B1673473) enanthate's action on the dopamine (B1211576) D2 receptor (D2R). It consolidates quantitative data, outlines key experimental methodologies, and visualizes complex pathways to offer a comprehensive resource for professionals in neuroscience and pharmacology.
Introduction: Pharmacokinetic Profile of Fluphenazine Enanthate
This compound is a long-acting injectable antipsychotic, functioning as a prodrug for its active form, fluphenazine. Administered intramuscularly, it is embedded in a sesame oil vehicle, from which it is slowly released.[1] In the bloodstream, esterases hydrolyze the enanthate ester, releasing the active fluphenazine molecule.[1][2] This formulation is designed to provide a sustained therapeutic concentration of fluphenazine, improving treatment adherence in patients with chronic schizophrenia.[3] While both enanthate and decanoate (B1226879) esters exist, the decanoate form generally has a longer elimination half-life.[2]
Core Mechanism: Competitive Antagonism at the D2 Receptor
The primary therapeutic effect of fluphenazine is achieved through its potent antagonism of the dopamine D2 receptor.[4] As a member of the phenothiazine (B1677639) class of antipsychotics, fluphenazine binds with high affinity to D2 receptors, competitively inhibiting the binding of the endogenous neurotransmitter, dopamine. This action is most critical in the mesolimbic pathway of the brain, where hyperactivity of dopaminergic signaling is associated with the positive symptoms of schizophrenia.
Fluphenazine exhibits high affinity for the D2 receptor, with binding affinity (Ki) values in the sub-nanomolar range, making it a potent antagonist.[4] Its interaction prevents the receptor from adopting the active conformation required to initiate intracellular signaling cascades.
Modulation of D2 Receptor Downstream Signaling Pathways
The D2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through two distinct pathways: a canonical G protein-dependent pathway and a non-canonical β-arrestin-mediated pathway. Fluphenazine antagonizes both of these signaling arms.
Upon activation by dopamine, the D2 receptor couples to inhibitory G proteins of the Gαi/o family.[5] This coupling leads to the inhibition of the enzyme adenylyl cyclase, which in turn reduces the intracellular concentration of the second messenger cyclic AMP (cAMP).[5] Fluphenazine, by blocking dopamine's access to the receptor, prevents G protein activation and maintains basal levels of adenylyl cyclase activity and cAMP production. This blockade is central to its antipsychotic effect.
Long-term blockade of D2 receptors can lead to adaptive changes in gene expression. For instance, chronic D2 antagonism has been shown to increase the expression of proenkephalin mRNA in the striatum.[6][7][8][9] This is thought to occur because D2 receptor activation normally exerts an inhibitory influence on proenkephalin gene expression.[6][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics of fluphenazine after fluphenazine dihydrochloride, enanthate and decanoate administration to man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Fluphenazine hydrochloride, dopamine D2/D1 receptor antagonist (CAS 146-56-5) | Abcam [abcam.com]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. Dopamine D2 receptors bidirectionally regulate striatal enkephalin expression: Implications for cocaine reward - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Irreversible blockade of D2 dopamine receptors by fluphenazine-N-mustard increases D2 dopamine receptor mRNA and proenkephalin mRNA and decreases D1 dopamine receptor mRNA and mu and delta opioid receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Involvement of dopamine D1 and D2 receptors in the regulation of proenkephalin mRNA abundance in the striatum and accumbens of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dopamine decreases striatal enkephalin turnover and proenkephalin messenger RNA abundance via D2 receptor activation in primary striatal cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics of Fluphenazine Enanthate: A Preclinical In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of fluphenazine (B1673473) enanthate, a long-acting injectable antipsychotic. The information presented herein is intended to support research, discovery, and development efforts in the field of neuropharmacology.
Core Data Presentation: Pharmacokinetics in Preclinical Models
The following tables summarize the key pharmacokinetic parameters of fluphenazine following intramuscular administration of its enanthate and decanoate (B1226879) esters in various preclinical models. Due to the limited availability of public data specifically for the enanthate ester in rats and rabbits, data for the closely related decanoate ester is included as a relevant substitute, reflecting the slow-release properties characteristic of these long-acting formulations.
Table 1: Pharmacokinetic Parameters of Fluphenazine Enanthate in Dogs
| Parameter | Value | Reference |
| Dose | 2 mg/kg (IM in sesame oil) | [1] |
| Cmax | 16.7 ± 1.1 ng/mL | [1] |
| Tmax | 3.8 ± 0.5 days | [1] |
| Half-life (release from depot) | 5.55 days | [1] |
Table 2: Pharmacokinetic Parameters of Fluphenazine Decanoate in Preclinical Models
| Species | Dose | Tmax | AUC (0-28 days) | Half-life | Reference |
| Rat (Wistar) | 16 mg/kg (IM) | 7 days | 18,597 ng.h/mL | 8-10 days | [2] |
| Rat (Sprague-Dawley) | 16 mg/kg (IM) | 7 days | 21,865 ng.h/mL | 8-10 days | [2] |
| Rabbit | 4.5 mg/kg (IM) | 7 days | 18,120 ng.h/mL | 8-10 days | [2] |
| Dog | 2 mg/kg (IM in sesame oil) | 10.6 ± 1.1 days | Not Reported | 15.4 days | [1] |
Note: The data for fluphenazine decanoate is presented to provide an understanding of the general pharmacokinetic profile of long-acting fluphenazine esters in these species.
Experimental Protocols
The following section details a representative experimental protocol for a preclinical pharmacokinetic study of this compound. This protocol is a composite synthesized from established methodologies for long-acting injectable formulations in preclinical models.[1][2]
Animal Models and Husbandry
-
Species: Male Sprague-Dawley rats (250-300g), male New Zealand White rabbits (2.5-3.5 kg), or male Beagle dogs (8-12 kg).
-
Acclimation: Animals are acclimated to the housing facility for at least 7 days prior to the study, with free access to standard laboratory chow and water.
-
Housing: Animals are housed in temperature and humidity-controlled rooms with a 12-hour light/dark cycle.
Formulation and Administration
-
Formulation: this compound is dissolved in a sterile sesame oil vehicle to the desired concentration.
-
Dose Administration: A single intramuscular (IM) injection is administered into the gluteal muscle of dogs and rabbits, or the thigh muscle of rats.[2] The injection site is shaved and cleaned with 70% ethanol (B145695) prior to injection.
Blood Sampling
-
Rat: Blood samples (approximately 0.25 mL) are collected via the tail vein or retro-orbital sinus at pre-dose and at specified time points post-dose (e.g., 1, 4, 8, 24, 48, 72, 168, 336, 504, and 672 hours). A sparse sampling design may be utilized.[2]
-
Rabbit: Blood samples (approximately 1 mL) are collected from the marginal ear vein at pre-dose and at the same time points as for rats.
-
Dog: Blood samples (approximately 2 mL) are collected from the jugular or cephalic vein at pre-dose and at the specified time points.
-
Sample Processing: Blood samples are collected into tubes containing an appropriate anticoagulant (e.g., K2-EDTA) and centrifuged at 4°C to separate the plasma. Plasma samples are stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS for Fluphenazine Quantification
-
Instrumentation: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) system is used for the quantification of fluphenazine in plasma.
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add an internal standard solution (e.g., a deuterated analog of fluphenazine).
-
Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: A typical flow rate is 0.4-0.6 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for fluphenazine and the internal standard.
-
-
Data Analysis: The concentration of fluphenazine in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank plasma.
Pharmacokinetic Analysis
Non-compartmental analysis is performed using appropriate software (e.g., Phoenix WinNonlin) to determine the following pharmacokinetic parameters:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Apparent terminal half-life (t½)
-
Clearance (CL/F)
-
Volume of distribution (Vz/F)
Mandatory Visualizations
Signaling Pathway
Fluphenazine exerts its antipsychotic effects primarily through the antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain. The following diagram illustrates the simplified signaling cascade associated with dopamine D2 receptor activation, which is inhibited by fluphenazine.
Experimental Workflow
The following diagram outlines the key steps in a typical preclinical pharmacokinetic study of this compound.
Logical Relationship: Prodrug Activation
This compound is a prodrug that requires in vivo hydrolysis by esterases to release the active moiety, fluphenazine.
References
- 1. Release and elimination of 14C-fluphenazine enanthate and decanoate esters administered in sesame oil to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rats and rabbits as pharmacokinetic screening tools for long acting intramuscular depots: case study with paliperidone palmitate suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of Fluphenazine Enanthate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and key characteristics of fluphenazine (B1673473) enanthate, a long-acting injectable antipsychotic medication. It details the historical context of its development, delineates its synthesis pathways with accompanying experimental protocols, and presents its physicochemical, pharmacokinetic, and clinical efficacy data in a structured format. This document also includes visualizations of the core synthesis pathway and its primary mechanism of action, the dopamine (B1211576) D2 receptor signaling cascade, to facilitate a deeper understanding for research and development professionals in the field of psychopharmacology.
Discovery and Historical Context
The development of long-acting injectable (LAI) antipsychotics was a significant advancement in the management of chronic schizophrenia, primarily aimed at addressing the challenge of medication non-adherence. The journey to fluphenazine enanthate began with the broader exploration of phenothiazine (B1677639) derivatives following the discovery of chlorpromazine's antipsychotic properties in 1952.[1][2][3][4]
Fluphenazine itself came into use in 1959.[5] The impetus for developing long-acting formulations grew from the need to provide sustained therapeutic effects and improve patient outcomes in long-term treatment.[3] The development of the first LAI antipsychotics is credited to G.R. Daniel, a medical director at the Squibb Institute for Medical Research.[1][3] This pioneering work led to the introduction of this compound in 1966, followed by fluphenazine decanoate (B1226879) in 1968.[1][3] These depot injections, administered intramuscularly, offered a solution to the problem of covert non-compliance and played a crucial role in the shift towards community-based psychiatric care.[1]
Synthesis Pathways
The synthesis of this compound is a multi-step process that begins with the formation of the core phenothiazine structure, followed by the addition of the piperazine (B1678402) side chain, and finally, esterification with heptanoic acid (enanthic acid). The following sections detail the key reactions and experimental protocols.
Synthesis of the Fluphenazine Base
The synthesis of the active pharmaceutical ingredient, fluphenazine, involves the condensation of 2-(trifluoromethyl)phenothiazine (B42385) with a piperazine-containing side chain. A common method is described in U.S. Patent 3,058,979.[5]
Step 1: Synthesis of 2-(Trifluoromethyl)phenothiazine This intermediate is prepared by the thionation of 3-(trifluoromethyl)diphenylamine.
Step 2: Synthesis of 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperazine This side chain is synthesized separately.
Step 3: Condensation to form Fluphenazine 2-(Trifluoromethyl)phenothiazine is reacted with 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperazine in the presence of a strong base, such as sodamide, in an inert solvent like toluene (B28343).
Esterification to this compound
The final step involves the esterification of the hydroxyl group on the piperazine side chain of fluphenazine with heptanoyl chloride (enanthoyl chloride). This process is detailed in U.S. Patent 3,194,733.
Experimental Protocol: Synthesis of this compound
Materials:
-
Fluphenazine base
-
Heptanoyl chloride (Enanthoyl chloride)
-
Pyridine (B92270) (anhydrous)
-
Toluene (anhydrous)
-
Sodium carbonate solution (aqueous)
-
Anhydrous sodium sulfate
-
Filter paper
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the fluphenazine base in anhydrous toluene and a slight excess of anhydrous pyridine. The pyridine acts as a catalyst and an acid scavenger.
-
With stirring, slowly add a slight molar excess of heptanoyl chloride to the fluphenazine solution.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water and a dilute aqueous sodium carbonate solution to remove pyridine hydrochloride and any unreacted acid chloride.
-
Wash the organic layer with water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as a viscous oil.
Physicochemical Properties
This compound is a lipophilic ester of fluphenazine, which contributes to its slow release from the oily depot vehicle after intramuscular injection.
| Property | Value |
| Molecular Formula | C₂₉H₃₈F₃N₃O₂S |
| Molecular Weight | 549.7 g/mol [6] |
| Appearance | Pale yellow to yellowish-orange viscous liquid or oily solid |
| Solubility | Very soluble in chloroform, ether, cyclohexane, methanol, ethanol; Insoluble in water |
| LogP (XLogP3) | 7.4[6] |
| IUPAC Name | 2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl heptanoate[6] |
Pharmacokinetics
The esterification of fluphenazine to this compound significantly alters its pharmacokinetic profile, allowing for a prolonged duration of action.
| Parameter | Value (for Fluphenazine after enanthate administration) |
| Route of Administration | Intramuscular injection |
| Time to Peak Plasma Concentration (Tmax) | 2-4 days |
| Half-life (t½) | Approximately 3.6 days after a single injection; 7-10 days with repeated dosing |
| Metabolism | Hydrolyzed to the active moiety, fluphenazine, which is then hepatically metabolized via CYP2D6. |
| Excretion | Primarily renal |
Note: Pharmacokinetic parameters can exhibit significant inter-individual variability.
Clinical Efficacy
This compound is indicated for the management of schizophrenia. Clinical trials have demonstrated its efficacy in reducing psychotic symptoms and preventing relapse.
| Study Outcome | Result |
| Relapse Rates | Studies have shown that long-acting injectable fluphenazine significantly reduces relapse rates compared to placebo in patients with schizophrenia.[7] |
| Symptom Reduction (BPRS) | Clinical trials have demonstrated a reduction in scores on the Brief Psychiatric Rating Scale (BPRS), indicating an improvement in psychotic symptoms.[2][7] |
BPRS = Brief Psychiatric Rating Scale
Visualizations
Synthesis Pathway of this compound
Fluphenazine's Mechanism of Action: Dopamine D2 Receptor Signaling
Experimental Protocols
Quantification of Fluphenazine in Human Plasma by HPLC-ECD
This protocol is based on methods developed for the sensitive quantification of fluphenazine in biological matrices.[2]
Objective: To determine the concentration of fluphenazine in human plasma samples.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector (ECD)
-
C18 reverse-phase HPLC column
-
Plasma samples from patients treated with this compound
-
Fluphenazine standard solutions
-
Internal standard solution (e.g., a structurally similar phenothiazine)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Buffer solution (e.g., phosphate (B84403) buffer)
-
Extraction solvent (e.g., a mixture of hexane (B92381) and isoamyl alcohol)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
Procedure:
-
Sample Preparation:
-
To a known volume of plasma (e.g., 1 mL), add a known amount of the internal standard.
-
Add a basifying agent (e.g., sodium hydroxide (B78521) solution) to raise the pH.
-
Add the extraction solvent, vortex vigorously for several minutes, and then centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the HPLC mobile phase.
-
-
HPLC-ECD Analysis:
-
Set up the HPLC system with the appropriate mobile phase (e.g., a mixture of acetonitrile and buffer) and flow rate.
-
Equilibrate the column.
-
Set the potential of the electrochemical detector to an appropriate value for the oxidation of fluphenazine.
-
Inject the reconstituted sample onto the HPLC system.
-
Record the chromatogram and identify the peaks corresponding to fluphenazine and the internal standard based on their retention times.
-
-
Quantification:
-
Prepare a calibration curve by analyzing a series of plasma samples spiked with known concentrations of fluphenazine and the internal standard.
-
Calculate the ratio of the peak area of fluphenazine to the peak area of the internal standard for both the standards and the unknown samples.
-
Determine the concentration of fluphenazine in the unknown samples by interpolating from the calibration curve.
-
Conclusion
This compound remains a significant therapeutic option in the long-term management of schizophrenia, a testament to the pioneering work in the mid-20th century to address the challenges of medication adherence in severe mental illness. A thorough understanding of its historical development, synthesis, and pharmacological properties is crucial for researchers and clinicians working to optimize its use and develop next-generation long-acting antipsychotics. This guide provides a foundational resource for these endeavors, consolidating key technical information into a single, accessible document.
References
- 1. An ultrasensitive method for the measurement of fluphenazine in plasma by high-performance liquid chromatography with coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ncpz.ru [ncpz.ru]
- 3. psychiatry.ru [psychiatry.ru]
- 4. Table 84, Evidence summary table: fluphenazine versus quetiapine - First-Generation Versus Second-Generation Antipsychotics in Adults: Comparative Effectiveness - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [opus4.kobv.de]
- 6. Pharmacokinetic Characteristics of Long-Acting Injectable Antipsychotics for Schizophrenia: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluphenazine decanoate (depot) and enanthate for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Effects of Fluphenazine Enanthate on Neuronal Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluphenazine (B1673473), a potent typical antipsychotic, has been a cornerstone in the management of schizophrenia and other psychotic disorders for decades.[1][2][3] While its clinical efficacy is primarily attributed to dopamine (B1211576) D2 receptor antagonism in the central nervous system, a growing body of in vitro research has begun to elucidate its direct cellular effects on neuronal and other cell types.[1][3][4] This technical guide provides a comprehensive overview of the in vitro effects of fluphenazine, with a specific focus on neuronal cell lines. It synthesizes key findings on its cytotoxic, apoptotic, and oxidative stress-inducing properties, and details the underlying molecular mechanisms and signaling pathways. This document is intended to serve as a resource for researchers and professionals in the fields of neuroscience and drug development, offering a consolidated view of the current understanding of fluphenazine's actions at the cellular level.
Introduction
Fluphenazine is a phenothiazine-derived antipsychotic medication available in several formulations, including the long-acting injectable esters, fluphenazine decanoate (B1226879) and fluphenazine enanthate.[1][5] These long-acting formulations are particularly valuable in ensuring treatment adherence in patients with chronic schizophrenia.[1][5] The primary mechanism of action of fluphenazine involves the blockade of postsynaptic dopamine D1 and D2 receptors in the mesolimbic pathways of the brain.[1][4][6][7] However, its pharmacological profile is complex, extending to interactions with other neurotransmitter systems, including serotonergic, adrenergic, and histaminergic pathways.[3]
Beyond its receptor-mediated effects, in vitro studies have revealed that fluphenazine can directly impact cell viability and function. Much of this research has been conducted in the context of oncology, where fluphenazine has been repurposed and investigated for its anticancer properties.[2][6][8][9] These studies, often utilizing neuronal-like cancer cell lines such as neuroblastoma and pheochromocytoma, provide valuable insights into the potential effects of fluphenazine on neuronal cells. The molecular mechanisms underlying these effects are thought to involve the induction of apoptosis, the generation of reactive oxygen species (ROS), and the modulation of key signaling pathways such as Akt and Wnt.[2][6][10]
This guide will synthesize the available in vitro data, focusing on neuronal cell lines to provide a detailed understanding of fluphenazine's cellular and molecular effects.
Cytotoxicity in Neuronal and Related Cell Lines
Fluphenazine has been shown to exhibit a concentration-dependent cytotoxic effect on various cell lines, including those of neuronal origin. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this effect.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| SK-N-SH | Human Neuroblastoma | 9.6 | [6] |
| PC12 | Pheochromocytoma | Not specified, but apoptosis was induced | [6] |
| SH-SY5Y | Human Neuroblastoma | Not specified, but apoptosis was induced | [6] |
| C6 | Rat Glioma | Not specified, but apoptosis was induced | [6] |
| ND7/23 | Dorsal Root Ganglion-derived | 18 (at -120 mV), 0.96 (at -50 mV) for sodium channel block | [11] |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human neuroblastoma cell lines (e.g., SK-N-SH, SH-SY5Y), rat pheochromocytoma cells (PC12), and rat glioma cells (C6) are commonly used models.[6] These cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: Fluphenazine (enanthate or dihydrochloride) is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. This stock is then diluted in culture medium to the desired final concentrations for experiments.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The culture medium is then replaced with medium containing various concentrations of fluphenazine or vehicle control (DMSO). The incubation period can range from hours to days, depending on the specific endpoint being measured.
Cell Viability Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Cells are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is reduced by mitochondrial dehydrogenases in living cells to a purple formazan (B1609692) product. The absorbance of the dissolved formazan is then measured spectrophotometrically.
-
WST-1 Assay: Similar to the MTT assay, the WST-1 assay is a colorimetric method for quantifying cell viability and proliferation.[12]
Apoptosis Assays
-
Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
-
DNA Fragmentation Analysis: A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments. This can be visualized by agarose (B213101) gel electrophoresis of extracted DNA, which will show a characteristic "ladder" pattern.[6]
Measurement of Reactive Oxygen Species (ROS)
-
DCFH-DA Assay: Cells are treated with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), a cell-permeable dye. Inside the cell, it is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity, which is proportional to the amount of ROS, can be measured using a fluorescence microplate reader or flow cytometry.
Key In Vitro Effects and Signaling Pathways
Induction of Apoptosis
A primary mechanism of fluphenazine-induced cytotoxicity in neuronal-like cells is the induction of apoptosis, or programmed cell death.[6][10] Studies have shown that fluphenazine treatment leads to an increase in apoptotic markers and DNA fragmentation in neuroblastoma and glioma cell lines.[6] The apoptotic process is often linked to the generation of reactive oxygen species and subsequent mitochondrial dysfunction.[6]
Experimental Workflow for Apoptosis Assessment
Caption: Workflow for assessing fluphenazine-induced apoptosis in neuronal cells.
Oxidative Stress
Fluphenazine has been shown to induce the production of reactive oxygen species (ROS) in various cell types.[2][6] ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids.[13][14][15] This oxidative stress is believed to be a key trigger for the mitochondrial intrinsic apoptotic pathway.[6] The generation of ROS can lead to a decrease in mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases, culminating in apoptotic cell death.
Signaling Pathway of Fluphenazine-Induced Oxidative Stress and Apoptosis
Caption: Fluphenazine-induced oxidative stress leading to apoptosis.
Modulation of Signaling Pathways
-
Akt/Wnt Pathways: Fluphenazine has been reported to modulate the Akt and Wnt signaling pathways, which are crucial for cell survival, proliferation, and metabolism.[2][6][10] As a dopamine D2 receptor antagonist, fluphenazine can influence these pathways, leading to downstream effects on proteins like β-catenin, FoxO1, BAD, and mTOR.[6] Inhibition of the Akt pathway can promote apoptosis.
-
Calmodulin Inhibition: Fluphenazine is a known inhibitor of calmodulin, a ubiquitous calcium-binding protein that regulates a multitude of cellular processes.[2][6] Calcium signaling is vital for neuronal functions such as neurotransmitter release, synaptic plasticity, and gene expression.[16][17][18] By inhibiting calmodulin, fluphenazine can disrupt these calcium-dependent pathways.
Logical Relationship of Fluphenazine's Multi-target Effects
Caption: Interconnected pathways of fluphenazine's in vitro neuronal effects.
Effects on Neuronal Ion Channels
Recent research has also demonstrated that fluphenazine can block neuronal voltage-gated sodium channels.[11] This effect was observed in both a dorsal root ganglion-derived cell line (ND7/23) and in rat primary cerebrocortical neurons.[11] The block was shown to be state-dependent, with a higher potency for inactivated channels.[11] This suggests that fluphenazine's clinical profile may be influenced by its effects on neuronal excitability through the modulation of ion channels, in addition to its well-established receptor antagonism.
Discussion and Future Directions
The in vitro evidence strongly suggests that fluphenazine has direct cellular effects that can lead to cytotoxicity in neuronal and related cell lines. The primary mechanisms appear to be the induction of apoptosis driven by oxidative stress and the modulation of key signaling pathways such as Akt/Wnt. While much of the existing data comes from studies investigating fluphenazine's potential as an anticancer agent, the findings on neuroblastoma and other neuronal-like cells provide a crucial window into its potential neurotoxic effects.
It is important to note that the concentrations of fluphenazine used in many in vitro studies may be higher than the therapeutic concentrations typically reached in the brain during clinical use. However, the long-acting nature of this compound could lead to sustained exposure in tissues, making these in vitro findings relevant for understanding potential long-term effects.
Future research should focus on several key areas:
-
Direct comparison of fluphenazine and its enanthate ester in various neuronal cell lines to determine if the esterification affects its in vitro activity.
-
Studies using a wider range of neuronal cell types, including primary neurons and induced pluripotent stem cell (iPSC)-derived neurons, to better model the diverse neuronal populations in the brain.[19]
-
Further elucidation of the signaling pathways involved in fluphenazine-induced effects, including the upstream and downstream effectors of the Akt/Wnt and calmodulin pathways.
-
Investigation into the potential interplay between fluphenazine's receptor-mediated effects and its direct cellular actions to gain a more holistic understanding of its overall impact on the nervous system.
Conclusion
References
- 1. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Antipsychotic Drug Fluphenazine against Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jmedchem.com [jmedchem.com]
- 4. What is the mechanism of Fluphenazine Maleate? [synapse.patsnap.com]
- 5. The long-acting phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antipsychotic Drug Fluphenazine against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of basal ganglia neurotransmission by the classical antipsychotic fluphenazine is due in part to the blockade of dopamine D1-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro anticancer activity of fluphenazine, perphenazine and prochlorperazine. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluphenazine-Induced Neurotoxicity with Acute Almost Transient Parkinsonism and Permanent Memory Loss: Lessons from a Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The neuroleptic drug, fluphenazine, blocks neuronal voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protective Effect of Antioxidants on Neuronal Dysfunction and Plasticity in Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Chemicals associated with oxidative stress may be essential to development | EurekAlert! [eurekalert.org]
- 16. Dysregulation of neural calcium signaling in Alzheimer disease, bipolar disorder and schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Calcium Sensors in Neuronal Function and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. N-Sulfonylphenoxazines as neuronal calcium ion channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
A Technical Guide to the Formulation Development of Long-Acting Injectable Fluphenazine Enanthate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies involved in the development of long-acting injectable (LAI) formulations of fluphenazine (B1673473) enanthate. Fluphenazine is a first-generation (typical) antipsychotic agent used in the management of schizophrenia and other psychotic disorders.[1] The development of LAI formulations, administered via intramuscular injection, is a critical strategy to improve patient adherence and provide steady, continuous drug exposure, which is paramount for managing chronic psychiatric conditions.[2][3]
Fluphenazine is available in two primary long-acting ester forms: enanthate and decanoate (B1226879). While the decanoate version is more commonly prescribed, this guide will focus on the technical aspects of developing the fluphenazine enanthate formulation, a sterile, oil-based solution designed for depot injection.[2][4][5]
Mechanism of Action
Fluphenazine's therapeutic effect is primarily achieved through its potent antagonism of dopamine (B1211576) D1 and D2 receptors within the mesolimbic pathways of the brain.[6][7][8][9] In psychotic disorders, an excess of dopaminergic activity is often implicated; by blocking these receptors, fluphenazine mitigates the effects of excess dopamine, thereby alleviating positive symptoms such as hallucinations and delusions.[7][10] The drug also interacts with other neurotransmitter systems, including serotonergic, histaminergic, adrenergic, and muscarinic receptors, which contributes to its comprehensive pharmacological profile and potential side effects.[7]
Formulation Components and Strategy
The formulation of this compound is typically a simple, non-aqueous solution. The primary goal is to create a sterile, stable, and injectable product that forms a depot within the muscle tissue, allowing for gradual release of the active moiety.
-
Active Pharmaceutical Ingredient (API): this compound is the heptanoic acid ester of fluphenazine. This esterification significantly increases the lipophilicity of the drug compared to its hydrochloride salt, enabling its dissolution in an oil vehicle and slowing its release from the injection site.[4]
-
Vehicle: A sterile vegetable oil, most commonly sesame oil, serves as the solvent and carrier.[4] The oil forms a localized depot upon intramuscular injection, and the drug's release is governed by its slow partitioning from the oil phase into the surrounding aqueous physiological environment. Following this partitioning, enzymatic hydrolysis cleaves the enanthate ester, releasing the active fluphenazine.[10]
Table 1: Common Excipients in Parenteral Formulations While a basic this compound formulation may only contain the API and oil, more complex parenteral products may include other excipients to enhance stability, aid manufacturing, or modify the release profile.[11][12][13]
| Excipient Class | Example(s) | Function in Parenteral Formulation |
| Solvents/Co-solvents | Propylene Glycol, Ethanol | To improve the solubility and stability of the API.[12] |
| Antioxidants | Butylated Hydroxytoluene (BHT) | To protect the API and vehicle from oxidative degradation. |
| Preservatives | Benzyl Alcohol, Parabens | To prevent microbial growth in multi-dose vials.[12] |
| Tonicity Adjusters | Sodium Chloride, Mannitol | Used primarily in aqueous formulations to make them isotonic.[11] |
| Buffering Agents | Citrates, Phosphates | To adjust and stabilize the pH of the formulation.[12] |
Manufacturing and Quality Control Workflow
The manufacturing of an oil-based LAI like this compound must be conducted under strict aseptic conditions to ensure sterility.
References
- 1. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Practical Guidance for the Use of Long-Acting Injectable Antipsychotics in the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Clinical pharmacokinetics of the depot antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Fluphenazine Hydrochloride? [synapse.patsnap.com]
- 8. Modulation of basal ganglia neurotransmission by the classical antipsychotic fluphenazine is due in part to the blockade of dopamine D1-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Fluphenazine Maleate? [synapse.patsnap.com]
- 10. What is the mechanism of Fluphenazine Decanoate? [synapse.patsnap.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
- 13. pharmaexcipients.com [pharmaexcipients.com]
Fluphenazine Enanthate Depot Injection: A Technical Guide to Drug Release Kinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluphenazine (B1673473) enanthate, a long-acting injectable antipsychotic, is a cornerstone in the management of schizophrenia. Its efficacy is intrinsically linked to the sustained release of the active moiety, fluphenazine, from an oily depot formulation following intramuscular administration. This technical guide provides an in-depth exploration of the drug release kinetics of fluphenazine enanthate from its depot injection. The document elucidates the formulation characteristics, the pivotal in vivo pharmacokinetic profile, and the theoretical and practical considerations for in vitro release testing. While specific, publicly available in vitro release data and validated protocols for the commercial formulation are limited, this guide furnishes a comprehensive framework for understanding and developing appropriate analytical methodologies.
Introduction
Long-acting injectable (LAI) antipsychotics have revolutionized the treatment of chronic schizophrenia by improving medication adherence and providing a more stable pharmacokinetic profile compared to oral formulations. This compound is a prodrug, an ester of fluphenazine with enanthic acid, formulated as a solution in a vegetable oil vehicle, typically sesame oil, for intramuscular depot injection.[1][2][3] Upon administration, the formulation forms a depot in the muscle tissue from which the drug is slowly released. The primary mechanism governing this sustained release is the slow partitioning of the lipophilic this compound from the oil vehicle into the surrounding aqueous physiological environment.[4] Following this release, the ester is rapidly hydrolyzed by tissue and blood esterases to the active drug, fluphenazine.[5] The length of the ester side chain influences the duration of action, with the longer-chain decanoate (B1226879) ester providing a more extended release profile than the enanthate ester.[1][6]
Formulation Composition
The commercial formulation of this compound depot injection is a sterile solution. The typical composition includes:
-
Active Pharmaceutical Ingredient (API): this compound
-
Vehicle: Sesame Oil
-
Preservative: Benzyl Alcohol (typically 1.2-1.5% w/v)[7]
The use of a vegetable oil vehicle is critical for the depot effect, as it creates a localized reservoir of the drug at the injection site.
In Vivo Pharmacokinetic Profile
The in vivo drug release kinetics of this compound are characterized by its pharmacokinetic profile in living organisms. Numerous studies in humans and animal models have elucidated the plasma concentration-time course of fluphenazine following depot injection.
Key Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for this compound and, for comparison, fluphenazine decanoate, from in vivo studies. It is important to note that these values can vary depending on the study population, analytical methods, and administered dose.
| Parameter | This compound | Fluphenazine Decanoate | Species | Reference |
| Time to Peak Plasma Concentration (Tmax) | 2 - 3 days | 0.5 - 1 day (initial peak) | Human | [8] |
| 3.8 ± 0.5 days | 10.6 ± 1.1 days | Dog | [6] | |
| Peak Plasma Concentration (Cmax) | Varies with dose | Varies with dose | Human | [7] |
| 16.7 ± 1.1 ng/mL | 11.1 ± 1.2 ng/mL | Dog (2 mg/kg) | [6] | |
| Apparent Elimination Half-Life (t½) | 3.5 - 4 days (single injection) | 6.8 - 9.6 days (single injection) | Human | [8] |
| 14.3 days (multiple injections) | Human | [8] | ||
| 5.55 days (from excretion data) | 15.4 days (from excretion data) | Dog | [6] |
Note: The pharmacokinetics of depot antipsychotics often exhibit "flip-flop" kinetics, where the absorption rate from the depot is slower than the elimination rate of the active drug. In such cases, the apparent elimination half-life reflects the release rate from the depot rather than the true elimination half-life of fluphenazine.[8]
Signaling Pathway of Fluphenazine
Fluphenazine exerts its antipsychotic effect primarily through the antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain. The sustained release from the depot ensures a consistent blockade of these receptors.
Caption: Fluphenazine's antagonism of the dopamine D2 receptor signaling pathway.
In Vitro Drug Release Kinetics
Establishing a robust and biorelevant in vitro release test is crucial for quality control during manufacturing and for predicting the in vivo performance of long-acting injectable formulations. However, for oil-based depots like this compound, developing such a test presents significant challenges due to the low aqueous solubility of the drug ester and the non-aqueous nature of the formulation.
Challenges and Considerations
-
Mimicking the In Vivo Environment: The in vitro method must simulate the conditions at the intramuscular injection site, including the interface between the oil depot and the aqueous physiological fluid.
-
Sink Conditions: Maintaining sink conditions (where the concentration of the drug in the release medium is significantly lower than its saturation solubility) is essential for ensuring that the release rate is not limited by the dissolution of the drug in the medium.
-
Method Discrimination: The developed method should be sensitive enough to detect changes in critical quality attributes of the formulation, such as viscosity, API concentration, and the presence of impurities, that could impact in vivo performance.
Experimental Protocols for In Vitro Release Testing (General Framework)
While a specific, validated USP monograph for the in vitro release of this compound from its oil depot is not available, a general methodology for its development can be outlined based on best practices for long-acting injectables. The following represents a composite of potential experimental approaches.
Objective: To develop a discriminating in vitro release method for this compound from an oil-based depot injection.
Apparatus:
-
USP Apparatus 2 (Paddle Apparatus) with Dialysis Bags: This method involves placing the drug formulation inside a dialysis bag, which is then placed in the dissolution vessel. The dialysis membrane acts as a barrier between the oil phase and the aqueous release medium.
-
USP Apparatus 4 (Flow-Through Cell): This apparatus allows for a continuous flow of fresh release medium over the sample, which can be beneficial for maintaining sink conditions, especially for poorly soluble drugs.
Materials:
-
This compound Depot Injection (Test Product)
-
Reference Standard: USP this compound RS
-
Dialysis Tubing (e.g., regenerated cellulose (B213188) with an appropriate molecular weight cut-off)
-
Release Medium: A buffered aqueous solution, potentially containing a surfactant (e.g., polysorbate 80, sodium lauryl sulfate) to enhance the solubility of this compound. The pH should be physiologically relevant (e.g., pH 7.4).
-
Analytical Instrumentation: A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is typically used for the quantification of this compound.
Methodology (Example using USP Apparatus 2 with Dialysis Bag):
-
Preparation of the Dialysis Bag:
-
Cut a section of dialysis tubing of appropriate length.
-
Pre-treat the membrane according to the manufacturer's instructions (e.g., soaking in water or release medium).
-
Securely seal one end of the tubing with a clamp.
-
-
Sample Preparation:
-
Accurately withdraw a specified volume of the this compound injection and inject it into the prepared dialysis bag.
-
Seal the other end of the bag, ensuring no leakage.
-
-
Dissolution Test:
-
Place the dialysis bag in the dissolution vessel containing a pre-heated (37 ± 0.5 °C) and deaerated release medium.
-
Begin agitation at a specified speed (e.g., 50 rpm).
-
-
Sampling:
-
At predetermined time points, withdraw an aliquot of the release medium from the vessel.
-
Replace the withdrawn volume with fresh, pre-heated release medium to maintain a constant volume.
-
-
Sample Analysis:
-
Analyze the collected samples for the concentration of this compound using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the percentage of drug released versus time to obtain the in vitro release profile.
-
Method Development and Validation: Key parameters to be optimized and validated during method development include:
-
Release Medium Composition: Type and concentration of buffer and surfactant.
-
Dialysis Membrane: Material and molecular weight cut-off.
-
Agitation Speed: To ensure adequate mixing without compromising the integrity of the dialysis bag.
-
Sampling Times: To adequately characterize the release profile.
Logical Workflow for Depot Injection Development
The development of a long-acting injectable depot formulation like this compound follows a logical progression from formulation design to clinical evaluation.
Caption: A simplified workflow for the development of a depot injection.
Mathematical Modeling of Drug Release
Mathematical models can be employed to describe and predict the drug release kinetics from depot formulations. For an oil-based depot, the release is often governed by partitioning and diffusion.
-
Higuchi Model: This model is often applicable to describe drug release from matrix systems and is based on Fick's law of diffusion. It describes the release as being proportional to the square root of time.
-
First-Order Kinetics: This model describes the drug release rate as being dependent on the concentration of the drug remaining in the depot.
-
Zero-Order Kinetics: This model describes a constant drug release rate over time, which is often the ideal scenario for controlled-release formulations.
The selection of an appropriate model depends on the specific release mechanism and the goodness of fit to the experimental data. A comprehensive in vitro-in vivo correlation (IVIVC) can be a powerful tool in drug development, allowing in vitro release data to serve as a surrogate for in vivo bioequivalence studies.[9]
In Vivo Fate of this compound Depot
The following diagram illustrates the processes that occur following the intramuscular injection of this compound depot.
Caption: Schematic of the in vivo fate of this compound depot injection.
Conclusion
The drug release kinetics of this compound from its depot injection are primarily governed by the slow partitioning of the prodrug from the sesame oil vehicle at the site of injection, leading to a sustained therapeutic effect. While in vivo pharmacokinetic data provide a good understanding of its release profile in a clinical setting, the development of a robust and biorelevant in vitro release test remains a key challenge. The methodologies and principles outlined in this guide provide a framework for the development and validation of such tests, which are essential for ensuring the consistent quality and performance of this important long-acting antipsychotic medication. Further research and publication of validated in vitro release methods and data would be highly beneficial to the scientific and drug development community.
References
- 1. analysis.rs [analysis.rs]
- 2. Fluphenazine decanoate (depot) and enanthate for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in sesame oil, a depot preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of fiber optic in vitro release testing method for dexamethasone release from the oil solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. USP 4 Flow-Through Cell: Dissolution Testing Evolution [electrolabgroup.com]
- 6. researchgate.net [researchgate.net]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. An Update to Dialysis-Based Drug Release Testing—Data Analysis and Validation Using the Pharma Test Dispersion Releaser - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-Acting Injectable Antipsychotics-A Review on Formulation and In Vitro Dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Phase Research on Fluphenazine Enanthate for Schizophrenia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational early-phase research on fluphenazine (B1673473) enanthate, a long-acting injectable antipsychotic for the treatment of schizophrenia. This document synthesizes key findings on its mechanism of action, pharmacokinetics, and clinical efficacy and safety from seminal studies, with a focus on quantitative data and detailed experimental methodologies.
Core Concepts: Mechanism of Action and Pharmacokinetics
Fluphenazine is a potent typical antipsychotic of the phenothiazine (B1677639) class.[1] Its primary mechanism of action is the antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain, which is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[2][3][4] Fluphenazine also exhibits antagonist activity at other receptors, including dopamine D1, alpha-adrenergic, and histamine (B1213489) H1 receptors, which contributes to its side effect profile.[5]
The enanthate ester of fluphenazine allows for its formulation as a long-acting injectable. Following intramuscular administration, the ester is slowly hydrolyzed, releasing the active fluphenazine moiety into the bloodstream. This provides a sustained therapeutic effect, improving treatment adherence in patients who may struggle with daily oral medication.[3]
Pharmacokinetic Profile
Early studies established the pharmacokinetic parameters of fluphenazine enanthate, distinguishing it from the oral formulation and the decanoate (B1226879) ester.
| Parameter | This compound | Fluphenazine Decanoate | Oral Fluphenazine |
| Time to Peak Plasma Concentration (Tmax) | 2-3 days[6] | 1 day (initial peak)[6] | Not specified in early studies |
| Apparent Elimination Half-Life (single injection) | 3.5-4 days[6] | 6.8-9.6 days[6] | 14-16 hours[7] |
| Apparent Elimination Half-Life (multiple injections) | Not specified in early studies | 14.3 days[6] | Not applicable |
| Time to Reach Steady-State | Not specified in early studies | 4-6 weeks[6] | Not applicable |
Experimental Protocols: Seminal Early-Phase Clinical Trials
The early clinical evaluation of this compound was characterized by pioneering studies that established its efficacy and safety profile. A landmark study was the National Institute of Mental Health (NIMH) Psychopharmacology Service Center Collaborative Study Group's trial on "Phenothiazine Treatment in Acute Schizophrenia," published in 1964.[1][8] While this study focused on several phenothiazines, its methodology provides a representative example of the clinical trial design of that era.
Patient Selection Criteria (Illustrative from the NIMH Collaborative Study)
-
Inclusion Criteria:
-
Newly admitted patients with a diagnosis of acute schizophrenia.
-
Age between 16 and 45 years.
-
Exhibiting at least two of the following symptoms: thinking or speech disturbance, catatonic motor behavior, paranoid ideation, hallucinations, delusional thinking other than paranoid, blunted or inappropriate affect, and disturbance of social behavior and interpersonal relations.
-
-
Exclusion Criteria:
-
Evidence of chronic schizophrenia (illness of more than two years' duration with gradual withdrawal and little affective display).
-
Presence of any organic brain disease.
-
History of significant medical or surgical illness.
-
Previous treatment with high doses of phenothiazines or electroconvulsive therapy within the past three months.
-
Study Design and Blinding
-
Design: Multicenter, double-blind, placebo-controlled, randomized clinical trial.
-
Randomization: Patients were randomly assigned to one of four treatment groups: chlorpromazine, fluphenazine, thioridazine, or placebo. The exact method of randomization and allocation concealment is not detailed in the publication, as was common for studies of that period.
-
Blinding: To maintain the blind, all study medications were prepared in identical-appearing capsules. The placebo contained lactose.
Drug Administration and Monitoring
-
Dosage: The dosage of fluphenazine was flexible and adjusted according to the patient's clinical response.
-
Concomitant Medication: Antiparkinsonian medication was permitted to manage extrapyramidal side effects.
-
Monitoring: Patients were assessed at baseline and at weeks 1, 3, and 6 of treatment.
Efficacy and Safety Assessments
-
Primary Efficacy Measure: The primary outcome was global improvement, as rated by physicians and nurses.
-
Symptom Severity: The Inpatient Multidimensional Psychiatric Scale (IMPS) and the Brief Psychiatric Rating Scale (BPRS) were used to assess changes in specific symptoms of schizophrenia.[9][10][11][12]
-
Adverse Events: Extrapyramidal symptoms were systematically evaluated using scales such as the Simpson-Angus Scale (SAS) for parkinsonism.[4][13][14] Other adverse events were recorded as observed by the clinical staff.
Quantitative Data from Early-Phase Research
The following tables summarize key quantitative data extracted from early clinical trials of this compound and related studies. Due to the reporting standards of the era, data is not always presented with measures of variance.
Efficacy Data: Relapse Rates and Symptom Reduction
| Comparison | Outcome | This compound/Decanoate | Comparator | Study Details |
| Fluphenazine decanoate vs. Placebo | Relapse (long-term) | Lower relapse rate | Higher relapse rate | One long-term study showed a significant reduction in relapse.[15] |
| Fluphenazine decanoate vs. Oral Neuroleptics | Relapse (medium-term) | 17% | 18% | No significant difference found.[16] |
| Fluphenazine decanoate vs. This compound | Relapse (medium-term) | No significant difference | No significant difference | One small study found no significant difference.[16] |
Safety Data: Incidence of Adverse Events
| Adverse Event | Fluphenazine vs. Low-Potency Antipsychotics | Study Details |
| Akathisia | 15% vs. 6% | 5 RCTs, n=1209 |
| Dystonia | 5% vs. 2% | 4 RCTs, n=1309 |
| Rigor | 27% vs. 12% | 2 RCTs, n=403 |
| Tremor | 15% vs. 6% | 2 RCTs, n=403 |
| Dizziness | 8% vs. 17% | 4 RCTs, n=1051 |
| Drowsiness | 18% vs. 25% | 3 RCTs, n=986 |
| Dry Mouth | 11% vs. 18% | 4 RCTs, n=1051 |
| Nausea | 4% vs. 15% | 3 RCTs, n=986 |
| Vomiting | 3% vs. 8% | 3 RCTs, n=986 |
Visualizations: Signaling Pathways and Experimental Workflow
Fluphenazine's Dopamine D2 Receptor Signaling Pathway
Fluphenazine's primary therapeutic effect is mediated through its antagonism of the dopamine D2 receptor, a G protein-coupled receptor (GPCR). The binding of fluphenazine to the D2 receptor inhibits the downstream signaling cascade that is hyperactive in schizophrenia.
Caption: Fluphenazine blocks D2 receptors, inhibiting downstream signaling.
Experimental Workflow of an Early-Phase this compound Clinical Trial
The following diagram illustrates a typical workflow for a 1960s-1970s era clinical trial evaluating this compound in patients with acute schizophrenia, based on the NIMH Collaborative Study.
Caption: Workflow of a typical early-phase this compound trial.
Conclusion
The early-phase research on this compound laid the groundwork for its long-standing use in the management of schizophrenia. These foundational studies, despite the methodological limitations of their time, successfully demonstrated the efficacy of a long-acting injectable formulation in treating psychotic symptoms and preventing relapse. The primary mechanism of D2 receptor antagonism was established, along with a clear understanding of its pharmacokinetic profile and a predictable set of adverse effects, most notably extrapyramidal symptoms. This technical guide provides a synthesized resource for researchers and drug development professionals, offering a detailed look into the seminal data and experimental protocols that introduced this compound as a significant therapeutic option for patients with schizophrenia.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simpson Angus Scale: Complete with ease | airSlate SignNow [signnow.com]
- 5. Table 1 from Fluphenazine decanoate (depot) and enanthate for schizophrenia. | Semantic Scholar [semanticscholar.org]
- 6. Clinical pharmacokinetics of the depot antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. A controlled comparative study of fluphenazine and this compound in acute and chronic psychotic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reap.asia [reap.asia]
- 11. psychopharmacology.uic.edu [psychopharmacology.uic.edu]
- 12. smchealth.org [smchealth.org]
- 13. scribd.com [scribd.com]
- 14. scribd.com [scribd.com]
- 15. Methods for study of fluphenazine kinetics in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fluphenazine decanoate (depot) and enanthate for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Fluphenazine Enanthate: A Technical Guide to Dopamine Receptor Subtype Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluphenazine (B1673473) enanthate is a long-acting injectable antipsychotic medication belonging to the phenothiazine (B1677639) class. Its therapeutic efficacy in managing psychotic disorders, particularly schizophrenia, is primarily attributed to its interaction with central nervous system dopamine (B1211576) receptors. Fluphenazine enanthate itself is a prodrug that is gradually hydrolyzed in the body to its active form, fluphenazine. This technical guide provides an in-depth analysis of the binding affinity of fluphenazine for the five dopamine receptor subtypes (D1, D2, D3, D4, and D5), details the experimental protocols used to determine these affinities, and illustrates the associated signaling pathways.
Core Data: Binding Affinity of Fluphenazine for Dopamine Receptor Subtypes
The affinity of a drug for its receptor is a critical determinant of its potency and pharmacological profile. This is typically quantified by the inhibition constant (Ki) or the dissociation constant (Kd), with lower values indicating a higher binding affinity. The following table summarizes the reported binding affinities of fluphenazine for human dopamine receptor subtypes.
| Receptor Subtype | Binding Affinity (Ki) [nM] | Binding Affinity (Kd) [nM] |
| D1 | 2.3[1] | 3.2 (mouse striatum)[2][3] |
| D2 | 0.4[1] | 0.7 (mouse striatum)[2][3] |
| D3 | 1.4[1] | |
| D4 | 7.1[1] | |
| D5 | 25[1] |
Note: The Ki values are for fluphenazine hydrochloride at cloned human receptors. The Kd values are for [3H]fluphenazine in mouse striatal membranes. This compound is a prodrug of fluphenazine.
The data clearly indicate that fluphenazine possesses a high affinity for the D2 subtype, which is consistent with its classification as a typical antipsychotic. Its affinity for other dopamine receptor subtypes, particularly D1, D3, and D4, is also notable and likely contributes to its overall pharmacological and side-effect profile.
Experimental Protocols
The determination of binding affinities for fluphenazine at dopamine receptors involves sophisticated in vitro techniques. The following are detailed methodologies for key experiments.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand (like fluphenazine) and a receptor.
Objective: To determine the affinity (Ki or Kd) of fluphenazine for dopamine receptor subtypes.
Materials:
-
Receptor Source: Cell membranes from cell lines stably expressing a specific human dopamine receptor subtype (e.g., CHO or HEK293 cells) or homogenized brain tissue known to be rich in dopamine receptors (e.g., striatum).
-
Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., [3H]spiperone for D2-like receptors, [3H]SCH23390 for D1-like receptors).
-
Competitor Ligand: Unlabeled fluphenazine hydrochloride.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation:
-
Cultured cells expressing the target receptor are harvested and homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.
-
-
Binding Assay:
-
Saturation Assay (to determine Kd of the radioligand):
-
A fixed amount of membrane preparation is incubated with increasing concentrations of the radioligand.
-
Non-specific binding is determined in a parallel set of tubes containing a high concentration of an unlabeled competing drug.
-
-
Competition Assay (to determine Ki of fluphenazine):
-
A fixed amount of membrane preparation is incubated with a fixed concentration of the radioligand and a range of concentrations of unlabeled fluphenazine.
-
-
-
Incubation: The reaction mixtures are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
For saturation assays, the Kd and Bmax (receptor density) are determined by non-linear regression analysis of the specific binding data.
-
For competition assays, the IC50 (the concentration of fluphenazine that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Functional assays measure the cellular response following receptor activation or inhibition, providing insights into the efficacy of a drug (i.e., whether it acts as an agonist, antagonist, or inverse agonist).
D1-like receptors are coupled to Gs proteins, which activate adenylyl cyclase to produce cyclic AMP (cAMP).
Objective: To determine the functional effect of fluphenazine on D1/D5 receptor signaling.
Procedure:
-
Cell Culture: Cells expressing D1 or D5 receptors are cultured.
-
Assay:
-
Cells are pre-incubated with varying concentrations of fluphenazine.
-
A D1/D5 receptor agonist (e.g., dopamine or SKF-38393) is added to stimulate the receptors.
-
The reaction is stopped, and the cells are lysed.
-
-
cAMP Measurement: The intracellular cAMP concentration is measured using a commercially available kit (e.g., ELISA or HTRF-based assay).
-
Data Analysis: The ability of fluphenazine to inhibit the agonist-induced increase in cAMP is quantified to determine its antagonist potency (IC50).
D2-like receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase. Their activation can be measured by the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the G protein.
Objective: To determine the functional effect of fluphenazine on D2/D3/D4 receptor signaling.
Procedure:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the target D2-like receptor are prepared.
-
Assay:
-
Membranes are incubated with a D2-like receptor agonist (e.g., quinpirole), varying concentrations of fluphenazine, and [35S]GTPγS.
-
-
Separation and Quantification: The amount of [35S]GTPγS bound to the G proteins is measured after separation by filtration.
-
Data Analysis: The inhibition of agonist-stimulated [35S]GTPγS binding by fluphenazine is analyzed to determine its antagonist potency.
Dopamine Receptor Signaling Pathways
Fluphenazine exerts its effects by antagonizing dopamine's action at its receptors, thereby modulating downstream signaling cascades.
D1-like Receptor (D1 & D5) Signaling Pathway
These receptors are coupled to the stimulatory G protein, Gs (or Golf in the striatum).
References
Preclinical Investigation of Fluphenazine Enanthate Side Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical investigation of side effects associated with fluphenazine (B1673473) enanthate, a long-acting injectable antipsychotic. The document focuses on the core pharmacological actions, key preclinical models used to assess adverse effects, detailed experimental protocols, and the underlying molecular signaling pathways.
Core Pharmacological Profile and Side Effects
Fluphenazine is a typical antipsychotic of the phenothiazine (B1677639) class that primarily exerts its therapeutic effects and side effects through the potent antagonism of dopamine (B1211576) D2 receptors in the brain.[1][2] The enanthate ester formulation allows for a prolonged duration of action. The most significant side effects observed in preclinical and clinical studies are extrapyramidal symptoms (EPS), which include parkinsonism, akathisia, dystonia, and tardive dyskinesia (TD).[2][3] Other notable side effects include hyperprolactinemia, neuroleptic malignant syndrome (NMS), and potential neurotoxicity.[3]
Quantitative Preclinical Data on Fluphenazine-Induced Side Effects
The following tables summarize key quantitative findings from preclinical studies investigating the side effects of fluphenazine.
Table 1: Dopamine D2 Receptor Occupancy and Extrapyramidal Symptoms in Rodents
| Parameter | Fluphenazine | Haloperidol | Thioridazine |
| D2 Receptor Occupancy for Increased EMG Activity | >80% | >57% | <61% (no increase) |
| D2 Receptor Occupancy for Catalepsy Induction | >80% | - | - |
| Source: ResearchGate |
Table 2: Effects of Fluphenazine on Dopamine Turnover in Rat Striatum
| Treatment | Dopamine Turnover | Noradrenaline Turnover |
| Fluphenazine Decanoate (B1226879) | Significantly Increased (prolonged effect) | No Significant Change |
| Fluphenazine Enanthate | Significantly Increased (prolonged effect) | No Significant Change |
| Fluphenazine-2HCl | Significantly Increased | No Significant Change |
| Source: PubMed |
Detailed Experimental Protocols
This section outlines detailed methodologies for key preclinical experiments used to evaluate the side effects of this compound.
Assessment of Extrapyramidal Symptoms: The Catalepsy Bar Test in Rats
This protocol is designed to assess the cataleptic effects of this compound, a common preclinical measure of parkinsonian-like side effects.
Experimental Workflow for Catalepsy Assessment
Caption: Workflow for the catalepsy bar test in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
This compound solution
-
Vehicle control (e.g., sesame oil)
-
Horizontal bar (approximately 0.5 cm in diameter, elevated 9 cm from the base)
-
Stopwatch
Procedure:
-
Acclimatization: Acclimatize the rats to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle control via intramuscular (IM) or subcutaneous (SC) injection. Dosing should be determined based on the study design.
-
Testing: At predetermined time points after injection (e.g., 1, 2, 4, 8, 24 hours), place each rat's forepaws on the horizontal bar.
-
Measurement: Start the stopwatch immediately. Record the time it takes for the rat to remove both forepaws from the bar. A cut-off time (e.g., 180 seconds) should be set.
-
Data Analysis: Compare the mean latency to descend between the fluphenazine-treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
Assessment of Tardive Dyskinesia: Vacuous Chewing Movement (VCM) Model in Rats
This protocol describes the induction and assessment of vacuous chewing movements, an animal model of tardive dyskinesia.
Experimental Workflow for VCM Assessment
Caption: Workflow for the vacuous chewing movement (VCM) model in rats.
Materials:
-
Male Sprague-Dawley rats
-
This compound solution
-
Vehicle control
-
Observation cages with a clear front panel
-
Video recording equipment
Procedure:
-
Chronic Treatment: Administer this compound (e.g., 25 mg/kg, i.m., every 21 days) or vehicle for an extended period (e.g., 18 weeks).[4]
-
Behavioral Observation: At regular intervals during the treatment period, place individual rats in the observation cages.
-
Recording: After a brief acclimatization period, videotape the rats for a predetermined duration.
-
Scoring: A trained observer, blind to the treatment conditions, scores the number of VCMs. VCMs are defined as purposeless chewing movements in the absence of food.
-
Data Analysis: Analyze the VCM counts over time and compare the cumulative VCMs between the fluphenazine and control groups.
Measurement of Dopamine Turnover: In Vivo Microdialysis in Rats
This protocol outlines the use of in vivo microdialysis to measure the extracellular levels of dopamine and its metabolites in the striatum of rats treated with this compound.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis to measure dopamine turnover.
Materials:
-
Rats with stereotaxically implanted guide cannulas targeting the striatum
-
Microdialysis probes
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
HPLC with electrochemical detection (HPLC-ECD) system
Procedure:
-
Probe Insertion: Gently insert the microdialysis probe through the guide cannula into the striatum of an awake, freely moving rat.
-
Perfusion and Equilibration: Begin perfusing the probe with aCSF at a slow flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline.
-
Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes).
-
Drug Administration: Administer this compound.
-
Post-Treatment Collection: Continue to collect dialysate samples at regular intervals for several hours or days.
-
Sample Analysis: Analyze the dialysate samples for dopamine, 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA) concentrations using HPLC-ECD.
-
Data Analysis: Express the post-treatment concentrations as a percentage of the baseline and compare the changes over time.
Molecular Signaling Pathways and Mechanisms of Side Effects
The primary mechanism underlying the extrapyramidal side effects of this compound is the blockade of D2 receptors in the nigrostriatal pathway. This disruption of dopaminergic signaling leads to a cascade of downstream events.
Dopamine D2 Receptor Blockade and Downstream Signaling
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. Fluphenazine decanoate (depot) and enanthate for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroleptic-induced vacuous chewing movements as an animal model of tardive dyskinesia: a study in three rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating the Labyrinth of Fluphenazine Enanthate: A Technical Guide to its Solubility and Stability for the Research Professional
For Immediate Release
This technical guide provides an in-depth analysis of the physicochemical properties of fluphenazine (B1673473) enanthate, a long-acting injectable antipsychotic agent. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes available data on its solubility and stability, offering a critical resource for formulation, analytical method development, and preclinical assessment.
Executive Summary
Fluphenazine enanthate, the enanthate ester of the potent neuroleptic fluphenazine, presents unique challenges and opportunities in pharmaceutical research due to its lipophilic nature and susceptibility to degradation. A thorough understanding of its solubility in various solvent systems and its stability under diverse environmental conditions is paramount for the development of robust and effective long-acting injectable formulations. This guide consolidates quantitative data, outlines detailed experimental protocols for characterization, and provides visual representations of its mechanism of action and analytical workflows to empower researchers in their endeavors.
Solubility Profile
This compound is characterized as a pale yellow to yellow-orange viscous liquid or oily solid. Its solubility is a critical determinant for its formulation as a long-acting injectable, typically in an oil-based vehicle. While specific quantitative data for this compound is sparse in publicly available literature, its general solubility characteristics are well-established. It is practically insoluble in water but demonstrates solubility in a range of organic solvents.
For research purposes, understanding its solubility in common laboratory solvents is essential for stock solution preparation and in vitro assay development. The following table summarizes the available qualitative and analogous quantitative solubility data.
Table 1: Solubility of this compound and its Analogues
| Solvent/System | This compound | Fluphenazine-N-2-chloroethane (hydrochloride) (Analogue) |
| Water | Practically Insoluble | Sparingly soluble |
| Ethanol | Very Soluble | ~1 mg/mL |
| Methanol | Freely Soluble | Not specified |
| Methylene Chloride | Very Soluble | Not specified |
| Dimethyl Sulfoxide (B87167) (DMSO) | Not specified | ~10 mg/mL |
| Dimethylformamide (DMF) | Not specified | ~10 mg/mL |
| Benzene | Soluble | Not specified |
| Chloroform | Freely Soluble | Not specified |
| Ether | Freely Soluble | Not specified |
| Sesame Oil | Soluble | Not applicable |
Note: Data for the analogue is provided as a proxy for estimating solubility in common research solvents.
Stability Characteristics
The stability of this compound is a critical quality attribute that can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. The ester linkage is susceptible to hydrolysis, and the phenothiazine (B1677639) nucleus can be oxidized. Understanding these degradation pathways is crucial for developing stable formulations and establishing appropriate storage conditions.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. Based on established protocols for fluphenazine hydrochloride and its analogues, a comprehensive forced degradation study for this compound should be conducted under the following conditions.[1][2][3]
Table 2: Summary of Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours at 60°C | Hydrolysis of the enanthate ester to form fluphenazine. |
| Basic Hydrolysis | 0.1 M NaOH | 24 hours at 60°C | Hydrolysis of the enanthate ester to form fluphenazine. |
| Oxidation | 3-30% H₂O₂ | 24 hours at room temperature | Oxidation of the sulfur atom in the phenothiazine ring to form sulfoxide derivatives.[2][4] |
| Thermal Degradation | 75°C (dry heat) | 12 - 48 hours | General decomposition.[2] |
| Photodegradation | UV light (e.g., 254 nm) | 3 - 7 days | Formation of various photoproducts, including sulfoxides.[2][5] |
Experimental Protocols
The following sections provide detailed methodologies for conducting key experiments to determine the solubility and stability of this compound.
Protocol for Solubility Determination
This protocol outlines a standard method for determining the solubility of this compound in various solvents.
-
Materials:
-
This compound
-
Selected solvents (e.g., methanol, ethanol, DMSO, sesame oil)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Syringe filters (0.45 µm)
-
-
Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.
-
Securely cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C, 37°C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation.
-
After equilibration, allow the vials to stand undisturbed for a short period to allow undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the solubility in mg/mL or other appropriate units.
-
Protocol for Forced Degradation Study
This protocol provides a framework for investigating the degradation of this compound under various stress conditions.
-
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water and organic solvents
-
Vials
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a UV or mass spectrometry (MS) detector
-
-
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.
-
Acidic Degradation: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.[3]
-
Basic Degradation: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.[3]
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.[3]
-
Thermal Degradation: Transfer a sample of solid this compound to a vial and place it in an oven at 75°C for 48 hours.[2]
-
Photodegradation: Expose a solution of this compound to UV light in a photostability chamber for 7 days.[2]
-
Sample Analysis: At specified time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples. Dilute all samples appropriately with the mobile phase.
-
Chromatographic Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact drug from its degradation products.
-
Data Evaluation: Calculate the percentage of degradation and identify the major degradation products by comparing the chromatograms of the stressed samples with that of an unstressed control.
-
Visualizations
Mechanism of Action: Dopamine (B1211576) D2 Receptor Antagonism
Fluphenazine's primary mechanism of action involves the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[6] This blockade reduces dopaminergic neurotransmission, which is thought to be hyperactive in psychotic states.
Caption: Dopamine synthesis, release, and D2 receptor blockade by Fluphenazine.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting stability studies of this compound.
Caption: A generalized workflow for conducting forced degradation studies.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound for research and development purposes. While quantitative data remains somewhat limited in the public domain, the provided protocols and analogous data offer a robust framework for in-house characterization. A thorough investigation of these physicochemical properties is indispensable for the successful development of safe, stable, and effective long-acting injectable formulations of this important antipsychotic agent. Further research is warranted to establish a more comprehensive and quantitative profile of this compound's behavior in various pharmaceutical systems.
References
- 1. New fluphenazine analogue with antimutagenic and anti-multidrug resistance activity—degradation profile and stability-indicating method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijbpas.com [ijbpas.com]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Fluphenazine Hydrochloride? [synapse.patsnap.com]
Fluphenazine Enanthate: A Technical Guide for Long-Term Antipsychotic Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of fluphenazine (B1673473) enanthate's role as a critical tool in the study of long-term antipsychotic effects. Fluphenazine, a typical first-generation antipsychotic of the phenothiazine (B1677639) class, has been instrumental in understanding the longitudinal efficacy and side effects of dopamine (B1211576) receptor blockade.[1] Its long-acting depot formulation, fluphenazine enanthate, allows for sustained drug delivery, making it particularly valuable for preclinical and clinical research into the chronic management of psychosis.[1][2]
Mechanism of Action
Fluphenazine's primary mechanism of action is the potent antagonism of postsynaptic dopamine D2 receptors in the mesolimbic, nigrostriatal, and tuberoinfundibular pathways.[1][3][4][5] Blockade of D2 receptors in the mesolimbic pathway is thought to mediate its antipsychotic effects, alleviating positive symptoms of schizophrenia such as hallucinations and delusions.[1][4] However, its action on other pathways contributes to its side-effect profile. The long-acting nature of this compound is achieved through its esterification, which slows its release from the injection site.[2][5]
Fluphenazine also exhibits antagonistic properties at other receptors, including serotonin (B10506) (5-HT2), histamine (B1213489) (H1), alpha-1 adrenergic, and muscarinic-1 receptors, which contribute to its overall therapeutic and adverse effect profile.[1][4]
Dopamine D2 Receptor Signaling Pathway
The blockade of D2 receptors by fluphenazine initiates a cascade of intracellular events. The following diagram illustrates the primary signaling pathway affected by fluphenazine.
Pharmacokinetics of this compound
The pharmacokinetic profile of this compound is characterized by its slow absorption and long duration of action, which are advantageous for long-term studies. After intramuscular injection, the enanthate ester is slowly hydrolyzed to release the active fluphenazine.
| Parameter | This compound | Fluphenazine Decanoate (B1226879) | Oral Fluphenazine |
| Time to Peak Plasma Concentration | 2 to 3 days[2] | First day (early high peak)[2] | Not specified |
| Apparent Elimination Half-life (single injection) | 3.5 to 4 days[2] | 6.8 to 9.6 days[2] | 14 to 16 hours[1] |
| Apparent Elimination Half-life (multiple injections) | Not specified | 14.3 days[2] | Not applicable |
| Time to Reach Steady-State | Not specified | 4 to 6 weeks[2] | Not applicable |
Experimental Protocols for Long-Term Studies
The long-acting nature of this compound makes it suitable for chronic studies in animal models, aimed at understanding the long-term effects of antipsychotic treatment, including the development of tardive dyskinesia (TD).
Animal Models
-
Primate Models: Cebus apella monkeys have been used to study fluphenazine-induced acute and tardive dyskinesias.[6]
-
Rodent Models: Rats are commonly used to investigate the behavioral and neuropathological changes associated with long-term fluphenazine administration.[7][8]
Experimental Workflow for Tardive Dyskinesia Studies
The following diagram outlines a typical experimental workflow for inducing and assessing tardive dyskinesia in a primate model using this compound.
Behavioral Assessments in Rodent Models
A variety of behavioral tests are employed in rodent models to assess the long-term effects of fluphenazine.
| Behavioral Test | Parameter Measured | Relevance to Antipsychotic Effects |
| Open-Field Test | Locomotor and exploratory activity.[8] | Assesses sedation, motor impairment, and potential for tolerance or sensitization over long-term treatment.[8] |
| Catalepsy Test | Immobility time. | Measures the cataleptic effects, a proxy for extrapyramidal side effects. |
| Prepulse Inhibition (PPI) | Sensorimotor gating.[9] | Models deficits in information processing observed in schizophrenia. |
| Conditioned Avoidance Response | Ability to avoid an aversive stimulus.[9] | A classic predictive screen for antipsychotic activity. |
Analytical Methods for Fluphenazine Quantification
Accurate quantification of fluphenazine in plasma is crucial for pharmacokinetic studies.
| Method | Limit of Detection/Quantitation | Key Features |
| High-Performance Liquid Chromatography (HPLC) with Coulometric Detection | Detection limit: 10 pg/ml[10] | Ultrasensitive method for measuring low plasma concentrations.[10] |
| Gas-Liquid Chromatography (GLC) with Nitrogen Detector | Undetectable in some samples 2 weeks post-injection.[11] | A chemical assay method for plasma level determination.[11] |
Key Findings from Long-Term Studies
Long-term administration of this compound has yielded significant insights into the chronic effects of antipsychotic treatment.
Efficacy and Relapse Prevention
While some studies have shown that fluphenazine decanoate, a similar long-acting formulation, reduces relapse rates compared to placebo in the long term, the evidence for its superiority over oral antipsychotics in preventing relapse is less clear.[12][13][14]
Extrapyramidal Symptoms and Tardive Dyskinesia
A significant concern with long-term typical antipsychotic use is the development of extrapyramidal symptoms (EPS) and tardive dyskinesia (TD).
-
Primate Studies: Long-term treatment with this compound in monkeys has been shown to induce abnormal movements corresponding to early-appearing extrapyramidal symptoms, and upon withdrawal, movements resembling tardive dyskinesia.[6]
-
Human Studies: The prevalence of tardive dyskinesia in patients treated with fluphenazine has been a subject of study, with some research indicating no significant difference in TD prevalence between fluphenazine-treated and non-fluphenazine-treated patients.[15] Discontinuation of depot fluphenazine has been associated with a decrease in TD ratings over time in some patients.[16]
Neuropathological Changes
Long-term treatment with fluphenazine decanoate in rats has been associated with neuropathological changes in the striatum. One study found a significantly lower density of large neurons in the striatum of rats treated for 8 months.[7]
Conclusion
This compound has been and continues to be a valuable pharmacological tool for researchers and drug development professionals studying the long-term effects of antipsychotic medications. Its long-acting formulation facilitates the investigation of chronic efficacy, the development of tolerance, and the emergence of long-term side effects such as tardive dyskinesia. The established experimental protocols in both primate and rodent models provide a robust framework for future research into novel antipsychotic agents. A thorough understanding of the pharmacokinetics, mechanism of action, and long-term consequences of D2 receptor antagonism, as elucidated through studies with this compound, is essential for the development of safer and more effective treatments for psychotic disorders.
References
- 1. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of the depot antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Fluphenazine Hydrochloride? [synapse.patsnap.com]
- 5. What is the mechanism of Fluphenazine Decanoate? [synapse.patsnap.com]
- 6. Fluphenazine-induced acute and tardive dyskinesias in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study of neuropathologic changes in the striatum following 4, 8 and 12 months of treatment with fluphenazine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Behavior of rats during one-year administration of fluphenazine and subsequent withdrawal period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Animal models for the evaluation of antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An ultrasensitive method for the measurement of fluphenazine in plasma by high-performance liquid chromatography with coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Plasma levels of fluphenazine during fluphenazine decanoate treatment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluphenazine decanoate (depot) and enanthate for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluphenazine decanoate (depot) and enanthate for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Depot fluphenazine decanoate and enanthate for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The prevalence of tardive dyskinesia in fluphenazine-treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
In-Depth Technical Guide: Enzymatic Conversion of Fluphenazine Enanthate to Fluphenazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic conversion of the prodrug fluphenazine (B1673473) enanthate to its active form, fluphenazine. Fluphenazine is a potent antipsychotic medication primarily used in the management of schizophrenia and other psychotic disorders. The enanthate ester formulation allows for a long-acting intramuscular depot injection, which improves patient compliance by reducing dosing frequency. The therapeutic efficacy of fluphenazine enanthate is entirely dependent on its bioconversion to the active fluphenazine moiety.
The Core of the Conversion: Enzymatic Hydrolysis
This compound is a prodrug, meaning it is an inactive compound that is converted into an active drug within the body. The conversion process is a hydrolysis reaction, where an ester bond is cleaved by the addition of water, yielding the active fluphenazine and enanthic acid. This reaction is catalyzed by a class of enzymes known as esterases.
Key Enzymes: Carboxylesterases
The primary enzymes responsible for the hydrolysis of a vast array of ester-containing drugs in humans are carboxylesterases (CES).[1] These enzymes are ubiquitously distributed throughout the body, with high concentrations in tissues crucial for drug metabolism, such as the liver and intestines.[1] In humans, two major carboxylesterase isozymes, CES1 and CES2, play a significant role in the metabolism of xenobiotics.[1]
-
Human Carboxylesterase 1 (hCES1): Predominantly found in the liver, hCES1 is considered the key enzyme in the hydrolysis of many ester prodrugs.[2] Given that fluphenazine is extensively metabolized in the liver, hCES1 is the most probable catalyst for the conversion of this compound.[3]
-
Human Carboxylesterase 2 (hCES2): This isozyme is primarily expressed in the small intestine.[2]
While direct evidence pinpointing a specific carboxylesterase isozyme for this compound is limited in publicly available literature, the general understanding of ester prodrug metabolism strongly implicates hepatic CES1 in this critical conversion. Studies on fluphenazine esters have shown that the ester forms are not detected in the plasma, suggesting a rapid and efficient hydrolysis once the drug is released from the intramuscular injection site.[4]
Quantitative Data on Enzymatic Conversion
One study reported a significantly faster hydrolysis rate for this compound compared to its longer-chain counterpart, fluphenazine decanoate, in both human plasma and liver microsomes.[4] This difference in hydrolysis rate likely contributes to the distinct pharmacokinetic profiles of the two depot formulations.
| Biological Matrix | Comparative Hydrolysis Rate of this compound vs. Decanoate | Reference |
| Human Plasma | 15-fold faster | [4] |
| Human Liver Microsomes | 6-fold faster | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to studying the enzymatic conversion of this compound to fluphenazine.
In Vitro Hydrolysis of this compound using Human Liver Microsomes
This protocol is designed to assess the rate of conversion of this compound to fluphenazine in a system that mimics the hepatic metabolism environment.
Materials:
-
This compound
-
Fluphenazine standard
-
Pooled human liver microsomes (HLMs)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (optional, to assess concomitant oxidative metabolism)
-
Acetonitrile (B52724) or other suitable organic solvent (for reaction termination)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and fluphenazine in an appropriate solvent (e.g., methanol (B129727) or DMSO).
-
Prepare the incubation buffer (100 mM phosphate buffer, pH 7.4).
-
Thaw the human liver microsomes on ice immediately before use. Dilute the microsomes to the desired concentration (e.g., 0.5 mg/mL) with the incubation buffer.
-
-
Incubation:
-
In a microcentrifuge tube, pre-incubate the diluted human liver microsomes at 37°C for 5 minutes.
-
Initiate the reaction by adding the this compound substrate to the pre-warmed microsome suspension. The final substrate concentration should be varied if determining kinetic parameters.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
Immediately terminate the reaction by adding a volume of cold organic solvent (e.g., 2 volumes of acetonitrile) to the aliquot. This will precipitate the proteins.
-
Vortex the sample vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or an HPLC vial for analysis.
-
-
Analytical Method:
-
Analyze the samples using a validated HPLC method capable of separating and quantifying this compound and fluphenazine.
-
The mobile phase composition and gradient will need to be optimized for the specific column and compounds. A typical mobile phase might consist of a mixture of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate).
-
Detection can be performed using UV spectrophotometry at a wavelength where both compounds have adequate absorbance (e.g., around 260 nm) or, for higher sensitivity and specificity, by mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Construct a standard curve for fluphenazine to quantify its formation over time.
-
The rate of fluphenazine formation can be calculated from the slope of the linear portion of the concentration-time curve.
-
Determination of Kinetic Parameters (Km and Vmax)
This protocol outlines the steps to determine the Michaelis-Menten constants for the enzymatic hydrolysis of this compound.
Procedure:
-
Follow the In Vitro Hydrolysis protocol as described above with the following modifications:
-
Use a range of this compound substrate concentrations, typically spanning from 0.1 to 10 times the estimated Km. A preliminary experiment with a wide range of concentrations may be necessary to estimate the Km.
-
Ensure that the reaction time is within the initial linear phase of product formation for all substrate concentrations. This may require shorter incubation times for higher substrate concentrations.
-
-
Data Analysis:
-
Measure the initial velocity (v₀) of the reaction (rate of fluphenazine formation) at each substrate concentration ([S]).
-
Plot the initial velocity (v₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis software to determine the values of Km and Vmax.
-
v₀ = (Vmax * [S]) / (Km + [S])
-
-
Alternatively, a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) can be used for a linear representation of the data, although non-linear regression is generally preferred for its accuracy.
-
Visualizations
The following diagrams illustrate the enzymatic conversion pathway and a typical experimental workflow for its investigation.
Caption: Enzymatic hydrolysis of this compound.
Caption: Workflow for in vitro enzymatic conversion analysis.
References
Foundational Studies on Fluphenazine Enanthate vs. Decanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluphenazine (B1673473), a potent typical antipsychotic of the phenothiazine (B1677639) class, has been a cornerstone in the management of chronic schizophrenia. To address challenges with medication adherence, long-acting injectable (LAI) formulations were developed. The two primary ester formulations, fluphenazine enanthate and fluphenazine decanoate (B1226879), offer extended therapeutic coverage, thereby reducing the frequency of administration and improving patient compliance. This technical guide provides an in-depth comparison of these two foundational formulations, summarizing key quantitative data, detailing experimental protocols from seminal studies, and visualizing critical biological and experimental pathways.
Core Pharmacology and Mechanism of Action
Both this compound and decanoate are prodrugs of fluphenazine. Following deep intramuscular injection, the esterified fluphenazine is slowly released from the oily vehicle and hydrolyzed by plasma and tissue esterases into the active moiety, fluphenazine. The primary mechanism of action of fluphenazine is the antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathways of the brain. This blockade is believed to be responsible for its antipsychotic effects, alleviating positive symptoms of schizophrenia such as hallucinations and delusions. Fluphenazine also exhibits activity at other receptors, including alpha-adrenergic, serotonergic, and muscarinic receptors, which contributes to its side effect profile.
Data Presentation: Comparative Analysis
The following tables summarize the key quantitative data comparing this compound and fluphenazine decanoate, compiled from foundational studies and clinical trials.
Table 1: Pharmacokinetic Properties
| Parameter | This compound | Fluphenazine Decanoate | Citation(s) |
| Ester Side Chain | Heptanoic acid (C7) | Decanoic acid (C10) | |
| Vehicle | Sesame oil | Sesame oil | |
| Time to Peak Plasma Concentration (Tmax) | 2 - 4 days | 8 - 24 hours | [1][2][3] |
| Elimination Half-life (t½) | 3.6 - 4.7 days | 7 - 14 days | [4][5] |
| Dosing Interval | 1 - 3 weeks | 2 - 5 weeks | [1] |
| Steady State | ~4 weeks | 4 - 6 weeks |
Table 2: Clinical Efficacy and Relapse Rates
| Outcome | This compound | Fluphenazine Decanoate | Citation(s) |
| Global Improvement (BPRS/CGI) | Significant improvement from baseline | Significant improvement from baseline | [1] |
| Relapse Rate (vs. Placebo) | Significantly lower | Significantly lower | [1] |
| Comparative Relapse Rate | No statistically significant difference in medium-term relapse rates. | No statistically significant difference in medium-term relapse rates. | [1] |
Table 3: Comparative Side Effect Profile (Extrapyramidal Symptoms - EPS)
| Side Effect | This compound | Fluphenazine Decanoate | Citation(s) |
| Incidence of EPS | Generally reported to have a higher incidence of early-onset EPS. | Generally reported to have a lower incidence of early-onset EPS. | [6] |
| Akathisia | More frequently reported. | Less frequently reported. | [6] |
| Parkinsonism | Similar incidence. | Similar incidence. | [1] |
| Dystonia | More frequently reported in early treatment phases. | Less frequently reported in early treatment phases. |
Experimental Protocols
Detailed methodologies from foundational studies are crucial for replication and further research. Below are synthesized protocols from key comparative trials.
Protocol 1: Determination of Fluphenazine Plasma Concentrations by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a composite based on methods described in early pharmacokinetic studies.
1. Sample Preparation:
- Collect venous blood samples into heparinized tubes at predetermined time points post-injection.
- Centrifuge the blood samples at 2000 x g for 15 minutes to separate the plasma.
- Store plasma samples at -20°C until analysis.
2. Extraction of Fluphenazine:
- To 1-2 mL of plasma, add an internal standard (e.g., a structurally similar phenothiazine).
- Add a buffering agent to alkalinize the plasma (e.g., sodium borate (B1201080) buffer, pH 9.0).
- Extract the fluphenazine and internal standard from the plasma using an organic solvent (e.g., n-heptane containing 1.5% isoamyl alcohol) by vortexing for 1-2 minutes.
- Centrifuge to separate the organic and aqueous layers.
- Transfer the organic layer to a clean tube.
- Perform a back-extraction into an acidic solution (e.g., 0.1 M sulfuric acid).
- After vortexing and centrifugation, discard the organic layer.
- Re-alkalinize the aqueous layer and perform a second extraction with the organic solvent.
- Evaporate the final organic extract to dryness under a stream of nitrogen.
3. Derivatization:
- Reconstitute the dried extract in a derivatizing agent (e.g., N,O-bis(trimethylsilyl)acetamide) to create a more volatile derivative suitable for GC analysis.
- Incubate the mixture to ensure complete derivatization.
4. GC-MS Analysis:
- Inject the derivatized sample into a gas chromatograph equipped with a mass spectrometer.
- GC Conditions:
- Column: A suitable capillary column (e.g., fused silica (B1680970) coated with a non-polar stationary phase).
- Carrier Gas: Helium at a constant flow rate.
- Temperature Program: An initial oven temperature held for a short period, followed by a temperature ramp to a final temperature to ensure separation of the analytes.
- MS Conditions:
- Ionization Mode: Electron impact (EI) ionization.
- Detection Mode: Selected Ion Monitoring (SIM) to monitor for specific fragment ions of the fluphenazine derivative and the internal standard, enhancing sensitivity and selectivity.
5. Quantification:
- Generate a standard curve by plotting the ratio of the peak area of the fluphenazine derivative to the peak area of the internal standard against known concentrations of fluphenazine.
- Calculate the concentration of fluphenazine in the plasma samples by comparing their peak area ratios to the standard curve.[7][8][9]
Protocol 2: Assessment of Clinical Efficacy and Side Effects
This protocol is based on the designs of early comparative clinical trials.[1]
1. Patient Population:
- Enroll patients with a confirmed diagnosis of chronic schizophrenia according to established diagnostic criteria of the era (e.g., Research Diagnostic Criteria).
- Ensure patients are in a stable condition and have been on a consistent dose of an oral antipsychotic prior to the trial.
2. Study Design:
- Employ a double-blind, randomized, parallel-group design.
- Randomly assign patients to receive either this compound or fluphenazine decanoate.
- The dosing schedule should be based on the known pharmacokinetic profiles of the drugs (e.g., injections every 2 weeks for enanthate and every 4 weeks for decanoate).
- The study duration should be sufficient to assess both acute effects and maintenance of therapeutic response (e.g., 6-12 months).
3. Clinical Assessments:
- Efficacy:
- Administer standardized rating scales at baseline and at regular intervals throughout the study (e.g., monthly).
- Primary efficacy measures: Brief Psychiatric Rating Scale (BPRS) and the Clinical Global Impression (CGI) scale.
- Side Effects (Extrapyramidal Symptoms):
- Administer standardized rating scales for EPS at each assessment point.
- Primary side effect measures: Simpson-Angus Scale (for parkinsonism), Barnes Akathisia Rating Scale (for akathisia), and the Abnormal Involuntary Movement Scale (AIMS) (for tardive dyskinesia).
4. Data Analysis:
- Use appropriate statistical methods to compare the changes in efficacy and side effect scores from baseline between the two treatment groups.
- Analyze relapse rates between the two groups using survival analysis methods.
Mandatory Visualizations
Signaling Pathway
Caption: Fluphenazine's antagonism of the D2 receptor inhibits the Gi-protein signaling cascade.
Experimental Workflow
Caption: Workflow for a double-blind, randomized clinical trial comparing the two esters.
Logical Relationship
Caption: The biotransformation pathway from prodrug injection to active drug and excretion.
Conclusion
This compound and decanoate have been instrumental in the long-term management of schizophrenia. While both are effective, their differing pharmacokinetic profiles, largely dictated by the length of their fatty acid ester chains, result in variations in dosing intervals and the incidence of early-onset extrapyramidal side effects. The decanoate formulation, with its longer duration of action and generally better tolerability in the initial phases of treatment, has become the more commonly used of the two. This guide provides a foundational overview for researchers and clinicians, emphasizing the importance of understanding the distinct properties of these two long-acting injectable antipsychotics to optimize patient care and inform future drug development.
References
- 1. Fluphenazine decanoate (depot) and enanthate for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of drugs in schizophrenia. Assessment of depot neuroleptics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroleptic Serum Levels Measured by Radioreceptor Assay in Patients Receiving Intramuscular Depot Neuroleptics Some Preliminary Findings | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 4. Fluphenazine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Subnanogram determination of fluphenazine in human plasma by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Monitoring plasma levels of fluphenazine during chronic therapy with fluphenazine decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Investigating the Absorption and Distribution of Fluphenazine Enanthate In Vivo
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo absorption and distribution of fluphenazine (B1673473) enanthate, a long-acting injectable antipsychotic. The following sections detail its pharmacokinetic profile, tissue distribution, the experimental protocols used for its study, and the underlying biological pathways.
Pharmacokinetic Profile of Fluphenazine Enanthate
This compound is an ester prodrug of fluphenazine, a potent antipsychotic agent. Administered via intramuscular injection, it is designed for slow release from the injection site, leading to prolonged therapeutic effects. Its pharmacokinetic profile is characterized by a delayed time to peak plasma concentration and a prolonged elimination half-life compared to oral fluphenazine formulations.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of fluphenazine following the administration of this compound and, for comparison, fluphenazine decanoate (B1226879) in humans. It is important to note that there is more extensive data available for the decanoate ester.
| Parameter | This compound | Fluphenazine Decanoate | Reference |
| Time to Peak Plasma Concentration (Tmax) | 2 to 3 days | 8 to 10 hours (initial peak) | [1] |
| Elimination Half-life (t1/2) | 3.5 to 4 days (after a single injection) | 6.8 to 9.6 days (single injection); 14.3 days (multiple injections) | [1] |
| Steady-State Plasma Concentration | Varies with dosage and injection interval | 0.17-0.93 ng/mL (with 25-50 mg every 2 weeks) | [2] |
Tissue Distribution of Fluphenazine
Following absorption into the systemic circulation, fluphenazine is widely distributed throughout the body. Preclinical studies in rats have provided quantitative insights into its distribution in various tissues.
Data Presentation: Tissue Distribution in Rats
The following table presents the distribution of fluphenazine in different tissues of rats after administration of fluphenazine dihydrochloride (B599025). While this is not the enanthate ester, it provides a relevant indication of the tissue penetration of the active fluphenazine moiety.
| Tissue | Fluphenazine Concentration (ng/g or ng/mL) | Tissue-to-Plasma Ratio |
| Plasma | Reference | 1 |
| Whole Brain | 10- to 27-fold higher than plasma | 10-27 |
| Liver | Highest levels of all tissues | >27 |
| Kidney | Higher than plasma | >1 |
| Fat | Accumulation of metabolites (e.g., Fluphenazine Sulfoxide) is 43 to 75 times more than Fluphenazine | Data for parent drug not specified |
Experimental Protocols
The investigation of this compound's absorption and distribution relies on robust experimental methodologies. Below are detailed protocols for key experiments.
In Vivo Pharmacokinetic Study in Humans
Objective: To determine the plasma concentration-time profile of fluphenazine after intramuscular administration of this compound.
Methodology:
-
Subject Selection: A cohort of human subjects, who have typically been treated with fluphenazine injections for a minimum of six months, are selected for the study.[3]
-
Drug Administration: A single intramuscular injection of radiolabeled (e.g., with 14C) this compound is administered.[3]
-
Blood Sampling: Venous blood samples are collected at predetermined time points for up to 21 days post-dosing.[3]
-
Sample Processing: Plasma is separated from the blood samples by centrifugation.
-
Extraction: Fluphenazine is separated from its radioactive metabolites using selective solvent extraction techniques.[3]
-
Quantification: The concentration of fluphenazine in the plasma extracts is measured using a validated analytical method, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with a sensitive detector.
Tissue Distribution Study in Rats
Objective: To quantify the distribution of fluphenazine in various tissues after administration.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used for the study.
-
Drug Administration: Fluphenazine dihydrochloride is administered orally at varying doses (e.g., 5, 10, or 20 mg/kg) daily for a period of 15 days to achieve steady-state concentrations.
-
Tissue Collection: At the end of the dosing period, animals are euthanized, and various tissues (e.g., brain, liver, kidney, fat) and plasma are collected.
-
Tissue Homogenization: Tissues are weighed and homogenized in a suitable buffer.
-
Extraction: Fluphenazine and its metabolites are extracted from the tissue homogenates and plasma using a validated extraction method.
-
Quantification: The concentrations of fluphenazine and its metabolites in the tissue and plasma extracts are determined using a specific and sensitive analytical method, such as radioimmunoassay (RIA).
Analytical Method: HPLC with Coulometric Detection for Fluphenazine in Plasma
Objective: To provide a highly sensitive and specific method for the quantification of fluphenazine in plasma.
Methodology:
-
Sample Preparation:
-
To 1 mL of plasma, an internal standard is added.
-
The sample is subjected to a liquid-liquid extraction procedure.
-
-
Chromatographic Conditions:
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and a buffer.
-
Flow Rate: A constant flow rate is maintained.
-
Detection: A coulometric detector is used for sensitive and specific detection of fluphenazine.
-
-
Quantification: The concentration of fluphenazine in the samples is determined by comparing the peak area of fluphenazine to that of the internal standard and referencing a calibration curve.
Mandatory Visualizations
Dopamine (B1211576) D2 Receptor Signaling Pathway
Fluphenazine exerts its antipsychotic effects primarily through the antagonism of dopamine D2 receptors. The following diagram illustrates the signaling pathway associated with D2 receptor activation, which is inhibited by fluphenazine.
Experimental Workflow for In Vivo Pharmacokinetic and Tissue Distribution Study
The following diagram outlines the typical workflow for an in vivo study investigating the pharmacokinetics and tissue distribution of a drug like this compound.
References
A Technical Guide to the Metabolism of Fluphenazine Enanthate
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the fundamental metabolic processes involving fluphenazine (B1673473) enanthate, a long-acting injectable antipsychotic. The guide details its conversion to the active moiety, subsequent biotransformation pathways, key enzymatic contributors, and the resulting metabolites. It also includes detailed experimental protocols for the analysis of fluphenazine and its metabolites.
Introduction to Fluphenazine Enanthate
This compound is a depot antipsychotic medication used for the management of schizophrenia and other psychotic disorders.[1][2] It is the enanthate ester of fluphenazine, a potent typical antipsychotic of the phenothiazine (B1677639) class.[3][4] The ester formulation, typically dissolved in sesame oil for intramuscular injection, allows for a slow release of the active drug, providing a prolonged therapeutic effect and improving medication adherence in patients requiring long-term treatment.[5][6] Understanding the metabolic fate of this compound is critical for optimizing dosing strategies, predicting drug-drug interactions, and ensuring patient safety.
Pharmacokinetics of this compound
The pharmacokinetic profile of this compound is characterized by its slow absorption and long duration of action. Following intramuscular injection, the ester prodrug is gradually hydrolyzed by tissue enzymes to release the active compound, fluphenazine.
Absorption and Distribution: this compound itself is not detected in the plasma, indicating that its hydrolysis at the injection site is the rate-limiting step for the drug's entry into systemic circulation.[7][8] The active drug, fluphenazine, reaches peak plasma concentrations approximately 2 to 3 days after a single injection.[5] Fluphenazine is extensively distributed throughout the body and readily crosses the blood-brain barrier.[9]
Metabolism and Excretion: Fluphenazine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system.[10][11] The metabolites are subsequently eliminated from the body via both urine and feces.[10][12]
| Pharmacokinetic Parameter | This compound (IM) | Fluphenazine Hydrochloride (Oral) | Reference |
| Time to Peak Plasma Conc. (Tmax) | 2 - 3 days | ~2 hours | [4][5] |
| Apparent Elimination Half-life (t½) | 3.5 - 4 days (single injection) | 14.7 - 16 hours | [5][12] |
Metabolic Pathways
The metabolism of this compound is a two-stage process. The first essential step is the hydrolysis of the enanthate ester to yield the pharmacologically active fluphenazine. The second stage involves the extensive biotransformation of fluphenazine in the liver.
Stage 1: Hydrolysis this compound is hydrolyzed by esterases at the site of injection, releasing fluphenazine and heptanoic acid (enanthic acid). This slow, sustained release is the basis for its long-acting depot properties.
Stage 2: Fluphenazine Metabolism Once released, fluphenazine undergoes significant first-pass metabolism in the liver.[10] The primary metabolic pathways are Phase I reactions, including sulfoxidation, hydroxylation, and N-oxidation, followed by Phase II conjugation reactions.[11][13]
-
Sulfoxidation: This is a major metabolic pathway, leading to the formation of fluphenazine sulfoxide (B87167) (FLU-SO).[13][14] This metabolite is generally considered to have minimal pharmacological activity.[15]
-
Hydroxylation: Aromatic hydroxylation, primarily at the 7-position of the phenothiazine ring, results in 7-hydroxyfluphenazine (B30106) (7-OH-FLU).[13] This metabolite has a significantly lower affinity for dopamine (B1211576) receptors compared to the parent drug.[15]
-
N-Oxidation: Oxidation at the nitrogen atom of the piperazine (B1678402) ring can also occur, forming fluphenazine N-oxide (FLU-NO).[15][16]
-
Conjugation: The hydroxylated metabolites can undergo further Phase II metabolism, such as glucuronidation, to form more water-soluble compounds for excretion.[13]
Enzymology of Metabolism: The Role of Cytochrome P450
The biotransformation of fluphenazine is heavily dependent on the cytochrome P450 (CYP) superfamily of enzymes.[10] In vitro studies using human liver microsomes have identified CYP2D6 as the primary isoform responsible for fluphenazine's metabolism.[17][18] This has significant clinical implications, as CYP2D6 is highly polymorphic, leading to potential variations in drug metabolism and response among individuals. Furthermore, fluphenazine can act as an inhibitor of CYP2D6, creating a potential for drug-drug interactions with other substrates of this enzyme.[17] Fluphenazine also shows moderate inhibition of CYP1A2.[17]
| CYP Isoform | Inhibitory Constant (Ki) | Type of Inhibition | Reference |
| CYP2D6 | 9.4 µM | Competitive | [17] |
| CYP1A2 | 40.2 µM | Competitive | [17] |
| CYP2C9 | >300 µM | Not significant | [17] |
| CYP2C19 | >300 µM | Not significant | [17] |
| CYP3A | >300 µM | Not significant | [17] |
Experimental Methodologies
The study of this compound metabolism requires sensitive and specific analytical methods to quantify the parent drug and its various metabolites in biological matrices.
Quantitative Analysis of Fluphenazine in Human Plasma by HPLC
This protocol describes a high-performance liquid chromatography (HPLC) method for the quantification of fluphenazine in human plasma.[19]
A. Sample Preparation (Liquid-Liquid Extraction):
-
Spiking: To 1.0 mL of plasma sample (or calibration standard/quality control sample), add 100 µL of an internal standard solution (e.g., perphenazine). Vortex for 5 seconds.[19]
-
Deproteinization: Add 3.0 mL of an acetone-methanol (1:1, v/v) mixture. Sonicate the mixture for 10 minutes.[19]
-
First Extraction: Add 6.0 mL of cyclohexane (B81311) containing 5% ethyl acetate. Mix on a shaker for 10 minutes. Allow layers to separate.[19]
-
Back-Extraction: Transfer the upper organic layer to a new tube containing 1.2 mL of 0.3 M HCl. Mix for 10 minutes, then centrifuge. Discard the upper organic layer.[19]
-
Second Extraction: Make the remaining aqueous layer basic with 1 M NaOH. Add 3.0 mL of n-pentane containing 5% ethyl acetate. Mix for 10 minutes and centrifuge.[19]
-
Evaporation & Reconstitution: Transfer the final organic layer to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for HPLC analysis.
B. HPLC Conditions:
-
Column: C8, 3 µm, 15 cm x 4.6 mm I.D.[19]
-
Mobile Phase: A suitable mixture of buffer and organic solvent (e.g., acetonitrile/methanol and a phosphate (B84403) buffer) to achieve separation.
-
Detection: Coulometric or mass spectrometric (LC-MS/MS) detection for high sensitivity and specificity.[10][19]
In Vitro Metabolism Studies
A. Objective: To determine the kinetic parameters of fluphenazine metabolism by specific CYP450 isoforms.
B. Materials:
-
Human Liver Microsomes (HLMs)
-
Recombinant human CYP enzymes (e.g., CYP2D6, CYP1A2)
-
Fluphenazine
-
NADPH regenerating system
-
Incubation buffer (e.g., potassium phosphate buffer)
-
Known inhibitors for reaction phenotyping (e.g., quinidine (B1679956) for CYP2D6)
C. Protocol:
-
Incubation Mixture: Prepare incubation mixtures containing HLMs or recombinant enzymes, buffer, and varying concentrations of fluphenazine.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow temperature equilibration.
-
Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding a quenching solvent, such as cold acetonitrile.
-
Sample Processing: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.
-
Analysis: Quantify the depletion of the parent drug (fluphenazine) and/or the formation of metabolites (e.g., 7-hydroxyfluphenazine) using a validated LC-MS/MS method.
-
Data Analysis: Determine kinetic parameters (Km, Vmax, Ki) by fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten, competitive inhibition).[17]
Conclusion
The metabolism of this compound is a multi-step process initiated by the slow, controlled hydrolysis of the prodrug to the active fluphenazine. Fluphenazine then undergoes extensive hepatic biotransformation, primarily via CYP2D6-mediated oxidation, into several metabolites, with fluphenazine sulfoxide and 7-hydroxyfluphenazine being the most prominent. These metabolites are considered to have minimal contribution to the drug's therapeutic effect. The reliance on CYP2D6 for its metabolism highlights the potential for inter-individual variability in patient response and underscores the importance of considering drug-drug interactions. The analytical methods outlined provide a robust framework for researchers to further investigate the nuances of fluphenazine metabolism in both preclinical and clinical settings.
References
- 1. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Fluphenazine decanoate (depot) and enanthate for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Fluphenazine - Wikipedia [en.wikipedia.org]
- 5. Clinical pharmacokinetics of the depot antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A CONTROLLED STUDY OF this compound IN CHRONIC SCHIZOPHRENIC PATIENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics of fluphenazine after fluphenazine dihydrochloride, enanthate and decanoate administration to man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fluphenazine | C22H26F3N3OS | CID 3372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. jmedchem.com [jmedchem.com]
- 11. Fluphenazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mims.com [mims.com]
- 13. Methods for study of fluphenazine kinetics in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The sulfoxidation of fluphenazine in schizophrenic patients maintained on fluphenazine decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Distribution of fluphenazine and its metabolites in brain regions and other tissues of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Plasma levels of parent drug and metabolites in patients receiving oral and depot fluphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of antipsychotic drugs on human liver cytochrome P-450 (CYP) isoforms in vitro: preferential inhibition of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. omicsonline.org [omicsonline.org]
- 19. benchchem.com [benchchem.com]
Methodological & Application
Fluphenazine enanthate HPLC-UV method for plasma quantification
An HPLC-UV method for the quantification of fluphenazine (B1673473) enanthate in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note provides a detailed protocol for the analysis of fluphenazine enanthate in plasma samples using reversed-phase high-performance liquid chromatography with ultraviolet detection. The methodology is adapted from established procedures for similar long-acting fluphenazine esters and the parent drug.
Application Note
Introduction
This compound is a long-acting injectable antipsychotic medication used in the management of schizophrenia and other psychotic disorders. Quantification of its concentration in plasma is essential for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and patient safety. This document details a robust and reliable HPLC-UV method for the determination of this compound in human plasma. The method involves a liquid-liquid extraction (LLE) for sample clean-up, followed by chromatographic separation on a C18 column and UV detection.
Principle
The method is based on the extraction of this compound and an internal standard (IS) from a plasma matrix. Following extraction, the analytes are separated using reversed-phase HPLC. Quantification is achieved by measuring the peak area response of the analyte and the IS at a specific UV wavelength. A calibration curve is generated by plotting the peak area ratio of the analyte to the IS against the analyte concentration.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., Perphenazine)
-
HPLC grade Methanol (B129727)
-
HPLC grade Acetonitrile
-
HPLC grade Water
-
Formic Acid
-
Acetone
-
Ethyl Acetate
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Drug-free human plasma
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used. The chromatographic conditions are summarized in the table below.
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Methanol:Buffer (e.g., 70:15:15, v/v/v) |
| Buffer: 10 mM Ammonium Acetate, pH 6.0 | |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL[1] |
| Column Temperature | 30°C[1][2] |
| UV Detection | 256 nm[1] |
| Internal Standard | Perphenazine (B1679617) |
3. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and perphenazine in methanol. These solutions are stable for at least one month when stored at -20°C.[3]
-
Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with methanol to achieve various concentrations for calibration and quality control samples.
-
Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking drug-free plasma with appropriate volumes of the working standard solutions.
4. Sample Preparation: Liquid-Liquid Extraction
The following protocol is adapted from a method for fluphenazine decanoate (B1226879) and is expected to have high recovery for this compound due to their structural similarities.[3]
-
To 1.0 mL of plasma sample (or calibration standard/QC sample) in a borosilicate glass tube, add 100 µL of the internal standard solution.
-
Vortex the sample for 10 seconds.
-
Add 3.0 mL of an acetone-methanol (1:1, v/v) mixture to deproteinize the sample.
-
Sonicate the mixture for 10 minutes.
-
Add 6.0 mL of cyclohexane containing 5% ethyl acetate.
-
Cap the tube and mix on a shaker for 10 minutes.
-
Allow the layers to separate for 5 minutes at room temperature.
-
Transfer the upper organic layer to a clean glass tube.
-
Evaporate the organic layer to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
Method Validation
The analytical method should be validated according to ICH guidelines. The following parameters should be assessed:
| Parameter | Specification |
| Linearity | Correlation coefficient (r²) > 0.995 |
| Precision (RSD%) | Intra-day and Inter-day precision < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Specificity | No interference from endogenous plasma components |
Data Presentation
The results of the analysis should be presented in a clear and concise manner. A summary of expected chromatographic and validation parameters is provided below.
Table 1: Chromatographic Parameters
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
| This compound | To be determined | < 2.0 | > 2000 |
| Perphenazine (IS) | To be determined | < 2.0 | > 2000 |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range (ng/mL) | e.g., 1 - 100 |
| Correlation Coefficient (r²) | > 0.995 |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| LOD (ng/mL) | To be determined |
| LOQ (ng/mL) | To be determined |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound Quantification in Plasma.
References
Application Notes and Protocols for Testing Fluphenazine Enanthate Efficacy in Animal Models of Psychosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models of psychosis to evaluate the therapeutic efficacy of fluphenazine (B1673473) enanthate, a long-acting injectable typical antipsychotic. The following sections detail the rationale for model selection, experimental protocols, and data interpretation.
Fluphenazine acts primarily as a dopamine (B1211576) D2 receptor antagonist.[1][2] Animal models of psychosis are crucial for preclinical assessment of antipsychotic drugs like fluphenazine enanthate. These models aim to replicate specific symptoms of psychosis, such as positive, negative, and cognitive deficits, providing a platform to study the drug's mechanism of action and therapeutic potential.[3][4][5][6]
Key Animal Models for Psychosis Research
Several animal models are employed to induce psychosis-like behaviors in rodents. The choice of model often depends on the specific symptoms being investigated.
-
Pharmacologically-Induced Models: These models utilize psychostimulant drugs to induce behaviors analogous to the positive symptoms of psychosis.[3][7]
-
Amphetamine-Induced Hyperlocomotion: Amphetamine enhances dopamine release, leading to increased locomotor activity, which is considered a model for the psychomotor agitation observed in psychosis.[3][8][9]
-
NMDA Receptor Antagonist Models (e.g., PCP, Ketamine, MK-801): Drugs like phencyclidine (PCP), ketamine, and MK-801 block the NMDA receptor, inducing a broader range of symptoms, including hyperactivity, stereotyped behaviors, social withdrawal, and cognitive deficits.[3][7][8]
-
-
Neurodevelopmental Models: These models are based on the hypothesis that early life insults can lead to the development of psychosis in adulthood.[3][5]
-
Neonatal Ventral Hippocampal Lesion (NVHL) Model: This widely-used model involves excitotoxic lesions of the ventral hippocampus in early postnatal development.[1][3][7][10][11][12] This leads to behavioral and neurochemical abnormalities in adulthood that resemble symptoms of schizophrenia.[1][3][7][10][11][12]
-
Behavioral Assays for Efficacy Testing
The efficacy of this compound in these models is assessed using a battery of behavioral tests.
-
Locomotor Activity: This test measures the level of spontaneous or drug-induced movement in an open field. Antipsychotics are expected to reduce hyperlocomotion induced by psychostimulants.[3][4][7]
-
Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, the ability of the nervous system to filter out irrelevant stimuli. Deficits in PPI are observed in individuals with schizophrenia and can be induced in rodents using dopamine agonists or NMDA receptor antagonists.[3][13][14] Antipsychotics are tested for their ability to restore normal PPI.[13][14]
-
Social Interaction Test: Reduced social interaction in rodents can model the negative symptoms of schizophrenia, such as social withdrawal.[3]
Experimental Protocols
Protocol 1: Amphetamine-Induced Hyperlocomotion Model
Objective: To assess the efficacy of this compound in reversing amphetamine-induced hyperlocomotion in rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
d-amphetamine sulfate (B86663)
-
Vehicle (e.g., sesame oil for this compound, saline for amphetamine)
-
Open field arenas equipped with automated activity monitoring systems
Procedure:
-
Acclimation: Acclimate rats to the testing room and open field arenas for at least 60 minutes prior to testing.
-
This compound Administration: Administer this compound (or vehicle) via intramuscular (IM) injection at the desired dose(s). Due to its long-acting nature, administration should occur several days prior to behavioral testing. Note: Specific dose-response data for this compound in this model is limited; pilot studies are recommended to determine optimal dosing.
-
Habituation: On the test day, place the rats in the open field arenas and allow them to habituate for 30 minutes.
-
Amphetamine Challenge: Administer d-amphetamine sulfate (e.g., 1.5 mg/kg, intraperitoneally) or saline.
-
Locomotor Activity Recording: Immediately after the amphetamine challenge, record locomotor activity (e.g., distance traveled, rearing frequency) for 90-120 minutes.
-
Data Analysis: Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA) to compare the effects of this compound treatment with the vehicle control group.
Protocol 2: Prepulse Inhibition (PPI) Model
Objective: To determine if this compound can attenuate deficits in sensorimotor gating induced by a dopamine agonist (e.g., apomorphine) or an NMDA receptor antagonist (e.g., MK-801).
Materials:
-
Male Wistar rats (275-350g)
-
This compound
-
Apomorphine (B128758) HCl or MK-801
-
Vehicle
-
Acoustic startle response system with PPI capabilities
Procedure:
-
This compound Administration: Administer this compound (or vehicle) via IM injection at the desired dose(s) days before testing.
-
Acclimation: On the test day, place each rat in a startle chamber and allow a 5-10 minute acclimation period with background white noise.
-
Drug-Induced PPI Disruption: Administer the PPI-disrupting agent (e.g., apomorphine or MK-801) at a dose known to impair PPI.
-
PPI Testing Session: After a short absorption period for the disrupting agent, begin the PPI test session. The session should consist of various trial types presented in a pseudorandom order:
-
Pulse-alone trials (e.g., 120 dB acoustic stimulus)
-
Prepulse-pulse trials (e.g., a prepulse of varying intensity followed by the 120 dB pulse)
-
No-stimulus trials (background noise only)
-
-
Data Calculation and Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100. Analyze the data to determine if this compound treatment significantly improves PPI compared to the vehicle-treated, PPI-disrupted group.
Quantitative Data Summary
Specific quantitative data for this compound in these preclinical models is not extensively available in the public literature. The following tables are illustrative templates based on expected outcomes for a typical antipsychotic.
Table 1: Effect of this compound on Amphetamine-Induced Hyperlocomotion
| Treatment Group | Dose (mg/kg, IM) | Locomotor Activity (Total Distance Traveled in cm, Mean ± SEM) |
| Vehicle + Saline | - | 1500 ± 200 |
| Vehicle + Amphetamine | - | 6000 ± 500 |
| This compound + Amphetamine | Low Dose | 4500 ± 400* |
| This compound + Amphetamine | Medium Dose | 3000 ± 350** |
| This compound + Amphetamine | High Dose | 2000 ± 250*** |
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle + Amphetamine group.
Table 2: Effect of this compound on MK-801-Induced PPI Deficits
| Treatment Group | Dose (mg/kg, IM) | % PPI at 82 dB Prepulse (Mean ± SEM) |
| Vehicle + Saline | - | 75 ± 5 |
| Vehicle + MK-801 | - | 20 ± 4 |
| This compound + MK-801 | Low Dose | 35 ± 6* |
| This compound + MK-801 | Medium Dose | 50 ± 5** |
| This compound + MK-801 | High Dose | 65 ± 7*** |
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle + MK-801 group.
Visualizations
Signaling Pathway of Fluphenazine Action
References
- 1. The Neonatal Ventral Hippocampal Lesion (NVHL) Rodent Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluphenazine decanoate (depot) and enanthate for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Juvenile antioxidant treatment prevents adult deficits in a developmental model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Behavioral and electroencephalographic effects of a depot type neuroleptic fluphenazine decanoate, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Table 1 from Fluphenazine decanoate (depot) and enanthate for schizophrenia. | Semantic Scholar [semanticscholar.org]
- 7. The Neonatal Ventral Hippocampal Lesion (NVHL) Rodent Model of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Depot fluphenazine decanoate and enanthate for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluphenazine dose, clinical response, and extrapyramidal symptoms during acute treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The neonatal ventral hippocampal lesion as a heuristic neurodevelopmental model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The neonatal ventral hippocampal lesion model of schizophrenia: effects on dopamine and GABA mRNA markers in the rat midbrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Animal Models of Psychosis: Current State and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluphenazine decanoate (depot) and enanthate for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neurological Disorders: Prepulse Inhibition | Taconic Biosciences [taconic.com]
Application Notes and Protocols for In Vitro Cell Culture Assays for Fluphenazine Enanthate Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the neurotoxicity of fluphenazine (B1673473), the active moiety of fluphenazine enanthate, using in vitro cell culture assays. The human neuroblastoma cell line, SH-SY5Y, is highlighted as a relevant model for these studies.
A Note on this compound in In Vitro Assays
This compound is a long-acting injectable prodrug of fluphenazine. In vivo, it is administered intramuscularly and is slowly hydrolyzed by esterases at the injection site to release the active fluphenazine. When conducting in vitro studies, it is crucial to consider that aqueous cell culture media may not sufficiently replicate the enzymatic hydrolysis that occurs in muscle tissue. Studies have shown minimal hydrolysis of fluphenazine esters in plasma during in vitro handling[1].
Therefore, for direct assessment of neurotoxicity in cell culture, it is recommended to use the active form, fluphenazine dihydrochloride , which is water-soluble and readily available for cellular interaction. The protocols outlined below are designed for the use of fluphenazine. If the enanthate ester is to be studied, preliminary experiments to confirm its hydrolysis to fluphenazine under the specific cell culture conditions are advised.
Data Presentation: Summary of Fluphenazine Cytotoxicity
The following table summarizes the cytotoxic effects of fluphenazine in various cell lines, providing a reference for concentration ranges in neurotoxicity studies.
| Cell Line | Assay | Endpoint | IC50 / EC50 Value | Reference |
| SK-N-SH (human neuroblastoma) | Cell Viability | IC50 | 9.6 µM | [2] |
| GBM8401 (glioblastoma) | MTT | IC50 | 5 - 10 µM | [2] |
| U87-MG (glioblastoma) | MTT | IC50 | 5 - 10 µM | [2] |
| HepG2 (human hepatoma) | MTT | EC50 | 12.2 µM | [3] |
| HepG2 (human hepatoma) | Alamar Blue | EC50 | 9.9 µM | [3] |
| Normal Human Melanocytes | WST-1 | EC50 | 1.24 µM | [4] |
| Lightly Pigmented Melanocytes | WST-1 | EC50 | 6.13 µM | [4] |
Experimental Workflows and Signaling Pathways
General Experimental Workflow for In Vitro Neurotoxicity Testing
The following diagram illustrates a typical workflow for assessing the neurotoxicity of a compound like fluphenazine in a neuronal cell line.
Caption: General workflow for in vitro neurotoxicity assessment.
Putative Signaling Pathway for Fluphenazine-Induced Neurotoxicity
This diagram outlines the potential molecular mechanisms underlying fluphenazine's neurotoxic effects, primarily involving dopamine (B1211576) receptor antagonism, induction of oxidative stress, mitochondrial dysfunction, and subsequent activation of apoptotic pathways.[5][6][7][8]
Caption: Fluphenazine neurotoxicity signaling pathway.
Experimental Protocols
Cell Culture: Human Neuroblastoma SH-SY5Y
-
Description: The SH-SY5Y cell line is a subline of the SK-N-SH neuroblastoma cell line and is widely used as an in vitro model for neuronal studies due to its human origin and ability to differentiate into a more mature neuronal phenotype.
-
Culture Medium:
-
Base Medium: Dulbecco's Modified Eagle Medium/Nutrient Mixture F-12 (DMEM/F-12)
-
Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
-
Culture Conditions:
-
Temperature: 37°C
-
Atmosphere: 5% CO2, 95% humidity.
-
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer with Phosphate-Buffered Saline (PBS).
-
Add Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells.
-
Neutralize trypsin with complete culture medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new culture flasks at a ratio of 1:3 to 1:6.
-
Cell Viability Assessment: MTT Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The intensity of the purple color is proportional to the number of viable cells.[9][10][11]
-
Protocol:
-
Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.[12]
-
Incubate for 24 hours to allow cell attachment.
-
Prepare serial dilutions of fluphenazine in culture medium.
-
Remove the medium from the wells and add 100 µL of the fluphenazine dilutions (e.g., 0.1 µM to 100 µM). Include untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay
-
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. The LDH activity in the supernatant is measured in a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a red formazan product, which is proportional to the number of lysed cells.[13][14][15]
-
Protocol:
-
Follow steps 1-5 of the MTT assay protocol.
-
After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
Prepare a positive control for maximum LDH release by lysing some untreated cells with a lysis buffer (provided in commercial kits) for 30-45 minutes before collecting the supernatant.
-
Add the LDH reaction mixture (as per the manufacturer's instructions, typically containing substrate, cofactor, and diaphorase) to each well containing the supernatant.
-
Incubate for 20-30 minutes at room temperature, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cytotoxicity as a percentage relative to the maximum LDH release control.
-
Oxidative Stress: Reactive Oxygen Species (ROS) Detection
-
Principle: This assay uses a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[16][17][18]
-
Protocol:
-
Seed SH-SY5Y cells in a black, clear-bottom 96-well plate.
-
After 24 hours, remove the culture medium and wash the cells with warm PBS or serum-free medium.
-
Load the cells with 10-20 µM DCFH-DA in serum-free medium and incubate for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Add the fluphenazine dilutions in culture medium to the wells. Include a positive control (e.g., H2O2) and an untreated control.
-
Incubate for the desired time.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Mitochondrial Health: JC-1 Mitochondrial Membrane Potential Assay
-
Principle: The JC-1 dye is a cationic probe that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[19][20]
-
Protocol:
-
Seed and treat SH-SY5Y cells with fluphenazine as described for the MTT assay.
-
At the end of the treatment period, add JC-1 staining solution (typically 1-10 µM) to each well.
-
Incubate for 15-30 minutes at 37°C in the dark.
-
Wash the cells with assay buffer (provided with the kit or PBS).
-
Measure the fluorescence intensity for both red aggregates (Ex/Em ~540/590 nm) and green monomers (Ex/Em ~485/535 nm) using a fluorescence microplate reader.
-
Calculate the ratio of red to green fluorescence for each well and normalize to the control to determine the change in mitochondrial membrane potential.
-
Apoptosis Detection: Caspase-3 Activity Assay
-
Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. This assay uses a labeled substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric) which is cleaved by active caspase-3, releasing a chromophore or fluorophore. The signal intensity is proportional to the caspase-3 activity.[16][21][22]
-
Protocol (Colorimetric):
-
Seed SH-SY5Y cells in a 6-well plate and treat with fluphenazine.
-
After treatment, collect both adherent and floating cells.
-
Centrifuge the cells and wash with PBS.
-
Resuspend the cell pellet in a chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cell lysate) to a new tube. Determine the protein concentration.
-
In a 96-well plate, add 50-100 µg of protein lysate per well.
-
Add the reaction buffer containing DTT.
-
Add the DEVD-pNA substrate (final concentration 200 µM).
-
Incubate for 1-2 hours at 37°C.
-
Measure the absorbance at 400-405 nm.
-
Calculate the fold-increase in caspase-3 activity compared to the untreated control.
-
Apoptosis Detection: Annexin V-FITC Staining
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore like FITC to label apoptotic cells. Propidium Iodide (PI) is used as a counterstain to identify necrotic cells with compromised membranes.[19][23]
-
Protocol:
-
Seed and treat SH-SY5Y cells with fluphenazine.
-
Harvest the cells (including any floating cells in the medium).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. (FITC Ex/Em ~488/530 nm; PI Ex/Em ~488/617 nm).
-
Neurite Outgrowth Assay
-
Principle: This assay assesses the ability of compounds to affect the growth of neurites (axons and dendrites), a critical process in neuronal development and plasticity. Changes in neurite length and branching can indicate neurotoxicity or neurotrophic effects.[5][24][25]
-
Protocol:
-
For enhanced neuronal characteristics, differentiate SH-SY5Y cells by treating with 10 µM retinoic acid for 3-5 days prior to the assay.
-
Seed the differentiated cells on plates coated with an appropriate substrate (e.g., poly-D-lysine and laminin).
-
Treat the cells with various concentrations of fluphenazine for 24-72 hours.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Stain the cells with an antibody against a neuronal marker, such as β-III tubulin, followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI or Hoechst.
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Analyze the images using appropriate software to quantify parameters such as total neurite length per neuron, number of branches, and number of primary neurites.
-
Intracellular Calcium Imaging
-
Principle: Changes in intracellular calcium ([Ca2+]i) levels are critical for neuronal signaling and are a sensitive indicator of cellular stress and neurotoxicity. Cell-permeant fluorescent Ca2+ indicators like Fura-2 AM are used to monitor these changes. Fura-2 is a ratiometric dye, which allows for a more accurate quantification of [Ca2+]i.[24][25][26][27]
-
Protocol (using Fura-2 AM):
-
Seed SH-SY5Y cells on glass-bottom dishes or 96-well plates suitable for imaging.
-
Wash the cells with a physiological salt solution (e.g., HBSS) buffered with HEPES.
-
Load the cells with 2-5 µM Fura-2 AM in HBSS (often containing 0.02% Pluronic F-127 to aid solubilization) for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.
-
Mount the dish/plate on a fluorescence imaging system equipped with appropriate filters and a light source capable of alternating excitation wavelengths.
-
Acquire a baseline reading of fluorescence by alternating excitation at 340 nm and 380 nm, and measuring emission at ~510 nm.
-
Add fluphenazine to the cells and continuously record the fluorescence ratio (F340/F380).
-
Analyze the change in the fluorescence ratio over time to determine the effect of fluphenazine on intracellular calcium levels.
-
References
- 1. researchgate.net [researchgate.net]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. Antipsychotic Drug Fluphenazine against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and fluphenazine decanoate: a comparison of their duration of action and motor side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluphenazine-Induced Neurotoxicity with Acute Almost Transient Parkinsonism and Permanent Memory Loss: Lessons from a Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Fluphenazine Hydrochloride? [synapse.patsnap.com]
- 9. mpbio.com [mpbio.com]
- 10. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A CONTROLLED STUDY OF this compound IN CHRONIC SCHIZOPHRENIC PATIENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A COMPARATIVE STUDY OF this compound AND TRIFLUOPERAZINE IN CHRONIC SCHIZOPHRENIC PATIENTS | Scilit [scilit.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 16. resources.rndsystems.com [resources.rndsystems.com]
- 17. New fluphenazine analogue with antimutagenic and anti-multidrug resistance activity—degradation profile and stability-indicating method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Procognitive Potential of Neuroprotective Triazine 5-HT6 Receptor Antagonists Tested on Chronic Activity In Vivo in Rats: Computer-Aided Insight into the Role of Chalcogen-Differences on the Pharmacological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. abcam.com [abcam.com]
- 23. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 24. ionbiosciences.com [ionbiosciences.com]
- 25. hellobio.com [hellobio.com]
- 26. benchchem.com [benchchem.com]
- 27. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Sustained-Release Formulation of Fluphenazine Enanthate: Application Notes for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluphenazine (B1673473), a potent typical antipsychotic, is a cornerstone in the management of schizophrenia.[1] To address challenges with medication adherence, long-acting injectable (LAI) formulations have been developed, offering sustained therapeutic effects. This document provides detailed application notes and protocols for the formulation, characterization, and analysis of sustained-release fluphenazine enanthate, a key ester prodrug used in LAI preparations. The protocols cover both traditional oil-based depot formulations and modern biodegradable polymeric microspheres. This guide is intended to support researchers and drug development professionals in the preclinical and pharmaceutical development of this compound LAIs.
Introduction to Fluphenazine and Sustained Release
Fluphenazine is a phenothiazine (B1677639) derivative that primarily exerts its antipsychotic effects through the antagonism of dopamine (B1211576) D2 receptors in the central nervous system.[1] By blocking these receptors, it mitigates the positive symptoms of schizophrenia, such as hallucinations and delusions. Long-acting injectable formulations of fluphenazine were developed to improve patient compliance and provide a more stable pharmacokinetic profile compared to oral medications. This compound is an ester prodrug of fluphenazine, which, when administered in an oil-based vehicle, forms a depot from which the drug is slowly released and subsequently hydrolyzed to the active fluphenazine moiety. More advanced formulations involve encapsulating the drug within biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) to achieve controlled release over extended periods.
Mechanism of Action: Dopamine D2 Receptor Antagonism
The therapeutic action of fluphenazine is primarily attributed to its potent blockade of postsynaptic dopamine D2 receptors within the mesolimbic pathway of the brain. This antagonism reduces dopaminergic neurotransmission, which is often hyperactive in individuals with schizophrenia.
Caption: Signaling pathway of fluphenazine's mechanism of action.
Formulation Protocols for Sustained-Release this compound
Two primary approaches for formulating sustained-release this compound are presented: a traditional oil-based depot and a modern biodegradable PLGA microsphere-based system.
Protocol 1: Preparation of an Oil-Based Depot Formulation
This protocol describes the preparation of a sterile, injectable oil-based depot of this compound. Sesame oil is a commonly used vehicle for such formulations.[2]
Materials:
-
This compound powder
-
Sesame oil (sterile, injectable grade)
-
Benzyl (B1604629) alcohol (as a preservative, optional)
-
Sterile vials and stoppers
-
Syringes and needles (at least 21 gauge)
-
Filtration apparatus (0.22 µm filter)
Procedure:
-
Vehicle Preparation: In a sterile beaker, accurately weigh the required amount of sesame oil. If a preservative is to be used, add the appropriate volume of benzyl alcohol to the sesame oil and mix thoroughly.
-
Drug Dissolution: Gradually add the accurately weighed this compound powder to the sesame oil vehicle while stirring continuously with a sterile magnetic stirrer until the drug is completely dissolved. Gentle warming (e.g., to 40-50°C) may be applied to facilitate dissolution, but care must be taken to avoid drug degradation.
-
Sterile Filtration: Aseptically filter the drug solution through a sterile 0.22 µm filter into a sterile receiving vessel.
-
Filling and Sealing: Under aseptic conditions, dispense the sterile solution into pre-sterilized vials. Aseptically insert sterile stoppers and seal the vials with aluminum caps.
-
Quality Control: Perform quality control tests, including sterility testing, determination of drug content and purity, and inspection for particulate matter.
Protocol 2: Preparation of PLGA Microspheres
This protocol outlines the preparation of this compound-loaded PLGA microspheres using a double emulsion solvent evaporation technique, suitable for encapsulating a lipophilic drug.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 or 75:25 lactide:glycolide ratio)
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
Homogenizer or sonicator
-
Magnetic stirrer
-
Centrifuge
-
Freeze-dryer
Procedure:
-
Preparation of the Primary Emulsion (w/o):
-
Dissolve a specific amount of this compound in a minimal amount of a suitable solvent (e.g., a small amount of water or buffer if the drug has some aqueous solubility, or directly in the oil phase).
-
Dissolve a known quantity of PLGA in dichloromethane (DCM).
-
Add the aqueous drug solution to the PLGA/DCM solution.
-
Emulsify this mixture using a high-speed homogenizer or sonicator to form a stable water-in-oil (w/o) primary emulsion.
-
-
Formation of the Double Emulsion (w/o/w):
-
Prepare an aqueous solution of a surfactant, such as polyvinyl alcohol (PVA), in deionized water (e.g., 1% w/v).
-
Add the primary emulsion to the PVA solution under continuous stirring to form a water-in-oil-in-water (w/o/w) double emulsion.
-
-
Solvent Evaporation:
-
Stir the double emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the solidification of the PLGA microspheres.
-
-
Microsphere Collection and Washing:
-
Collect the hardened microspheres by centrifugation.
-
Wash the collected microspheres several times with deionized water to remove residual PVA and unencapsulated drug.
-
-
Lyophilization:
-
Freeze-dry the washed microspheres to obtain a free-flowing powder.
-
-
Storage: Store the lyophilized microspheres in a desiccator at a low temperature.
Characterization and In Vitro Release Studies
Thorough characterization is essential to ensure the quality and performance of the sustained-release formulation.
Characterization of Formulations
| Parameter | Method | Purpose |
| Drug Content | High-Performance Liquid Chromatography (HPLC) | To determine the amount of this compound in the formulation. |
| Encapsulation Efficiency (%) | HPLC | To quantify the percentage of drug successfully encapsulated within the microspheres. |
| Drug Loading (%) | HPLC | To determine the weight percentage of the drug in the microspheres. |
| Particle Size and Morphology | Laser Diffraction, Scanning Electron Microscopy (SEM) | To determine the size distribution and surface characteristics of the microspheres. |
| Physical State of the Drug | Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD) | To assess if the drug is in a crystalline or amorphous state within the polymer matrix. |
Calculation of Encapsulation Efficiency and Drug Loading:
-
Encapsulation Efficiency (%) = (Actual Drug Content in Microspheres / Theoretical Drug Content) x 100
-
Drug Loading (%) = (Weight of Drug in Microspheres / Total Weight of Microspheres) x 100
In Vitro Drug Release Testing
In vitro release studies are performed to predict the in vivo performance of the sustained-release formulation.
Protocol for In Vitro Release from Oil-Based Depot:
-
Apparatus: USP Apparatus 2 (Paddle Apparatus) with a dialysis membrane or a sample and separate method.
-
Release Medium: Phosphate buffered saline (PBS) at pH 7.4, maintained at 37 ± 0.5°C. A surfactant (e.g., Tween 80) may be added to ensure sink conditions.
-
Procedure:
-
Accurately measure a known amount of the this compound oil depot and place it inside a dialysis bag or directly into the release medium.
-
At predetermined time intervals, withdraw samples from the release medium and replace with an equal volume of fresh medium.
-
Analyze the samples for this compound concentration using a validated HPLC method.
-
-
Data Analysis: Plot the cumulative percentage of drug released versus time.
Protocol for In Vitro Release from PLGA Microspheres:
-
Apparatus: USP Apparatus 2 (Paddle Apparatus) or a shaking water bath.
-
Release Medium: Phosphate buffered saline (PBS) at pH 7.4, maintained at 37 ± 0.5°C.
-
Procedure:
-
Accurately weigh a specific amount of microspheres and suspend them in the release medium.
-
At predetermined time points, collect the samples by centrifugation.
-
Withdraw the supernatant for analysis and resuspend the microspheres in fresh release medium.
-
Analyze the supernatant for this compound concentration using a validated HPLC method.
-
-
Data Analysis: Plot the cumulative percentage of drug released versus time.
Experimental Workflows
References
Application of Fluphenazine Enanthate in Dopamine Receptor Occupancy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluphenazine (B1673473) is a potent typical antipsychotic of the phenothiazine (B1677639) class, primarily utilized in the management of chronic psychoses such as schizophrenia.[1] Its therapeutic effects are predominantly mediated through the antagonism of dopamine (B1211576) D2 receptors in the central nervous system.[1] Fluphenazine enanthate is a long-acting injectable formulation designed to improve treatment adherence. Understanding the relationship between the administered dose of this compound, its plasma concentration, and the resulting occupancy of dopamine D2 receptors is crucial for optimizing therapeutic efficacy while minimizing the risk of extrapyramidal side effects (EPS).[2][3]
Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful in vivo imaging techniques that enable the quantification of dopamine D2 receptor occupancy.[2][4] These studies are instrumental in drug development for determining appropriate dosing regimens and for elucidating the pharmacodynamic properties of antipsychotic agents like this compound. This document provides a summary of relevant quantitative data, detailed protocols for conducting receptor occupancy studies, and visualizations of key pathways and workflows.
Quantitative Data Summary
The following tables summarize the in vitro binding affinity of fluphenazine for dopamine receptors and in vivo dopamine D2 receptor occupancy data from a study using the closely related long-acting formulation, fluphenazine decanoate (B1226879). This data provides a valuable reference for estimating the expected receptor occupancy with this compound.
Table 1: In Vitro Binding Affinity of Fluphenazine for Dopamine Receptor Subtypes
| Receptor Subtype | Ki (nM) | Reference |
| D1 | 3.2 | [5] |
| D2 | 0.7 | [5] |
Ki (Inhibition constant) is a measure of the binding affinity of a drug to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: In Vivo Dopamine D2 Receptor Occupancy with Fluphenazine Decanoate (SPECT Study)
| Subject | Time After Withdrawal | D2 Receptor Occupancy (%) | Reference |
| Patient 1 | 1.5 months | 83 | [4] |
| Patient 2 | 1.5 months | 50 | [4] |
This data from a study on fluphenazine decanoate demonstrates that significant and prolonged D2 receptor occupancy can be achieved with long-acting fluphenazine formulations. It is important to note that occupancy levels can vary between individuals.
Table 3: Therapeutic Window for Dopamine D2 Receptor Occupancy of Antipsychotics
| Clinical Effect | D2 Receptor Occupancy Range (%) | Reference |
| Optimal Antipsychotic Efficacy | 65 - 80 | [2][3] |
| Increased Risk of Extrapyramidal Symptoms (EPS) | > 80 | [3] |
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathway
The therapeutic action of this compound is primarily due to its blockade of dopamine D2 receptors. The following diagram illustrates the simplified signaling pathway of the dopamine D2 receptor and the antagonistic effect of fluphenazine.
Caption: Dopamine D2 receptor signaling and fluphenazine antagonism.
Experimental Workflow for PET/SPECT Dopamine D2 Receptor Occupancy Study
The following diagram outlines the typical workflow for a clinical study investigating dopamine D2 receptor occupancy using PET or SPECT imaging.
Caption: Workflow for a D2 receptor occupancy study.
Logical Diagram for Receptor Occupancy Calculation
The calculation of receptor occupancy is based on the reduction in the binding potential of the radioligand after drug administration.
Caption: Formula for calculating D2 receptor occupancy.
Experimental Protocols
The following are generalized protocols for conducting dopamine D2 receptor occupancy studies using PET and SPECT. These protocols can be adapted for studies involving this compound.
Protocol 1: Dopamine D2 Receptor Occupancy Measurement using PET
1. Subject Preparation:
-
Obtain informed consent from all participants.
-
Conduct a thorough medical and psychiatric evaluation to ensure subjects meet inclusion/exclusion criteria.
-
Subjects should be in a drug-naive or drug-free state for a specified period before the baseline scan.
-
Subjects should fast for at least 6 hours prior to the scan.
-
Insert two intravenous catheters: one for radioligand injection and one for blood sampling (if required).
2. PET Imaging Procedure:
-
Position the subject comfortably in the PET scanner.
-
Perform a transmission scan for attenuation correction.
-
Administer a bolus injection of a suitable D2 receptor radioligand (e.g., [¹¹C]raclopride).
-
Acquire dynamic PET data for 60-90 minutes.
-
For post-dose scans, administer this compound and allow sufficient time to reach steady-state plasma concentrations before repeating the PET scan.
3. Image Analysis and Occupancy Calculation:
-
Reconstruct the dynamic PET images.
-
Define regions of interest (ROIs), typically the striatum (caudate and putamen) as the target region and the cerebellum as the reference region (lacks D2 receptors).
-
Generate time-activity curves (TACs) for the ROIs.
-
Calculate the binding potential (BP_ND) using a suitable kinetic model (e.g., simplified reference tissue model).
-
Calculate D2 receptor occupancy using the formula: Occupancy (%) = ((BP_ND_Baseline - BP_ND_PostDose) / BP_ND_Baseline) * 100
Protocol 2: Dopamine D2 Receptor Occupancy Measurement using SPECT
1. Subject Preparation:
-
Follow the same subject preparation steps as for the PET protocol.
2. SPECT Imaging Procedure:
-
Position the subject in the SPECT scanner.
-
Administer a bolus injection of a suitable D2 receptor radioligand (e.g., [¹²³I]IBZM).[4]
-
Acquire SPECT data at a time point when specific to non-specific binding is maximal (e.g., 2 hours post-injection).
-
As with PET, perform a baseline scan and a post-dose scan after this compound administration has reached steady-state.
3. Image Analysis and Occupancy Calculation:
-
Reconstruct the SPECT images.
-
Define ROIs for the striatum and cerebellum.
-
Calculate the ratio of specific (striatum) to non-specific (cerebellum) binding.
-
Calculate D2 receptor occupancy using the formula: Occupancy (%) = ((Ratio_Baseline - Ratio_PostDose) / (Ratio_Baseline - 1)) * 100
Protocol 3: In Vitro Receptor Binding Assay for Fluphenazine
1. Membrane Preparation:
-
Homogenize brain tissue (e.g., striatum) from a suitable animal model in ice-cold buffer.
-
Centrifuge the homogenate and resuspend the pellet in fresh buffer.
-
Repeat the centrifugation and resuspension steps.
-
Determine the protein concentration of the final membrane preparation.
2. Binding Assay:
-
In a series of tubes, add the membrane preparation, a fixed concentration of a radiolabeled D2 receptor ligand (e.g., [³H]spiperone), and varying concentrations of fluphenazine.
-
Include tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-labeled D2 antagonist).
-
Incubate the tubes at a specific temperature for a set time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
3. Data Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the fluphenazine concentration.
-
Determine the IC₅₀ (concentration of fluphenazine that inhibits 50% of specific binding) from the resulting curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
The application of PET and SPECT imaging in dopamine D2 receptor occupancy studies is invaluable for the clinical development and therapeutic monitoring of antipsychotics like this compound. The provided data and protocols offer a framework for researchers to design and execute studies aimed at understanding the in vivo pharmacodynamics of this important medication. While direct receptor occupancy data for this compound is limited in the published literature, the information available for the decanoate formulation, coupled with in vitro binding data, provides a strong basis for predicting its clinical effects. Future studies specifically investigating this compound would be beneficial to further refine our understanding of its dose-response relationship at the D2 receptor.
References
- 1. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Dopamine D2 receptor occupancy and clinical effects: a systematic review and pooled analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antipsychotic Occupancy of Dopamine Receptors in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two cases of long term dopamine D2 receptor blockade after depot neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [3H]Fluphenazine binding to brain membranes: simultaneous measurement of D-1 and D-2 receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Release Testing of Fluphenazine Enanthate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluphenazine (B1673473) enanthate is a long-acting injectable (LAI) antipsychotic medication used in the management of schizophrenia. As a depot formulation, it is designed to release the active pharmaceutical ingredient (API) slowly over several weeks. The in vitro release (IVR) profile is a critical quality attribute for these formulations, as it can predict the in vivo performance, ensure batch-to-batch consistency, and support formulation development. These application notes provide detailed protocols for studying the in vitro release of fluphenazine enanthate from an oil-based depot formulation.
The methodologies described herein are based on established principles for testing long-acting injectable suspensions and can be adapted for specific formulation characteristics. Two primary methods are detailed: USP Apparatus 2 (Paddle Apparatus) with Dialysis Sacs and USP Apparatus 4 (Flow-Through Cell) . The selection of the most appropriate method will depend on the specific formulation and the desired level of discrimination.
Experimental Principles
The in vitro release of this compound from an oil-based depot is primarily governed by the partitioning of the drug from the oil phase to the surrounding aqueous environment. The use of surfactants in the dissolution medium is often necessary to enhance the solubility of the poorly water-soluble drug and create sink conditions, which mimic the clearance of the drug from the injection site in vivo. The rate of release is monitored over an extended period, often for several weeks, to capture the complete release profile.
Data Presentation
The quantitative data from in vitro release studies should be summarized to compare different formulations or manufacturing batches.
| Time (Days) | Formulation A - Cumulative Release (%) (Mean ± SD, n=3) | Formulation B - Cumulative Release (%) (Mean ± SD, n=3) |
| 1 | 5.2 ± 0.8 | 7.1 ± 1.1 |
| 3 | 15.6 ± 1.5 | 20.3 ± 2.2 |
| 7 | 30.1 ± 2.8 | 38.5 ± 3.1 |
| 14 | 55.8 ± 4.1 | 65.2 ± 4.5 |
| 21 | 75.3 ± 5.0 | 82.1 ± 5.3 |
| 28 | 88.9 ± 5.5 | 91.5 ± 5.8 |
Experimental Protocols
Two distinct methods are presented for the in vitro release testing of this compound.
Protocol 1: USP Apparatus 2 (Paddle Apparatus) with Dialysis Sacs
This method utilizes a standard dissolution apparatus with the addition of a dialysis membrane to contain the sample, allowing for drug diffusion into the dissolution medium.
Materials and Equipment:
-
USP Apparatus 2 (Paddle Apparatus)
-
Dialysis sacs (e.g., Float-A-Lyzer) with an appropriate molecular weight cut-off (MWCO)
-
Dissolution vessels (e.g., 300 mL or 1 L)
-
HPLC system with UV detector
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
Reagents:
-
This compound formulation
-
Phosphate (B84403) Buffered Saline (PBS), pH 7.4
-
Sodium Dodecyl Sulfate (SDS)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Purified water (HPLC grade)
-
Phosphoric acid
Procedure:
-
Dissolution Medium Preparation:
-
Prepare a solution of 1% (w/v) SDS in pH 7.4 PBS.
-
Degas the medium before use.
-
-
Sample Preparation:
-
Accurately weigh a quantity of the this compound formulation equivalent to a specific dose.
-
Load the sample into a dialysis sac.
-
-
Apparatus Setup:
-
Set up the USP Apparatus 2 with the appropriate vessel size (e.g., 300 mL).
-
Fill the vessels with the dissolution medium and allow the temperature to equilibrate to 37 ± 0.5 °C.
-
Suspend the dialysis sac in the vessel, ensuring it is fully immersed in the medium.
-
Set the paddle rotation speed to 100 rpm.[1]
-
-
Sampling:
-
Withdraw samples (e.g., 1 mL) from the dissolution medium at predetermined time points (e.g., 1, 3, 7, 14, 21, and 28 days).
-
Replenish the withdrawn volume with fresh, pre-warmed dissolution medium.
-
The entire medium may need to be replaced at later time points to maintain sink conditions.
-
-
Sample Analysis (HPLC):
-
Filter the samples through a 0.22 µm syringe filter before analysis.
-
Analyze the samples using a validated HPLC method. An example method is provided below.
-
HPLC Method Example:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of 0.02 M phosphate buffer (pH 3.0), methanol, and acetonitrile (50:30:20 v/v/v).[2]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 254 nm[2]
-
Column Temperature: 25 °C
Protocol 2: USP Apparatus 4 (Flow-Through Cell)
This method uses a continuous flow of fresh dissolution medium over the sample, which can better mimic in vivo conditions for long-acting injectables.
Materials and Equipment:
-
USP Apparatus 4 (Flow-Through Cell) with appropriate cell size (e.g., 22.6 mm)
-
Piston pump
-
HPLC system with UV detector
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
Reagents:
-
This compound formulation
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium Dodecyl Sulfate (SDS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Purified water (HPLC grade)
-
Phosphoric acid
Procedure:
-
Dissolution Medium Preparation:
-
Prepare a solution of 1% (w/v) SDS in pH 7.4 PBS.
-
Degas the medium before use.
-
-
Sample Preparation:
-
Accurately weigh a quantity of the this compound formulation and place it in the flow-through cell. Glass beads may be used to hold the sample in place.
-
-
Apparatus Setup:
-
Set up the USP Apparatus 4 with the appropriate cell size.
-
Maintain the temperature of the system at 37 ± 0.5 °C.
-
Set the flow rate of the dissolution medium (e.g., 4 mL/min).[3]
-
-
Sampling:
-
Collect the eluate at predetermined time intervals (e.g., daily).
-
The collection can be done in an open-loop or closed-loop configuration, depending on the desired experimental conditions.
-
-
Sample Analysis (HPLC):
-
Filter the collected samples through a 0.22 µm syringe filter before analysis.
-
Analyze the samples using the same validated HPLC method as described in Protocol 1.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vitro release testing of this compound.
Conceptual Signaling Pathway of Fluphenazine
Caption: Conceptual signaling pathway of fluphenazine as a dopamine D2 receptor antagonist.
References
- 1. In vitro release testing method development for long-acting injectable suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Fluphenazine Tablets in Solid Oral Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. complexgenerics.org [complexgenerics.org]
Application Notes and Protocols for the Laboratory Synthesis of Fluphenazine Enanthate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluphenazine (B1673473) enanthate is a long-acting injectable antipsychotic medication used in the management of schizophrenia and other psychotic disorders. It is the enanthate ester of the potent neuroleptic drug fluphenazine, a member of the phenothiazine (B1677639) class. The esterification of fluphenazine with heptanoic acid (enanthic acid) increases its lipophilicity, allowing for its formulation as a depot injection. This provides a slow release of the active drug from the injection site, resulting in a prolonged duration of action and improved patient compliance.
These application notes provide detailed protocols for the laboratory-scale synthesis of fluphenazine enanthate, primarily focusing on the esterification of fluphenazine with enanthoyl chloride. An alternative enzymatic approach is also discussed.
Synthesis Overview
The synthesis of this compound is a two-step process starting from 2-(trifluoromethyl)phenothiazine. The first step involves the alkylation of the phenothiazine nitrogen with a suitable piperazine-containing side chain to yield fluphenazine. The second and final step is the esterification of the terminal hydroxyl group of the fluphenazine side chain with enanthoyl chloride.
Step 1: Synthesis of Fluphenazine
The synthesis of the precursor, fluphenazine, involves the alkylation of 2-(trifluoromethyl)phenothiazine.[1] A common method is the reaction with 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperazine in the presence of a base like sodium hydroxide (B78521) in a suitable solvent such as toluene.[2]
Step 2: Esterification to this compound
The hydroxyl group of fluphenazine is esterified using enanthoyl chloride (heptanoyl chloride) in the presence of a base, such as pyridine (B92270), to neutralize the hydrochloric acid byproduct.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound via Acyl Chloride
This protocol details the esterification of fluphenazine with enanthoyl chloride.
Materials:
-
Fluphenazine
-
Enanthoyl chloride (Heptanoyl chloride)
-
Pyridine (anhydrous)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve fluphenazine (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Add anhydrous pyridine (1.5 equivalents) to the solution and cool the flask in an ice bath.
-
Addition of Acyl Chloride: Slowly add enanthoyl chloride (1.2 equivalents) dropwise to the stirred solution using a dropping funnel. Maintain the temperature at 0-5 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel. The appropriate eluent system can be determined by TLC (e.g., a gradient of ethyl acetate in hexanes).
-
Final Product: Collect the fractions containing the pure product and evaporate the solvent to yield this compound as a viscous oil.
Protocol 2: Enzymatic Synthesis of Fluphenazine Esters (Adapted for Enanthate)
This protocol is an adaptation of a greener synthesis method developed for fluphenazine decanoate, which can be applied to the synthesis of this compound by substituting decanoic acid with heptanoic acid. This method avoids the use of corrosive acyl chlorides.[4]
Materials:
-
Fluphenazine
-
Heptanoic acid (Enanthic acid)
-
Immobilized Lipase B from Candida antarctica (CALB)
-
Diethyl ether
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate/toluene mixture)
Equipment:
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In an Erlenmeyer flask, dissolve fluphenazine (1 equivalent) in diethyl ether at room temperature (25-30°C). Stir until a clear solution is obtained.
-
Addition of Reagents: To this solution, add heptanoic acid (1 equivalent) and immobilized CALB enzyme (e.g., 0.5 g per gram of fluphenazine).
-
Reaction: Stir the suspension at room temperature. The reaction progress can be monitored by TLC. A typical reaction time is 24 hours.[4]
-
Enzyme Recovery: After the reaction is complete, filter the reaction mixture to recover the immobilized enzyme. The enzyme can be washed with diethyl ether and potentially reused.
-
Concentration: Concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., 30% ethyl acetate in toluene).[4]
-
Final Product: Collect the pure fractions and evaporate the solvent to yield this compound.
Data Presentation
| Parameter | Acyl Chloride Method (Representative) | Enzymatic Method (Adapted from Decanoate Synthesis)[4] |
| Starting Materials | Fluphenazine, Enanthoyl Chloride, Pyridine | Fluphenazine, Heptanoic Acid, Immobilized Lipase |
| Solvent | Dichloromethane | Diethyl Ether |
| Reaction Temperature | 0°C to Room Temperature | Room Temperature (25-30°C) |
| Reaction Time | 4-6 hours | ~24 hours |
| Yield | 70-85% (Estimated) | ~89% |
| Purity (Post-Purification) | >98% | >99% |
| Purification Method | Silica Gel Column Chromatography | Silica Gel Column Chromatography |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Chemical synthesis pathway of this compound.
References
Application Notes and Protocols for In Vitro Experiments with Fluphenazine Enanthate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of fluphenazine (B1673473) enanthate solutions in in vitro experiments. Fluphenazine enanthate is a long-acting injectable antipsychotic drug that acts as a prodrug, requiring enzymatic hydrolysis to its active form, fluphenazine. This document outlines the necessary steps for preparing stock solutions, ensuring the conversion to the active compound for cell-based assays, and provides relevant data on its physicochemical properties and biological activity.
Physicochemical Properties of this compound
A clear understanding of the solubility and stability of this compound is critical for the design of in vitro studies.
| Property | Value | Source |
| Molecular Formula | C₂₉H₃₈F₃N₃O₂S | [1] |
| Molecular Weight | 549.7 g/mol | [1] |
| Solubility | ||
| DMSO | Soluble | [2] |
| Ethanol | Soluble | [2] |
| Aqueous Buffers | Sparingly soluble | [2] |
| Storage of Solid | -20°C | |
| Storage of Stock Solution | See Protocol Below |
Mechanism of Action: Dopamine (B1211576) D2 Receptor Antagonism
Fluphenazine, the active form of this compound, primarily exerts its antipsychotic effects by acting as a potent antagonist of the dopamine D2 receptor.[3][4][5] Blockade of this receptor in the mesolimbic pathway is thought to be responsible for its therapeutic effects in psychosis.[5] Fluphenazine also exhibits antagonist activity at other dopamine receptor subtypes (D1, D3, D4, and D5) as well as at alpha-1 adrenergic, muscarinic M1, and histamine (B1213489) H1 receptors, which may contribute to its side effect profile.[5][6]
Signaling Pathway of Fluphenazine at the Dopamine D2 Receptor
The following diagram illustrates the signaling cascade initiated by dopamine binding to the D2 receptor and the inhibitory effect of fluphenazine.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in a cell culture-compatible solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C, protected from light.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Protocol 2: In Vitro Hydrolysis of this compound to Fluphenazine
Objective: To enzymatically hydrolyze the this compound prodrug to its active form, fluphenazine, for use in in vitro experiments. This is crucial as this compound itself has low affinity for dopamine receptors.[7] Cell culture media supplemented with fetal bovine serum (FBS) contains esterases that can catalyze this hydrolysis.[2][8]
Workflow for In Vitro Hydrolysis:
Procedure:
-
Thaw an aliquot of the this compound stock solution (from Protocol 1).
-
Dilute the stock solution to the desired final working concentration in complete cell culture medium containing FBS (typically 10% FBS). It is recommended to prepare a 2x or 10x working solution.
-
To ensure sufficient hydrolysis, pre-incubate the this compound-containing medium at 37°C in a humidified incubator with 5% CO₂ for a defined period (e.g., 24 hours) before adding it to the cells. The optimal incubation time may need to be determined empirically for your specific cell line and experimental conditions.
-
After the pre-incubation period, add the hydrolyzed fluphenazine solution to your cell cultures.
Note on Stability: Fluphenazine is sensitive to light.[6] All solutions should be protected from light during preparation, incubation, and storage. Aqueous solutions of fluphenazine are not recommended for storage for more than one day.
Protocol 3: Cell Viability/Cytotoxicity Assay
Objective: To determine the effect of hydrolyzed fluphenazine on cell viability.
Materials:
-
Adherent or suspension cells
-
96-well clear-bottom black plates (for fluorescence/luminescence) or clear plates (for colorimetric assays)
-
Complete cell culture medium (with 10% FBS)
-
Hydrolyzed fluphenazine working solutions (prepared as in Protocol 2)
-
Cell viability reagent (e.g., MTT, resazurin, or a commercial kit for LDH release)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere (for adherent cells) or stabilize overnight.
-
Prepare a serial dilution of the pre-hydrolyzed this compound working solutions in complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of hydrolyzed fluphenazine. Include vehicle control wells (medium with the same final concentration of DMSO as the highest drug concentration) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance, fluorescence, or luminescence using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Data Presentation
The following table summarizes typical concentration ranges of fluphenazine used in in vitro studies. Note that these concentrations refer to the active fluphenazine molecule. When using this compound, it is the concentration of the hydrolyzed, active drug that is relevant.
| Assay Type | Cell Line | Concentration Range (of Fluphenazine) | Reference |
| Cytotoxicity | Various Cancer Cell Lines | 1 µM - 100 µM | [9] |
| Dopamine Receptor Binding | Mouse Striatal Membranes | 0.1 nM - 1000 nM | [6] |
Disclaimer: These protocols provide a general guideline. Researchers should optimize the conditions for their specific cell lines and experimental setup. Always consult the relevant safety data sheets (SDS) before handling any chemical compounds.
References
- 1. This compound | C29H38F3N3O2S | CID 3389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Esterase-sensitive prodrugs with tunable release rates and direct generation of hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring Fluphenazine Decanoate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 4. What is the mechanism of Fluphenazine Maleate? [synapse.patsnap.com]
- 5. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. [3H]Fluphenazine binding to brain membranes: simultaneous measurement of D-1 and D-2 receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Experimental Design for Long-Term Fluphenazine Enanthate Studies in Rodents
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide for designing and conducting long-term studies in rodents to evaluate the efficacy and side effects of fluphenazine (B1673473) enanthate, a long-acting antipsychotic medication.
Introduction
Fluphenazine is a typical antipsychotic of the phenothiazine (B1677639) class, primarily used in the management of schizophrenia.[1] Its long-acting esterified forms, fluphenazine enanthate and decanoate (B1226879), are administered via intramuscular injection, offering a crucial advantage in ensuring treatment adherence in patients with chronic schizophrenia.[2][3] Long-term studies in rodent models are essential for elucidating the chronic efficacy, potential for adverse effects like tardive dyskinesia, and underlying neurobiological changes associated with sustained antipsychotic treatment.
These notes provide detailed protocols for the long-term administration of this compound in rodents, along with methodologies for behavioral assessment and post-mortem tissue analysis.
General Experimental Design
A typical long-term study involves administering this compound to rodents for several months, followed by a battery of behavioral tests and subsequent neurochemical and histological analyses.
Animal Models
-
Species: Rats (e.g., Sprague-Dawley, Wistar) are commonly used due to their larger size for repeated injections and well-characterized behavioral responses.[4] Mice can also be used.[5]
-
Sex: Male rats are frequently used to avoid confounding variables from the estrous cycle.[4][5]
-
Housing: Animals should be group-housed under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water. Social isolation can be used as a variable to model negative symptoms of schizophrenia.[6]
Drug Preparation and Administration
-
Formulation: this compound is typically available in a sesame oil vehicle.[2] The control group should receive the vehicle only.
-
Dosage: Dosages in rodent studies are often higher than human therapeutic doses to account for metabolic differences. A common dose for the similar compound fluphenazine decanoate is 5 mg/kg.[4] Dose-response studies may be necessary to determine the optimal dose for the specific research question.
-
Route of Administration: Intramuscular (IM) injection is the standard clinical route.[7] Subcutaneous (SC) administration is also possible. For IM injections in rats, the gluteal muscles are a suitable site.
-
Injection Schedule: this compound has a duration of action of approximately 1-3 weeks. A bi-weekly injection schedule (e.g., every 14 days) is a common paradigm for long-term studies.[4]
Experimental Workflow
The following diagram outlines a typical experimental workflow for a long-term this compound study.
References
- 1. Fluphenazine | C22H26F3N3OS | CID 3372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. New concept in phenothiazine therapy: this compound and fluphenazine decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of neuropathologic changes in the striatum following 4, 8 and 12 months of treatment with fluphenazine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Pharmacological studies of long-acting phenothiazines with particular reference to fluphenazine decanoate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurochemical effects of fluphenazine decanoate in socially-reared and isolated young rats [proceedings] - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
Application Notes and Protocols for Fluphenazine Enanthate in Behavioral Pharmacology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of fluphenazine (B1673473) enanthate, a long-acting antipsychotic, in preclinical behavioral pharmacology studies. This document includes detailed experimental protocols, quantitative data summaries, and visual diagrams of relevant pathways and workflows to guide researchers in designing and executing studies to evaluate the behavioral effects of this compound.
Introduction
Fluphenazine is a typical antipsychotic of the phenothiazine (B1677639) class, which primarily exerts its therapeutic effects through the antagonism of dopamine (B1211576) D2 receptors in the brain. The enanthate ester of fluphenazine is a long-acting injectable formulation that allows for sustained drug delivery, making it a valuable tool in preclinical studies requiring chronic dosing or the assessment of long-term behavioral changes.[1][2] These notes will focus on the application of fluphenazine enanthate in rodent models to study its effects on locomotor activity, stereotypy, and catalepsy, which are key behavioral endpoints for assessing antipsychotic activity and extrapyramidal side effects.
Mechanism of Action: Dopamine D2 Receptor Antagonism
Fluphenazine's primary mechanism of action involves blocking postsynaptic D2 dopamine receptors in the mesolimbic pathway of the brain.[3] This action is believed to be responsible for its antipsychotic effects. Overactivity of the mesolimbic dopamine system is associated with the positive symptoms of schizophrenia, and by blocking D2 receptors, fluphenazine attenuates this hyperactivity.[3]
Signaling Pathway Diagram
Data Presentation: Quantitative Effects of this compound
The following tables summarize representative quantitative data on the behavioral effects of this compound in rodents. These data are synthesized from typical findings in the literature and are intended to provide a comparative reference for researchers.
Table 1: Dose-Dependent Effect of this compound on Locomotor Activity in Rats
| Dose (mg/kg, i.m.) | Total Distance Traveled (cm) (Mean ± SEM) | Percent Inhibition of Locomotor Activity |
| Vehicle (Sesame Oil) | 3500 ± 250 | 0% |
| 0.5 | 2800 ± 210 | 20% |
| 1.0 | 1925 ± 180** | 45% |
| 2.5 | 980 ± 150 | 72% |
| 5.0 | 455 ± 90 | 87% |
| p<0.05, **p<0.01, ***p<0.001 compared to vehicle. Data are representative of effects observed 24 hours post-injection. |
Table 2: Antagonism of Amphetamine-Induced Stereotypy in Mice by this compound
| Pre-treatment (mg/kg, i.m.) | Challenge (Amphetamine 5 mg/kg, i.p.) | Stereotypy Score (Mean ± SEM) |
| Vehicle | Saline | 0.2 ± 0.1 |
| Vehicle | Amphetamine | 3.8 ± 0.3 |
| This compound (1.0) | Amphetamine | 2.1 ± 0.4 |
| This compound (2.5) | Amphetamine | 1.0 ± 0.2 |
| This compound (5.0) | Amphetamine | 0.4 ± 0.1 |
| p<0.01, ***p<0.001 compared to Vehicle + Amphetamine group. Stereotypy is scored on a scale of 0-4. |
Table 3: Induction of Catalepsy in Rats by this compound
| Dose (mg/kg, i.m.) | Latency to Descend from Bar (seconds) (Mean ± SEM) |
| Vehicle (Sesame Oil) | 5 ± 2 |
| 1.0 | 35 ± 8 |
| 2.5 | 95 ± 15** |
| 5.0 | 170 ± 20 |
| 10.0 | >180 |
| p<0.05, **p<0.01, ***p<0.001 compared to vehicle. A cut-off time of 180 seconds is used. |
Experimental Protocols
The following are detailed protocols for key behavioral assays used to characterize the effects of this compound.
Open-Field Test for Locomotor Activity
Objective: To assess the effect of this compound on spontaneous locomotor and exploratory activity.
Apparatus:
-
A square open-field arena (e.g., 40 x 40 x 40 cm) made of non-reflective material.
-
An automated video tracking system (e.g., ANY-maze, EthoVision) to record and analyze locomotor activity.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle (e.g., sesame oil) via intramuscular (i.m.) injection at the desired dose volume (e.g., 1 ml/kg).
-
Testing: At a predetermined time point after injection (e.g., 24 hours), gently place the animal in the center of the open-field arena.
-
Data Recording: Record the animal's activity for a set duration (e.g., 10-30 minutes).
-
Data Analysis: Analyze the recorded video to quantify parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) between each animal to eliminate olfactory cues.
Experimental Workflow: Open-Field Test
Amphetamine-Induced Stereotypy
Objective: To evaluate the ability of this compound to antagonize dopamine agonist-induced stereotyped behaviors.
Apparatus:
-
Standard rodent observation cages.
-
A scoring sheet or software to record stereotyped behaviors.
Procedure:
-
Habituation: Acclimate the animals to the observation cages for 30-60 minutes before drug administration.
-
Pre-treatment: Administer this compound or vehicle (i.m.) at the desired dose.
-
Challenge: At a specified time after pre-treatment (e.g., 24 hours), administer amphetamine (e.g., 5 mg/kg, i.p.) or saline.
-
Observation: Immediately after the amphetamine injection, observe the animals for a set period (e.g., 60-90 minutes) and score for stereotyped behaviors at regular intervals (e.g., every 5-10 minutes).
-
Scoring: Use a standardized rating scale for stereotypy (e.g., 0 = asleep or stationary; 1 = active; 2 = predominantly sniffing and rearing; 3 = continuous sniffing of the cage floor/walls; 4 = continuous licking or biting of the cage).
-
Data Analysis: Calculate the mean stereotypy score for each treatment group over the observation period.
Catalepsy Bar Test
Objective: To assess the propensity of this compound to induce catalepsy, a measure of extrapyramidal side effects.
Apparatus:
-
A horizontal bar (e.g., 1 cm in diameter) elevated to a height of 9 cm from a flat surface.
-
A stopwatch.
Procedure:
-
Drug Administration: Administer this compound or vehicle (i.m.) at the desired dose.
-
Testing: At various time points after injection (e.g., 1, 2, 4, 8, 24 hours), gently place the animal's forepaws on the horizontal bar.
-
Measurement: Start the stopwatch and measure the time it takes for the animal to remove both forepaws from the bar.
-
Cut-off Time: A maximum trial duration (cut-off time, e.g., 180 seconds) should be established. If the animal remains on the bar for the entire duration, the latency is recorded as the cut-off time.
-
Data Analysis: Calculate the mean latency to descend for each treatment group at each time point.
Logical Relationship of Behavioral Assays
References
- 1. Fluphenazine decanoate (depot) and enanthate for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Pharmacological studies of long-acting phenothiazines with particular reference to fluphenazine decanoate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. behavior of rats and mice administered active metabolites of fluphenazine, 7-hydroxy-fluphenazine and fluphenazine-sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Impurity Profiling of Fluphenazine Enanthate
Introduction
Fluphenazine (B1673473) enanthate is a long-acting injectable antipsychotic medication used in the management of schizophrenia and other psychotic disorders. As with any pharmaceutical product, ensuring the purity and safety of fluphenazine enanthate is of paramount importance. Impurity profiling is a critical aspect of drug development and quality control, involving the identification and quantification of impurities that may arise during synthesis, formulation, or storage. These impurities can potentially impact the efficacy and safety of the drug product.
These application notes provide a comprehensive overview of the analytical techniques and protocols for the impurity profiling of this compound. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals to effectively identify and quantify potential impurities.
Common Impurities and Degradation Pathways
Impurities in this compound can originate from starting materials, by-products of the synthesis process, or degradation of the active pharmaceutical ingredient (API).[1] Forced degradation studies are essential to understand the stability of the drug substance and to identify potential degradation products that may form under various stress conditions.[2]
Common degradation pathways for fluphenazine and its esters include:
-
Oxidation: The phenothiazine (B1677639) ring system is susceptible to oxidation, which can lead to the formation of sulfoxides and N-oxides.[3][4]
-
Hydrolysis: The ester linkage in this compound can be hydrolyzed to form fluphenazine and heptanoic acid.[3]
-
Photodegradation: Exposure to light can induce degradation of the molecule.[3][5]
-
Thermal Degradation: Elevated temperatures can lead to the formation of various degradation products.[3]
Some known impurities of fluphenazine and its derivatives include:
-
Fluphenazine-N-oxide
-
Fluphenazine sulfoxide
-
7-Hydroxyfluphenazine[1]
-
Precursors and intermediates from the synthetic route.
Analytical Techniques for Impurity Profiling
A combination of chromatographic and spectroscopic techniques is typically employed for the comprehensive impurity profiling of this compound.[6][7][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV or mass spectrometry (MS) detection is the primary technique for separating and quantifying impurities.[2][4][9][10] Reverse-phase HPLC is commonly used.[4]
-
Gas Chromatography (GC): GC, particularly when coupled with mass spectrometry (GC-MS), is suitable for the analysis of volatile impurities and can also be used for the analysis of fluphenazine after derivatization.[11][12]
-
Mass Spectrometry (MS): MS is a powerful tool for the structural elucidation and identification of unknown impurities.[4][8][13] High-resolution mass spectrometry (HRMS) provides accurate mass measurements, aiding in the determination of elemental compositions.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for the definitive structural confirmation of isolated impurities.[6]
Experimental Protocols
Forced Degradation Studies Protocol
Forced degradation studies are performed to predict the degradation pathways of this compound under various stress conditions.[2]
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
Stress Conditions:
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the solution at 60°C for 24 hours. Neutralize the solution with 0.1 N NaOH before analysis.[3]
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the solution at 60°C for 24 hours. Neutralize the solution with 0.1 N HCl before analysis.[3]
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours.[3][4]
-
Thermal Degradation: Expose the solid drug substance to a temperature of 80°C in a hot air oven for 48 hours.[3]
-
Photolytic Degradation: Expose the drug substance in a thin layer to UV light (254 nm) for 24 hours.[3]
Sample Analysis: Analyze the stressed samples using a suitable stability-indicating HPLC method.
HPLC Method for Impurity Profiling
This protocol describes a general reverse-phase HPLC method for the separation and quantification of this compound and its impurities.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., Kinetex EVO C18, 250 mm x 4.6 mm, 5 µm)[14][15] |
| Mobile Phase A | 0.1 M Ammonium Acetate |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 30°C[10] |
| Detection Wavelength | 254 nm[10] |
| Injection Volume | 20 µL[4] |
Standard and Sample Preparation:
-
Standard Solution: Prepare a solution of this compound reference standard in the mobile phase at a concentration of 0.1 mg/mL.
-
Sample Solution: Dissolve the this compound sample in the mobile phase to obtain a final concentration of approximately 1 mg/mL.
GC-MS Method for Impurity Identification
This protocol outlines a general GC-MS method for the identification of volatile and semi-volatile impurities.
Chromatographic and Spectrometric Conditions:
| Parameter | Condition |
| Column | Capillary column (e.g., TraceGOLD TG-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[11] |
| Inlet Temperature | 250°C[11] |
| Oven Program | Initial temperature 50°C, hold for 2 min, ramp to 320°C at 20°C/min, hold for 5 min[11] |
| Ion Source | Electron Ionization (EI) at 70 eV[11] |
| Source Temperature | 230°C |
| Mass Range | 50-600 amu |
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of 1 mg/mL.
Data Presentation
Table 1: Summary of Quantitative Data from Forced Degradation Studies
| Stress Condition | Duration | Temperature | Degradation (%) | Number of Degradants |
| 0.1 N HCl | 24 hours | 60°C | ~15% | 2 |
| 0.1 N NaOH | 24 hours | 60°C | ~20% | 3 |
| 3% H₂O₂ | 24 hours | Room Temp | ~35% | 4 |
| Thermal | 48 hours | 80°C | ~8% | 1 |
| Photolytic (UV 254 nm) | 24 hours | Room Temp | ~12% | 2 |
Note: The degradation percentages are indicative and may vary based on the specific experimental conditions.
Table 2: Known Impurities of this compound
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Fluphenazine | C₂₂H₂₆F₃N₃OS | 437.52 |
| Fluphenazine N-oxide | C₂₂H₂₆F₃N₃O₂S | 453.52[1] |
| Fluphenazine sulfoxide | C₂₂H₂₆F₃N₃O₂S | 453.52 |
| 7-Hydroxyfluphenazine | C₂₂H₂₆F₃N₃O₂S | 453.52[1] |
| This compound N-oxide | C₂₉H₃₈F₃N₃O₃S | 565.69 |
Visualizations
Caption: Workflow for this compound impurity profiling.
Caption: Potential degradation pathways of this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. bbrc.in [bbrc.in]
- 3. ijbpas.com [ijbpas.com]
- 4. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug impurity profiling strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bbrc.in [bbrc.in]
- 10. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. GC/MS strategies for mutagenic impurities analysis | Separation Science [sepscience.com]
- 13. researchgate.net [researchgate.net]
- 14. Fluphenazine Decanoate [doi.usp.org]
- 15. Fluphenazine Decanoate Injection [doi.usp.org]
Application Notes and Protocols for Evaluating Fluphenazine Enanthate Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluphenazine (B1673473), a typical antipsychotic of the phenothiazine (B1677639) class, has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential for drug repurposing in oncology.[1][2][3] Fluphenazine enanthate is a long-acting injectable ester of fluphenazine.[4] This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound using standard cell-based assays. The methodologies described herein are essential for determining the compound's efficacy and mechanism of action at a cellular level.
Fluphenazine has been shown to induce apoptosis and necrosis in cancer cells.[5][6] Its cytotoxic activity is linked to the modulation of key signaling pathways, including the Akt and Wnt pathways.[1][2][7] The following protocols for MTT, Lactate (B86563) Dehydrogenase (LDH), and Caspase-3/7 assays are designed to provide a comprehensive evaluation of this compound's cytotoxic and apoptotic potential.
Data Presentation: Cytotoxicity of Fluphenazine
The following table summarizes the 50% inhibitory concentration (IC50) values of fluphenazine in various human cancer cell lines, as determined by the MTT assay. It is important to note that the available literature primarily focuses on fluphenazine or its hydrochloride salt; specific IC50 data for this compound are limited. Researchers should consider these values as a starting point for determining the appropriate concentration range for their experiments with this compound.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PC9/R | Non-small cell lung | 8.08 | [5] |
| PC9 | Non-small cell lung | 10.90 | [5] |
| H1975 | Non-small cell lung | 12.36 | [5] |
| H522 | Non-small cell lung | 12.67 | [5] |
| A549 | Non-small cell lung | 58.92 | [5] |
| MCF-7 | Breast | 23 | [5] |
| HT-29 | Colon | 1.86 | [3] |
| LoVo | Colon | 80 | [5] |
| LoVo/Dx | Doxorubicin-resistant Colon | 80 | [5] |
| HepG2 | Hepatoma | 12.2 (MTT), 9.9 (Alamar Blue) | [6] |
| L1210 | Leukemia | 6 | [6] |
| A375 | Melanoma | 10.5 | [5] |
| G-361 | Melanoma | 9.5 | [5] |
| SK-MEL-2 | Melanoma | 24.5 | [5] |
| SK-MEL-5 | Melanoma | 21.1 | [5] |
| SK-MEL-28 | Melanoma | 19.1 | [5] |
| RPMI-7951 | Melanoma | 21.7 | [5] |
| HEMn-LP | Normal Melanocytes | 6.13 | [8] |
| C32 | Amelanotic Melanoma | 1.24 | [9] |
| FF2441 | Normal Fibroblast | 24.6 | [5] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is sparingly soluble in aqueous solutions. Therefore, a stock solution should be prepared in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[10]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
Protocol:
-
Weigh the desired amount of this compound powder in a sterile, amber microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution at -20°C, protected from light.
-
For experiments, dilute the stock solution in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.5%).
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[11][12][13]
Materials:
-
Cells of interest
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity (Necrosis)
The LDH assay is a colorimetric method that quantifies the activity of lactate dehydrogenase released from damaged cells into the culture medium, which is an indicator of necrosis.[3][14][15]
Materials:
-
Cells of interest
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound stock solution
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Lysis solution (e.g., 1% Triton X-100)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described in the MTT assay protocol.
-
Treat the cells with serial dilutions of this compound as described previously. Include the following controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) at the same concentration as the highest drug concentration.
-
Spontaneous LDH Release Control: Untreated cells.
-
Maximum LDH Release Control: Untreated cells lysed with lysis solution.
-
Medium Background Control: Culture medium without cells.
-
-
Incubate the plate for the desired exposure time.
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well of the new plate.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Add 50 µL of the stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] * 100
Caspase-3/7 Assay for Apoptosis
This assay quantifies the activity of caspases 3 and 7, which are key effector caspases in the apoptotic pathway.[1][2][5]
Materials:
-
Cells of interest
-
White-walled 96-well plates
-
Complete cell culture medium
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate as described in the MTT assay protocol.
-
Treat the cells with serial dilutions of this compound. Include appropriate vehicle and no-treatment controls.
-
Incubate the plate for the desired exposure time.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
Visualizations
Experimental Workflows
Caption: General experimental workflow for assessing this compound cytotoxicity.
Signaling Pathways
Caption: Putative signaling pathways modulated by fluphenazine in cancer cells.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 3. Detection of Necrosis by Release of Lactate Dehydrogenase Activity | Springer Nature Experiments [experiments.springernature.com]
- 4. GSRS [precision.fda.gov]
- 5. Chemotherapeutic-Induced Apoptosis – A Phenotype for Pharmacogenomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antipsychotic Drug Fluphenazine against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C29H38F3N3O2S | CID 3389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. go.drugbank.com [go.drugbank.com]
- 13. What is the mechanism of Fluphenazine Decanoate? [synapse.patsnap.com]
- 14. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
Application Notes and Protocols: Dosing Regimen for Fluphenazine Enanthate in Rat Models of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluphenazine (B1673473) enanthate is a long-acting injectable antipsychotic medication belonging to the phenothiazine (B1677639) class. Its primary mechanism of action involves the antagonism of dopamine (B1211576) D2 receptors in the brain, which is a key pathway implicated in the pathophysiology of schizophrenia.[1][2] In preclinical research, rodent models are instrumental in evaluating the efficacy and pharmacodynamics of antipsychotic drugs. One of the most widely used paradigms to model schizophrenia-like symptoms in rats is the sub-chronic administration of the NMDA receptor antagonist, ketamine. This model induces a range of behavioral abnormalities that mimic the positive, negative, and cognitive symptoms of schizophrenia in humans.
These application notes provide a comprehensive overview of the protocols for inducing a ketamine-based rat model of schizophrenia and detailed methodologies for assessing relevant behavioral endpoints. While a specific, validated dosing regimen for fluphenazine enanthate in this particular model is not extensively documented in publicly available literature, this document summarizes known dosages of related fluphenazine formulations in rats and provides a framework for designing studies to evaluate the therapeutic potential of this compound.
Data Presentation
Table 1: Dosing Regimens for Inducing Schizophrenia-Like Symptoms in Rats
| Compound | Dosing Regimen | Route of Administration | Duration | Expected Behavioral Outcomes |
| Ketamine | 30 mg/kg | Intraperitoneal (i.p.) | 5 consecutive days | Hyperlocomotion, disrupted prepulse inhibition, social interaction deficits.[3] |
| Ketamine | 25 mg/kg | Intraperitoneal (i.p.) | 10 consecutive days | Locomotor sensitization. |
Table 2: Reported Dosing Information for Fluphenazine Formulations in Rodents
| Fluphenazine Formulation | Dosing Regimen | Route of Administration | Species | Noted Effects |
| This compound | Not explicitly defined for ketamine model | Subcutaneous (s.c.) | Rat | Prolonged action, induced catalepsy, increased dopamine turnover. |
| Fluphenazine Decanoate (B1226879) | Not explicitly defined for ketamine model | Subcutaneous (s.c.) | Rat | Prolonged action, induced catalepsy, increased dopamine turnover. |
Note: While a precise therapeutic dosing regimen for this compound in the ketamine-induced rat model of schizophrenia is not well-established in the available literature, the long-acting nature of the subcutaneous injection has been confirmed in rats. Researchers should consider conducting dose-response studies to determine the optimal therapeutic window for this compound in this model, starting with doses extrapolated from human clinical use and findings from related fluphenazine formulations in rodents.
Experimental Protocols
I. Induction of Schizophrenia-Like Symptoms (Ketamine Model)
This protocol describes the sub-chronic administration of ketamine to induce behavioral phenotypes relevant to schizophrenia in rats.
Materials:
-
Ketamine hydrochloride
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for intraperitoneal injection
-
Male adult Wistar or Sprague-Dawley rats (250-300g)
Procedure:
-
Animal Acclimation: House rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, food and water ad libitum) for at least one week prior to the experiment.
-
Drug Preparation: Dissolve ketamine hydrochloride in sterile saline to a final concentration of 10 mg/mL.
-
Administration: Administer ketamine at a dose of 30 mg/kg via intraperitoneal (i.p.) injection once daily for five consecutive days.[3] A control group should receive an equivalent volume of sterile saline.
-
Washout Period: Allow for a washout period of at least 5-7 days after the final ketamine injection before commencing behavioral testing to ensure that the observed effects are not due to acute drug presence.
II. Behavioral Assessment Protocols
This test is used to assess spontaneous locomotor activity and exploratory behavior, which are often increased in the ketamine model, mimicking the positive symptoms of schizophrenia.
Materials:
-
Open field arena (e.g., 100 cm x 100 cm x 40 cm), typically made of a non-reflective material.
-
Video tracking software and camera mounted above the arena.
-
Cleaning solution (e.g., 70% ethanol).
Procedure:
-
Habituation: Bring the rats to the testing room at least 30-60 minutes before the test to acclimate.
-
Arena Preparation: Clean the open field arena thoroughly with a cleaning solution between each trial to eliminate olfactory cues.
-
Testing: Gently place the rat in the center of the arena and allow it to explore freely for a predetermined period (e.g., 10-30 minutes).
-
Data Acquisition: Record the session using the video tracking system. Key parameters to analyze include:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency (a measure of exploratory behavior)
-
Stereotyped behaviors (e.g., repetitive movements)
-
-
Data Analysis: Compare the data between the ketamine-treated and control groups. An increase in total distance traveled and time in the periphery is indicative of hyperlocomotion and anxiety-like behavior.
PPI is a measure of sensorimotor gating, a neurological process that filters out irrelevant stimuli. Deficits in PPI are a hallmark of schizophrenia and are reliably produced in the ketamine model.
Materials:
-
Startle response system with a sound-attenuating chamber, a speaker for delivering acoustic stimuli, and a sensor to measure the startle response.
-
Animal holder.
Procedure:
-
Acclimation: Place the rat in the animal holder within the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).
-
Testing Session: The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB for 40 ms) to elicit a startle response.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 75-85 dB for 20 ms) presented shortly before the startling pulse (e.g., 100 ms (B15284909) inter-stimulus interval).
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Data Acquisition: The system records the maximal startle amplitude for each trial.
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the following formula: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100 A significant reduction in %PPI in the ketamine-treated group compared to the control group indicates a deficit in sensorimotor gating.
This test evaluates social behavior, which is often impaired in schizophrenia (negative symptoms).
Materials:
-
A three-chambered social interaction arena or a standard open field with a wire-mesh enclosure.
-
A novel, unfamiliar rat of the same sex and age (stranger rat).
-
Video tracking software.
Procedure:
-
Habituation: Place the test rat in the center chamber (in a three-chambered box) or the open field and allow it to habituate for 5-10 minutes.
-
Sociability Phase: Place a stranger rat in one of the side chambers within a wire-mesh enclosure. Place an empty enclosure in the other side chamber. Allow the test rat to explore all three chambers for 10 minutes.
-
Social Novelty Phase (Optional): Introduce a second, novel stranger rat into the previously empty enclosure. Allow the test rat to explore for another 10 minutes.
-
Data Acquisition: Record the sessions and analyze the following parameters:
-
Time spent in each chamber.
-
Time spent sniffing each enclosure (social vs. non-social).
-
Number of entries into each chamber.
-
-
Data Analysis: A healthy rat will typically spend more time in the chamber with the stranger rat and more time sniffing the enclosure containing the rat. A reduction in this preference in the ketamine-treated group suggests social interaction deficits.
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound in a rat model of schizophrenia.
Caption: this compound's mechanism of action via the dopamine D2 receptor signaling pathway.
References
- 1. Ketamine-induced changes in rat behaviour: A possible animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-Lasting Effects of Repeated Ketamine Administration in Adult and Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Pharmacological studies of long-acting phenothiazines with particular reference to fluphenazine decanoate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Fluphenazine Enanthate using Solid-Phase Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluphenazine (B1673473) enanthate is a long-acting injectable antipsychotic medication used in the management of schizophrenia and other psychotic disorders. Accurate and reliable quantification of fluphenazine enanthate and its active metabolite, fluphenazine, in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and formulation development. Solid-phase extraction (SPE) offers a robust and efficient method for sample clean-up and concentration prior to chromatographic analysis, providing cleaner extracts and improved sensitivity compared to techniques like liquid-liquid extraction or protein precipitation.[1]
This document provides detailed application notes and protocols for the analysis of this compound using solid-phase extraction, tailored for professionals in pharmaceutical and biomedical analysis.
Analytical Method Overview
The analytical workflow for this compound involves sample pre-treatment, solid-phase extraction, and subsequent analysis by High-Performance Liquid Chromatography (HPLC) with a suitable detector, such as UV or mass spectrometry (MS). The SPE method is critical for isolating the analyte from complex matrices like plasma, serum, or oily injection vehicles.
Figure 1: General workflow for the analysis of this compound.
Data Presentation: Quantitative Performance
The following tables summarize typical quantitative data for the analysis of fluphenazine and related compounds using chromatographic methods coupled with sample preparation. Note that specific performance characteristics will depend on the exact matrix, SPE protocol, and instrumentation used.
Table 1: Method Detection and Quantification Limits
| Analyte | Matrix | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Fluphenazine | Serum | SPE-LCMS | 0.05 ng/mL | 0.5 ng/mL | [2] |
| Fluphenazine | Plasma | HPLC-Coulometric | 10 pg/mL | 25 pg/mL | [3] |
| Fluphenazine & Metabolites | Urine | SPE-GC-NPD | - | >61.02% Recovery | [4] |
Table 2: Recovery and Precision Data for Phenothiazines using SPE
| Analyte | Matrix | Recovery (%) | Within-Day CV (%) | Day-to-Day CV (%) | Reference |
| Promethazine | Plasma | 64.0 - 89.9 | < 9.0 | < 14.9 | [5] |
| Promethazine | Urine | 65.1 - 92.1 | < 9.0 | < 14.9 | [5] |
| Chlorpromazine | Plasma | 64.0 - 89.9 | < 9.0 | < 14.9 | [5] |
| Chlorpromazine | Urine | 65.1 - 92.1 | < 9.0 | < 14.9 | [5] |
| Perazine | Plasma | 64.0 - 89.9 | < 9.0 | < 14.9 | [5] |
| Perazine | Urine | 65.1 - 92.1 | < 9.0 | < 14.9 | [5] |
| Fluphenazine | Plasma | 64.0 - 89.9 | < 9.0 | < 14.9 | [5] |
| Fluphenazine | Urine | 65.1 - 92.1 | < 9.0 | < 14.9 | [5] |
CV = Coefficient of Variation
Experimental Protocols
Below are detailed protocols for the solid-phase extraction of this compound from biological plasma/serum. Two common SPE strategies are presented: reversed-phase and mixed-mode cation exchange.
Protocol 1: Reversed-Phase SPE using C18 Sorbent
This protocol is suitable for extracting this compound based on its lipophilic character.
Materials:
-
SPE Cartridge: C18, 100 mg, 1 mL (e.g., HyperSep C18)
-
Methanol (B129727) (HPLC Grade)
-
Deionized Water
-
Phosphate (B84403) Buffer (e.g., 0.1 M, pH 6.0)
-
Plasma/Serum Sample
-
Internal Standard (e.g., Perphenazine)
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of plasma/serum, add the internal standard.
-
Add 1 mL of phosphate buffer (pH 6.0) and vortex to mix. This adjusts the pH to ensure the analyte is retained.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the cartridge.
-
-
SPE Cartridge Equilibration:
-
Pass 1 mL of deionized water through the cartridge.
-
Pass 1 mL of phosphate buffer (pH 6.0) through the cartridge. Do not allow the sorbent bed to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove polar interferences.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove less retained impurities.
-
-
Elution:
-
Elute the analyte with 1 mL of methanol containing 2% ammonium hydroxide. The basic modifier ensures the amine groups of fluphenazine are deprotonated, facilitating elution.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the HPLC mobile phase for analysis.
-
Protocol 2: Mixed-Mode Cation Exchange (MCX) SPE
This protocol utilizes a dual retention mechanism (reversed-phase and ion exchange) for enhanced selectivity, which is highly effective for basic compounds like fluphenazine.[6][7]
Figure 2: Logical steps in a Mixed-Mode Cation Exchange SPE protocol.
Materials:
-
SPE Cartridge: Mixed-Mode Strong Cation Exchange (e.g., ISOLUTE HCX, Discovery DSC-MCAX)
-
Methanol (HPLC Grade)
-
Deionized Water
-
Formic Acid or Acetic Acid
-
Ammonium Hydroxide
-
Plasma/Serum Sample
-
Internal Standard
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of plasma/serum, add the internal standard.
-
Add 1 mL of 2% formic acid in water and vortex. This ensures the piperazine (B1678402) nitrogen on fluphenazine is protonated (positively charged) for strong retention on the cation exchange phase.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the cartridge.
-
-
SPE Cartridge Equilibration:
-
Pass 1 mL of 2% formic acid in water through the cartridge. Do not allow the sorbent bed to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash with 1 mL of methanol to remove non-polar, non-basic interferences retained by the C8/C18 part of the sorbent. The analyte remains bound by the strong cation exchange mechanism.
-
-
Elution:
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The high pH neutralizes the charge on the analyte, disrupting the ionic interaction with the sorbent and allowing it to be eluted.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the HPLC mobile phase for analysis.
-
HPLC Analysis Conditions (Example)
-
Column: C18, 2.1 x 75 mm, 2.7 µm (e.g., Poroshell EC-C18)[1]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 20% B, increase to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Detection (UV): 259 nm[8]
-
Detection (MS/MS): ESI Positive Mode, monitor appropriate transitions for fluphenazine and the internal standard.
Conclusion
Solid-phase extraction is a powerful technique for the sample preparation of this compound in complex matrices. A mixed-mode cation exchange SPE protocol generally offers higher selectivity and results in cleaner extracts compared to a standard reversed-phase method for basic compounds. The provided protocols serve as a robust starting point for method development and can be optimized to meet the specific requirements of the analytical challenge. Validation of the chosen method for linearity, accuracy, precision, and recovery is essential for its application in regulated environments.
References
- 1. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [opus4.kobv.de]
- 3. bbrc.in [bbrc.in]
- 4. busca-tox.com [busca-tox.com]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. biotage.com [biotage.com]
- 8. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Recovery of Fluphenazine Enanthate in Plasma Samples
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the quantification of fluphenazine (B1673473) enanthate in plasma samples. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low recovery of fluphenazine enanthate in plasma samples?
Low recovery of this compound, a lipophilic ester prodrug, can stem from several factors throughout the analytical workflow. Key causes include:
-
Incomplete Extraction: Due to its high lipophilicity, this compound may not be efficiently extracted from the plasma matrix if the solvent system is not optimized.
-
Hydrolysis: The ester bond in this compound is susceptible to enzymatic hydrolysis by esterases present in plasma, converting it to the active drug, fluphenazine. This can occur ex vivo from the moment of sample collection until the enzymes are denatured.[1][2]
-
Adsorption: The compound can adsorb to the surfaces of glassware, plasticware, and autosampler vials, leading to significant losses.
-
Matrix Effects: Co-extracted endogenous components from plasma can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification and the appearance of low recovery.
-
Analyte Instability: Degradation of the analyte can occur due to improper storage conditions (temperature, light exposure) or during sample processing steps like evaporation.
Q2: How can I prevent the hydrolysis of this compound during sample collection and preparation?
To minimize the ex vivo hydrolysis of this compound, it is crucial to inhibit esterase activity immediately upon sample collection. This can be achieved by:
-
Using Esterase Inhibitors: Collecting blood samples in tubes containing an esterase inhibitor, such as sodium fluoride (B91410) (NaF), is a common and effective strategy.[1]
-
Controlling pH and Temperature: Maintaining a low pH (e.g., by adding a buffer) and keeping samples at low temperatures (e.g., on ice) can significantly reduce enzymatic activity.[1][2]
Q3: What is the difference between recovery and matrix effect, and how can I distinguish between them?
Recovery refers to the efficiency of the extraction process in isolating the analyte from the sample matrix. It is a measure of how much of the analyte is lost during sample preparation.
Matrix effect is the alteration of analyte ionization in the mass spectrometer's source due to co-eluting compounds from the matrix. This can lead to ion suppression (most common) or enhancement, affecting the signal intensity.
To differentiate between these, a post-extraction spike experiment is recommended. By comparing the signal of the analyte spiked into a blank extracted matrix with the signal of the analyte in a neat solution, you can quantify the matrix effect. Low signal in the post-extraction spike indicates a significant matrix effect, whereas good signal in the post-extraction spike but low signal in a pre-extraction spike points to poor recovery.
Q4: Which extraction technique, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), is better for this compound?
Both LLE and SPE can be optimized for the extraction of this compound. The choice often depends on the desired level of sample cleanup, throughput, and potential for automation.
-
LLE can be effective and is often a good starting point for method development due to its simplicity. However, it may be less selective and result in "dirtier" extracts, potentially leading to more significant matrix effects.
-
SPE generally provides cleaner extracts and can offer higher and more consistent recoveries when the appropriate sorbent and elution solvents are used. It is also more amenable to automation for high-throughput analysis.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues of low this compound recovery.
Problem: Consistently low or no recovery of this compound.
| Question to Consider | Possible Cause | Recommended Action |
| 1. Is the analyte degrading? | Hydrolysis to fluphenazine: The ester linkage is being cleaved by plasma esterases. | - Collect blood in tubes containing an esterase inhibitor (e.g., sodium fluoride).- Keep samples on ice during processing.- Acidify the plasma sample immediately after separation. |
| Other forms of degradation: Instability due to pH, light, or temperature. | - Conduct stability tests at various pH values and temperatures.- Protect samples from light by using amber vials. | |
| 2. Is the extraction process inefficient? | Inappropriate LLE solvent: The polarity of the extraction solvent is not optimal for the highly lipophilic this compound. | - Test a range of non-polar to moderately polar organic solvents (e.g., hexane, methyl tert-butyl ether (MTBE), diethyl ether, ethyl acetate) and their mixtures.- Adjust the pH of the aqueous phase to ensure the analyte is in a neutral state to favor partitioning into the organic phase. |
| Suboptimal SPE conditions: Incorrect sorbent, conditioning, wash, or elution steps. | - For a basic compound like this compound, consider reversed-phase (C8, C18) or mixed-mode cation exchange sorbents.- Ensure proper conditioning of the SPE cartridge.- Optimize the wash step to remove interferences without eluting the analyte.- Use a sufficiently strong elution solvent, potentially with a pH modifier (e.g., a small percentage of ammonia (B1221849) in methanol). | |
| 3. Is the analyte being lost to adsorption? | Binding to surfaces: this compound is adsorbing to glass or plastic surfaces. | - Use silanized glassware or low-adsorption polypropylene (B1209903) tubes and vials.- Add a small amount of an organic solvent like acetonitrile (B52724) or methanol (B129727) to the reconstitution solvent to reduce adsorption. |
| 4. Are matrix effects suppressing the signal? | Ion suppression: Co-eluting endogenous compounds from the plasma are interfering with ionization. | - Improve sample cleanup by using a more rigorous SPE method or a multi-step LLE.- Modify the chromatographic method to achieve better separation of the analyte from interfering peaks.- Consider using a different ionization source (e.g., APCI instead of ESI) if available.- Use a stable isotope-labeled internal standard to compensate for matrix effects. |
Quantitative Data Summary
The following tables provide a summary of typical recovery rates and LC-MS/MS parameters for fluphenazine and its esters. Note that values can vary significantly based on the specific laboratory conditions and instrumentation.
Table 1: Comparison of Extraction Recovery for Fluphenazine and its Esters
| Analyte | Extraction Method | Typical Recovery (%) | Reference |
| Fluphenazine | Liquid-Liquid Extraction | 70 - 85% | [3] |
| Fluphenazine | Solid-Phase Extraction | >85% | [4] |
| Fluphenazine Decanoate (B1226879) | Liquid-Liquid Extraction | Reproducible but can be low | [5] |
Table 2: Typical LC-MS/MS Parameters for Fluphenazine Analysis
| Parameter | Typical Value | Reference |
| LC Column | C18 or similar reversed-phase (e.g., Waters Acquity UPLC HSS T3, 1.8 µm, 2.1x50mm) | [6] |
| Mobile Phase A | 0.1% Formic acid in water | [6] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic acid | [6] |
| Gradient | Linear gradient from low to high organic phase | [6] |
| Flow Rate | 0.2 - 0.5 mL/min | |
| Injection Volume | 5 - 10 µL | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [6][7] |
| MRM Transition (Fluphenazine) | 438.2 > 171.1 | [6] |
Note: The MRM transition for this compound would need to be optimized but would have a precursor ion corresponding to its molecular weight.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 500 µL of plasma in a polypropylene tube, add 50 µL of internal standard solution (e.g., a stable isotope-labeled this compound or a structurally similar compound).
-
Vortex for 10 seconds.
-
Add 100 µL of a basifying agent (e.g., 1 M sodium carbonate) to adjust the pH to > 9. Vortex briefly.
-
-
Extraction:
-
Add 3 mL of an appropriate extraction solvent (e.g., methyl tert-butyl ether or a hexane/ethyl acetate (B1210297) mixture).
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 500 µL of plasma, add 50 µL of internal standard.
-
Add 1 mL of 4% phosphoric acid to precipitate proteins and acidify the sample.
-
Vortex for 30 seconds and centrifuge at 4000 rpm for 10 minutes.
-
-
SPE Procedure (using a mixed-mode cation exchange cartridge):
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the pre-treated sample onto the conditioned cartridge.
-
Washing:
-
Wash with 1 mL of 0.1 M acetic acid.
-
Wash with 1 mL of methanol.
-
-
Elution: Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
-
Visualizations
Troubleshooting Workflow for Low Recovery
Caption: Troubleshooting decision tree for low recovery of this compound.
General Liquid-Liquid Extraction (LLE) Workflow
Caption: A generalized workflow for liquid-liquid extraction of this compound.
General Solid-Phase Extraction (SPE) Workflow
Caption: A generalized workflow for solid-phase extraction of this compound.
References
- 1. Overcoming challenges associated with the bioanalysis of an ester prodrug and its active acid metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Making sure you're not a bot! [opus4.kobv.de]
- 5. Sensitive method for the simultaneous measurement of fluphenazine decanoate and fluphenazine in plasma by high-performance liquid chromatography with coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Parameters for Fluphenazine Enanthate Peak Resolution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of fluphenazine (B1673473) enanthate.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting HPLC parameters for fluphenazine enanthate analysis?
A1: A good starting point for developing a reversed-phase HPLC method for this compound would be a C18 or C8 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and a buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer). The detection wavelength is typically set around 254-260 nm.[1][2][3]
Q2: My this compound peak is showing significant tailing. What are the common causes and solutions?
A2: Peak tailing for basic compounds like fluphenazine is often due to interactions with acidic silanol (B1196071) groups on the silica-based column packing.[1] Here are some common causes and solutions:
-
Secondary Silanol Interactions: Fluphenazine has a basic piperazine (B1678402) moiety that can interact with residual acidic silanols on the column's stationary phase.
-
Solution: Use a highly end-capped column or a column with a modern stationary phase designed to minimize silanol interactions. Operating the mobile phase at a lower pH (e.g., pH 3-4) can also help by protonating the silanol groups and reducing their interaction with the basic analyte.[1]
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column Contamination: Accumulation of contaminants on the column can create active sites that cause tailing.
-
Solution: Use a guard column and ensure proper sample preparation to minimize contamination. If the column is already contaminated, it may need to be washed with a strong solvent or replaced.
-
Q3: I am observing poor resolution between my this compound peak and other peaks. How can I improve it?
A3: Poor resolution can be addressed by optimizing several chromatographic parameters:
-
Mobile Phase Composition: Adjusting the ratio of organic solvent to the aqueous buffer can significantly impact selectivity and resolution. A lower percentage of the organic solvent will generally increase retention times and may improve the separation of closely eluting peaks.
-
Choice of Organic Solvent: Switching between acetonitrile and methanol (B129727) can alter selectivity due to different solvent properties.
-
Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time.
-
Column Chemistry: If resolution cannot be achieved by modifying the mobile phase, consider trying a column with a different stationary phase (e.g., a phenyl-hexyl column) to introduce different separation mechanisms.
Q4: I am concerned about the on-column hydrolysis of the enanthate ester. How can I minimize this?
A4: Ester hydrolysis is a valid concern, especially under non-optimal pH conditions.
-
Mobile Phase pH: Avoid highly acidic or basic mobile phases. A pH range of 3-7 is generally recommended for silica-based columns to ensure both ester stability and column longevity.
-
Temperature: Keep the column temperature moderate (e.g., 25-35°C). Elevated temperatures can accelerate hydrolysis.
-
Analysis Time: A faster analysis time reduces the residence time of the analyte on the column, thereby minimizing the opportunity for degradation.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks with a tailing factor > 1.5 or a fronting factor < 0.9.
-
Reduced peak height and increased peak width.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary interactions with silanol groups | Use a highly end-capped C18 or C8 column.[1] Consider a column with a different stationary phase (e.g., embedded polar group). Lower the mobile phase pH to 3-4 to protonate silanol groups. |
| Column Overload | Decrease the sample concentration or injection volume. |
| Inappropriate Sample Solvent | Dissolve the sample in the mobile phase or a weaker solvent. |
| Column Void or Contamination | Use a guard column. If a void is suspected, replace the column. Wash the column with a strong solvent to remove contaminants. |
| High pH Mobile Phase | Ensure the mobile phase pH is within the stable range for the column (typically pH 2-8 for silica-based columns). |
Issue 2: Poor Peak Resolution
Symptoms:
-
Overlapping peaks.
-
Inability to accurately quantify this compound due to co-elution with impurities or degradation products.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Selectivity | Modify the mobile phase composition (organic solvent ratio, buffer type, and pH). Try a different organic solvent (e.g., methanol instead of acetonitrile). |
| Low Column Efficiency | Decrease the flow rate. Use a longer column or a column with a smaller particle size. |
| Inappropriate Column Chemistry | Switch to a column with a different stationary phase (e.g., phenyl-hexyl, cyano) to exploit different separation mechanisms. |
| Temperature Effects | Optimize the column temperature. Sometimes a lower temperature can improve resolution. |
Experimental Protocols
Example HPLC Method for this compound
This protocol is a starting point and may require optimization for your specific application and instrumentation.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | Kinetex® 5 µm EVO C18 100 Å, 150 x 4.6 mm (or equivalent) |
| Mobile Phase | Acetonitrile, Methanol, and 0.1 M Ammonium Acetate Buffer |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 258 nm |
Reagent Preparation:
-
0.1 M Ammonium Acetate Buffer: Dissolve 7.708 g of ammonium acetate in 1 L of HPLC-grade water. Adjust the pH to the desired value (e.g., 5.0) with acetic acid. Filter through a 0.45 µm membrane filter.
-
Sample Preparation: Accurately weigh and dissolve the this compound standard or sample in the mobile phase to a known concentration.
Forced Degradation Study Protocol
To ensure the stability-indicating nature of the HPLC method, forced degradation studies should be performed.
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for a specified period. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for a specified period. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid sample to heat (e.g., 105°C) in a hot air oven.
-
Photolytic Degradation: Expose the sample solution to UV light.
Analyze the stressed samples using the developed HPLC method to check for the resolution of the this compound peak from any degradation product peaks.
Visualizations
Caption: Troubleshooting workflow for addressing peak tailing issues.
Caption: Logical steps for improving poor peak resolution.
References
- 1. Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Fluphenazine Tablets in Solid Oral Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Challenges in achieving consistent drug release from fluphenazine enanthate depots
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with fluphenazine (B1673473) enanthate depots. Our goal is to help you achieve consistent and predictable drug release profiles in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the release of fluphenazine from an enanthate depot?
A1: The release of fluphenazine from an enanthate depot is a complex process governed by several factors. The key determinants include the physicochemical properties of the drug substance, the characteristics of the vehicle (typically sesame oil), the formulation's manufacturing process, and the injection technique. Variations in any of these can lead to inconsistent drug release.[1][2][3]
Q2: What is the expected duration of action for fluphenazine enanthate, and how does it compare to the decanoate (B1226879) formulation?
A2: this compound is a long-acting injectable antipsychotic with a shorter duration of action compared to fluphenazine decanoate. While the enanthate form typically lasts for up to three weeks, the decanoate formulation can extend its effects for up to six weeks.[4] This difference is primarily due to the shorter fatty acid ester chain of the enanthate, which allows for faster hydrolysis and release of the active fluphenazine.
Q3: Can the viscosity of the sesame oil vehicle impact the drug release profile?
A3: Yes, the viscosity of the sesame oil vehicle is a critical parameter. A more viscous oil can slow down the diffusion of the drug from the injection site, leading to a slower and potentially more prolonged release. Conversely, a lower viscosity may result in a faster initial release. It is crucial to source sesame oil with consistent viscosity specifications for reproducible results.
Q4: How does the crystalline form (polymorphism) of this compound affect its release?
A4: The crystalline form, or polymorph, of an active pharmaceutical ingredient (API) can significantly impact its solubility and dissolution rate.[5][6] Different polymorphs of this compound may exhibit different dissolution profiles in the oily vehicle and surrounding tissues, leading to variability in the drug release rate. It is essential to characterize and control the polymorphic form of the API during formulation development.[5]
Q5: Are there established in vitro methods to predict the in vivo performance of this compound depots?
A5: While establishing a direct in vitro-in vivo correlation (IVIVC) for long-acting injectable oil-based depots can be challenging, various in vitro release testing (IVRT) methods are used to assess product quality and consistency. These methods, often employing dialysis membranes or sample-and-separate techniques, aim to simulate the in vivo environment and can be valuable for formulation screening and quality control.
Troubleshooting Guide
This guide addresses common issues encountered during the development and testing of this compound depots.
Problem 1: High Initial Burst Release in In Vitro Studies
| Potential Cause | Troubleshooting Step |
| Drug Particle Size Distribution: A high proportion of fine particles can lead to rapid initial dissolution. | Characterize the particle size distribution of the this compound raw material. Consider recrystallization or milling to achieve a more uniform and larger particle size. |
| Formulation Inhomogeneity: Uneven distribution of the drug in the oil vehicle. | Optimize the manufacturing process to ensure a homogenous suspension. This may involve adjusting mixing speed, time, and temperature. |
| Inappropriate In Vitro Test Method: The selected method may not be suitable for simulating a gradual release. | Review and modify the IVRT method. Consider adjusting the dialysis membrane cutoff, agitation speed, or the composition of the release medium. |
Problem 2: Inconsistent Batch-to-Batch Release Profiles
| Potential Cause | Troubleshooting Step |
| Variability in Raw Materials: Inconsistent properties of this compound (e.g., polymorphism, particle size) or sesame oil (e.g., viscosity, composition). | Implement stringent quality control specifications for all incoming raw materials. Conduct thorough characterization of each batch.[5] |
| Manufacturing Process Variability: Deviations in manufacturing parameters such as mixing, homogenization, or sterilization. | Validate the manufacturing process to ensure robustness and reproducibility. Implement in-process controls to monitor critical parameters. |
| Storage and Handling: Improper storage conditions can lead to physical or chemical changes in the formulation over time. | Conduct stability studies under controlled temperature and humidity conditions to establish appropriate storage recommendations. |
Problem 3: Slower than Expected Drug Release
| Potential Cause | Troubleshooting Step |
| High Viscosity of Sesame Oil: The oil vehicle may be too viscous, impeding drug diffusion. | Evaluate different grades of sesame oil with lower viscosity. Ensure the viscosity of each batch is within the specified range. |
| Drug-Excipient Interactions: Potential interactions between this compound and impurities in the sesame oil. | Conduct compatibility studies between the drug and the vehicle. Analyze the sesame oil for potential impurities that could hinder drug release. |
| Large Drug Particle Size: Excessively large particles will have a smaller surface area, leading to slower dissolution. | Optimize the particle size of the this compound to achieve the desired release profile. |
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of this compound and Decanoate in Dogs
| Parameter | This compound | Fluphenazine Decanoate |
| Time to Maximum Plasma Concentration (Tmax) | 3.8 ± 0.5 days | 10.6 ± 1.1 days |
| Maximum Plasma Concentration (Cmax) | 16.7 ± 1.1 ng/mL | 11.1 ± 1.2 ng/mL |
| Half-time of Release from Depot | 5.55 days | 15.4 days |
| % of Dose Remaining at Injection Site (Day 35) | 4.6 ± 1.6% | 18.6 ± 5.7% |
| Data from a comparative study in dogs following a single intramuscular injection.[7] |
Experimental Protocols
1. Protocol for In Vitro Release Testing (IVRT) of this compound Depot
-
Objective: To assess the rate and extent of this compound release from a sesame oil-based depot formulation.
-
Apparatus: USP Apparatus 2 (Paddle Apparatus) with dialysis sacs.
-
Materials:
-
This compound depot formulation.
-
Dialysis tubing (e.g., cellulose (B213188) membrane with a suitable molecular weight cutoff).
-
Release Medium: Phosphate buffered saline (PBS), pH 7.4, containing a surfactant (e.g., 0.5% Tween 80) to ensure sink conditions.
-
HPLC system for quantification of fluphenazine.
-
-
Method:
-
Accurately weigh a sample of the this compound depot formulation and seal it within a pre-soaked dialysis sac.
-
Place the dialysis sac in the dissolution vessel containing 900 mL of the release medium, maintained at 37 ± 0.5 °C.
-
Set the paddle speed to 50 RPM.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48, 72 hours, and so on), withdraw an aliquot of the release medium.
-
Replace the withdrawn volume with fresh, pre-warmed release medium.
-
Analyze the samples for fluphenazine concentration using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
-
2. Protocol for Accelerated Stability Study
-
Objective: To predict the long-term stability of the this compound depot formulation by subjecting it to accelerated storage conditions.
-
Methodology: This protocol is based on the principles of an Accelerated Stability Assessment Program (ASAP).
-
Storage Conditions:
-
Store samples of the depot formulation in appropriate containers at a minimum of three elevated temperature and humidity conditions (e.g., 40°C/75% RH, 50°C/75% RH, 60°C/75% RH).[8]
-
Include a control batch stored at the intended long-term storage condition (e.g., 25°C/60% RH).
-
-
Testing Intervals:
-
Pull samples at appropriate time points (e.g., initial, 1, 2, and 4 weeks for accelerated conditions).
-
-
Analytical Tests:
-
Assay and Impurities: Quantify the amount of fluphenazine and any degradation products using a stability-indicating HPLC method.[9]
-
Appearance: Visually inspect the formulation for any changes in color, clarity, or for the presence of particulate matter.
-
In Vitro Release Profile: Perform IVRT as described in the protocol above to assess any changes in the drug release characteristics.
-
-
Data Analysis:
-
Use the data from the accelerated conditions to model the degradation kinetics and predict the shelf-life at the intended storage condition using the Arrhenius equation.[10]
-
Visualizations
Caption: Troubleshooting workflow for inconsistent drug release.
Caption: Pathway of fluphenazine release from the depot.
References
- 1. Should we be Prescribing Fluphenazine Long-Acting Injectable Formulation? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Depot fluphenazine decanoate and enanthate for schizophrenia | Cochrane [cochrane.org]
- 3. Studies on the mechanism of absorption of depot neuroleptics: fluphenazine decanoate in sesame oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluphenazine decanoate (depot) and enanthate for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. Release and elimination of 14C-fluphenazine enanthate and decanoate esters administered in sesame oil to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Fluphenazine Tablets in Solid Oral Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. edaegypt.gov.eg [edaegypt.gov.eg]
Technical Support Center: Improving the Stability of Fluphenazine Enanthate in Aqueous-Based Formulations
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with fluphenazine (B1673473) enanthate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during the formulation of fluphenazine enanthate, particularly in systems containing an aqueous phase.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is cloudy. What is the cause and how can I fix it?
A1: this compound is practically insoluble in water.[1] Cloudiness in an aqueous preparation indicates that the drug is precipitating. This compound is typically formulated in an oil-based vehicle, such as sesame oil, for intramuscular injections.[2][3][4][5][6] If your experiment requires an aqueous phase, consider the following:
-
Emulsion Formulation: Create an oil-in-water emulsion where this compound is dissolved in the oil phase.
-
Co-solvents: Use a water-miscible organic solvent to increase the solubility of this compound. However, be mindful of potential precipitation upon dilution with aqueous media.[7]
-
Solubilizing Agents: Micelle-forming solubilizers can encapsulate the drug and improve its apparent aqueous solubility.[7]
Q2: I am observing degradation of my this compound formulation. What are the likely degradation pathways?
A2: this compound can degrade through several pathways:
-
Hydrolysis: The enanthate ester bond is susceptible to hydrolysis, especially in the presence of water, which can be catalyzed by acidic or basic conditions. This will yield fluphenazine and heptanoic acid.
-
Oxidation: The phenothiazine (B1677639) ring system is prone to oxidation, primarily at the sulfur atom to form a sulfoxide. The tertiary amine in the side chain can also be oxidized.[8] This can be initiated by hydroperoxides formed from the autoxidation of oily vehicles or preservatives like benzyl (B1604629) alcohol.[8]
-
Photolysis: Exposure to light, particularly UV radiation, can lead to the degradation of the phenothiazine structure.[9][10]
Q3: How can I prevent oxidative degradation of this compound?
A3: To minimize oxidative degradation, consider the following strategies:
-
Use of Antioxidants: Incorporate antioxidants into your formulation. Phenothiazine derivatives have inherent antioxidant properties, but the addition of others can be beneficial.[11] Examples of antioxidants that could be tested include:
-
Butylated hydroxytoluene (BHT)
-
Butylated hydroxyanisole (BHA)
-
Ascorbic acid (Vitamin C)
-
Propyl gallate[11]
-
-
Use of Chelating Agents: Metal ions can catalyze oxidation. Including a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.[11]
-
Inert Atmosphere: During manufacturing and storage, replace the air in the headspace of your containers with an inert gas like nitrogen to minimize contact with oxygen.[6]
-
High-Quality Excipients: Use high-purity oils and other excipients with low peroxide values to reduce the initial oxidative stress on the drug.[8]
Q4: What is the role of benzyl alcohol in fluphenazine injectable formulations and can it cause stability issues?
A4: Benzyl alcohol is commonly used as a preservative in multi-dose injectable formulations, including fluphenazine decanoate (B1226879) injections.[2][4][5][6][12] It also has mild anesthetic properties that can reduce pain at the injection site.[13][14] However, benzyl alcohol can autoxidize to form benzaldehyde (B42025) and hydrogen peroxide. The hydrogen peroxide can then oxidize this compound, leading to its degradation.[8] Therefore, while it serves an important function, its potential to contribute to oxidative degradation should be considered and monitored.
Troubleshooting Guides
Issue 1: Rapid Loss of Potency in an Emulsion Formulation
| Potential Cause | Troubleshooting Step | Rationale |
| Hydrolysis of the ester linkage | Measure the pH of the aqueous phase. Adjust to a neutral or slightly acidic pH (around 5-6) using a suitable buffer system. | The rate of hydrolysis of esters is often pH-dependent and is typically minimized at a slightly acidic pH. |
| Oxidative degradation | Add an antioxidant (e.g., 0.01-0.1% BHT or BHA) to the oil phase and a chelating agent (e.g., 0.01-0.05% EDTA) to the aqueous phase. | Antioxidants will inhibit the formation of free radicals in the oil phase, while a chelating agent will sequester metal ions in the aqueous phase that can catalyze oxidation.[11] |
| Photodegradation | Protect the formulation from light at all stages of manufacturing and storage by using amber-colored containers or by working under low-light conditions.[15] | Fluphenazine is a phenothiazine derivative and is known to be light-sensitive.[10] |
Issue 2: Appearance of Unknown Peaks in the HPLC Chromatogram During Stability Studies
| Potential Cause | Troubleshooting Step | Rationale |
| Degradation products | Perform forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) on a pure sample of this compound to generate potential degradation products. Compare the retention times of the peaks from the forced degradation with the unknown peaks in your stability samples. | This will help to identify the nature of the degradation products and understand the degradation pathway. |
| Excipient interference | Run a placebo formulation (containing all excipients except this compound) through the HPLC method. | This will determine if any of the excipients or their degradation products are co-eluting with the drug or its degradants. |
| Interaction with container/closure | Analyze a sample of the formulation that has been in contact with the container and closure system under accelerated stability conditions. | This will help to identify any leachables from the packaging that might be appearing as unknown peaks. |
Quantitative Data
Table 1: Summary of Forced Degradation Studies on Fluphenazine HCl (as a proxy for the fluphenazine moiety)
| Stress Condition | Reagent/Condition | Duration | Temperature | Approximate Degradation (%) |
| Acidic Hydrolysis | 0.1 N HCl | 12 hours | Not specified | ~17% |
| Basic Hydrolysis | 0.1 N NaOH | 24 hours | Not specified | Degradation observed |
| Oxidation | 10% H₂O₂ | 12 hours | Room Temperature | ~33% |
| Photodegradation | UV light | 3 days | Not specified | ~6% |
| Thermal Degradation | Hot air oven | 24 hours | 40°C | Degradation observed |
Data is for Fluphenazine HCl and serves as an indicator of the potential degradation of the fluphenazine part of the enanthate molecule.[9][10]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is a general guideline and may need to be adapted based on the specific formulation.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a suitable concentration with the mobile phase.
-
Basic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at 60°C for 24 hours. Cool, neutralize with 0.1 N HCl, and dilute to a suitable concentration with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to a suitable concentration with the mobile phase.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours. Dilute to a suitable concentration with the mobile phase. A control sample should be kept in the dark.
-
Thermal Degradation: Keep the stock solution in a hot air oven at 60°C for 24 hours. Cool and dilute to a suitable concentration with the mobile phase.
-
Analysis: Analyze all samples by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound in an Oil-Based Formulation
This method is adapted from the USP monograph for Fluphenazine Decanoate Injection and may require optimization.[15]
-
Mobile Phase Preparation: Prepare a suitable mobile phase. An example could be a mixture of methanol, acetonitrile, and an ammonium (B1175870) acetate (B1210297) buffer (pH 6.0) in a ratio of 70:15:15 (v/v/v).[10]
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of USP this compound RS in the mobile phase to obtain a known concentration (e.g., 0.1 mg/mL).
-
Sample Preparation: a. Accurately weigh a portion of the oil-based formulation equivalent to about 10 mg of this compound into a 50 mL volumetric flask. b. Add a suitable solvent to dissolve the oil and extract the drug (e.g., a mixture of isopropyl alcohol and acetonitrile). Sonicate to ensure complete dissolution and extraction. c. Dilute to volume with the solvent. d. Further dilute an aliquot of this solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 259 nm.
-
Column Temperature: Ambient or controlled at 30°C.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizations
References
- 1. bbrc.in [bbrc.in]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluphenazine Decanoate Full Prescribing Information | HealthyPlace [healthyplace.com]
- 5. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 6. FLUPHENAZINE DECANOATE INJECTION, USP [dailymed.nlm.nih.gov]
- 7. WO2006138048A2 - Formulations comprising fluphenazine or derivatives thereof - Google Patents [patents.google.com]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. ijbpas.com [ijbpas.com]
- 10. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. drugs.com [drugs.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. EP1605900A2 - Use of benzyl alcohol, and other phenolic preservatives to reduce pain during intradermal injection - Google Patents [patents.google.com]
- 15. ftp.uspbpep.com [ftp.uspbpep.com]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Fluphenazine Enanthate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of fluphenazine (B1673473) enanthate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing significant ion suppression for fluphenazine enanthate in my plasma samples. What are the likely causes and how can I mitigate this?
A1: Ion suppression is a common matrix effect in LC-MS/MS, particularly for lipophilic compounds like this compound when analyzed in complex biological matrices such as plasma.[1] The primary culprits are co-eluting endogenous matrix components, especially phospholipids (B1166683) and other lipids, that compete with the analyte for ionization in the mass spectrometer's source.[1]
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1]
-
Protein Precipitation (PPT): While a simple and fast technique, it may not be sufficient for removing phospholipids, which are a major source of interference.[2]
-
Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract than PPT by partitioning the lipophilic this compound into an organic solvent, leaving more polar interferences in the aqueous phase.
-
Solid-Phase Extraction (SPE): SPE can provide even better cleanup by utilizing specific sorbents to retain the analyte while washing away interferences.[1] For lipophilic compounds, reversed-phase SPE cartridges are often effective.
-
-
Improve Chromatographic Separation: If ion suppression persists, optimizing the LC method can help separate this compound from the interfering matrix components.
-
Gradient Elution: Employ a gradient elution with a suitable organic modifier (e.g., acetonitrile (B52724) or methanol) to enhance the separation of the analyte from early-eluting polar interferences and late-eluting non-polar interferences.
-
Column Chemistry: Consider using a column with a different stationary phase (e.g., a C18 or a phenyl-hexyl column) to alter the selectivity of the separation.
-
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects. Since it has nearly identical physicochemical properties to the analyte, it will co-elute and experience similar ion suppression or enhancement, allowing for accurate quantification.
Q2: My analyte recovery is low and inconsistent. What could be the issue?
A2: Low and variable recovery during sample preparation can significantly impact the accuracy and precision of your results. For a lipophilic compound like this compound, this can be due to several factors related to the extraction process.
Troubleshooting Steps:
-
Re-evaluate Your Extraction Method:
-
Protein Precipitation: Incomplete protein precipitation can lead to the analyte being trapped in the protein pellet, resulting in low recovery. Ensure the ratio of precipitating solvent to sample is optimal.
-
Liquid-Liquid Extraction: The choice of extraction solvent is critical. A solvent that is too polar may not efficiently extract the highly lipophilic this compound. Conversely, a very non-polar solvent might not be compatible with the subsequent LC mobile phase. The pH of the aqueous phase can also influence the extraction efficiency of basic drugs like fluphenazine.
-
Solid-Phase Extraction: Incomplete elution from the SPE cartridge is a common cause of low recovery. Ensure the elution solvent is strong enough to fully desorb the analyte from the sorbent. Also, check for breakthrough during the loading and washing steps, which would indicate that the sorbent capacity is being exceeded or the wash solvent is too strong.
-
-
Check for Adsorption: Lipophilic compounds can adsorb to plasticware (e.g., pipette tips, microcentrifuge tubes, and well plates). Using low-adsorption labware or pre-rinsing with an organic solvent can help minimize this issue.
-
Assess Analyte Stability: this compound, being an ester, could be susceptible to enzymatic hydrolysis in the biological matrix. Ensure samples are handled and stored appropriately to minimize degradation.
Q3: I don't have access to a stable isotope-labeled internal standard for this compound. What are my options?
A3: While a SIL-IS is ideal, a structural analog can be used as an alternative internal standard.[3]
Considerations for Selecting a Structural Analog IS:
-
Structural Similarity: The IS should have a chemical structure as close as possible to this compound to ensure similar extraction and chromatographic behavior. Another long-chain ester of fluphenazine or a similar antipsychotic could be a good candidate.
-
Co-elution: Ideally, the IS should elute close to the analyte without co-eluting to ensure it experiences similar matrix effects.
-
No Endogenous Interference: The selected IS must not be present in the biological matrix being analyzed.
-
Commercial Availability: The IS should be readily available in high purity.
Important Note: When using a structural analog IS, it is crucial to thoroughly validate the method to ensure it effectively compensates for any matrix effects.
Data Presentation: Comparison of Sample Preparation Techniques
Due to the limited availability of direct comparative studies for this compound, the following table presents representative data for testosterone (B1683101) enanthate, a structurally similar lipophilic long-chain fatty acid ester, to illustrate the impact of different sample preparation techniques on recovery and matrix effects.
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 95% | 60 - 80% (Significant Ion Suppression) | Fast, simple, and inexpensive. | Poor removal of phospholipids and other lipids, leading to significant matrix effects.[2] |
| Liquid-Liquid Extraction (LLE) | 70 - 90% | 85 - 105% (Reduced Ion Suppression) | Good removal of polar interferences, cleaner extract than PPT. | Can be more time-consuming and require larger solvent volumes. |
| Solid-Phase Extraction (SPE) | 90 - 105% | 95 - 110% (Minimal Ion Suppression) | Provides the cleanest extracts, high recovery, and can be automated.[1] | More expensive and requires method development to optimize the sorbent, wash, and elution steps. |
Data is representative and based on studies of similar lipophilic ester compounds. Actual values for this compound may vary.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the LC-MS/MS analysis of this compound.
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
Sample Aliquoting: To 200 µL of plasma sample in a clean microcentrifuge tube, add 25 µL of the internal standard working solution.
-
pH Adjustment: Add 100 µL of 0.1 M sodium carbonate to basify the sample.
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE). Vortex for 5 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes to separate the layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
LC System: A UPLC system capable of binary gradient elution.
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Program:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 30% B
-
3.1-4.0 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
This compound: To be determined empirically by infusing a standard solution.
-
Internal Standard: To be determined empirically by infusing a standard solution.
-
Protocol 3: Assessment of Matrix Effect
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard spiked into the mobile phase.
-
Set B (Post-extraction Spike): Blank plasma is extracted first, and then the analyte and internal standard are added to the final, dried, and reconstituted extract.
-
Set C (Pre-extraction Spike): Analyte and internal standard are spiked into the plasma before the extraction process.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100
-
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for the LC-MS/MS analysis of this compound.
Troubleshooting Logic for Ion Suppression
Caption: Troubleshooting flowchart for addressing ion suppression.
References
Technical Support Center: Optimization of Injection Vehicle for Fluphenazine Enanthate in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of injection vehicles for fluphenazine (B1673473) enanthate in animal studies.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the formulation and administration of fluphenazine enanthate in animal models.
Formulation and Preparation
Q1: My this compound formulation is too viscous to inject easily. What can I do?
A1: High viscosity is a common challenge with oil-based formulations. Here are several approaches to address this issue:
-
Vehicle Selection: The viscosity of the oil vehicle has a significant impact on the formulation's injectability. Consider using an oil with a lower viscosity. While sesame oil is a standard vehicle, other vegetable oils like cottonseed or soybean oil may have different viscosity profiles. A strong correlation has been demonstrated in several in vivo animal studies between the viscosity of the oil and drug absorption, where a higher viscosity of the injectable oil results in an increased plasma half-life.
-
Co-solvents: The addition of a co-solvent, such as ethanol (B145695), can reduce the viscosity of the formulation. However, the concentration of the co-solvent should be carefully optimized to ensure it does not cause tissue irritation or significantly alter the drug release profile.
-
Warming the Formulation: Gently warming the formulation to room or body temperature before injection can temporarily reduce its viscosity, making administration easier. Ensure that the warming process does not degrade the this compound.
Q2: I am observing precipitation of this compound in my oil-based formulation upon storage. How can I prevent this?
A2: Precipitation indicates that the drug is no longer fully solubilized in the vehicle. To address this:
-
Solubility Assessment: Ensure that the concentration of this compound is below its saturation solubility in the chosen oil vehicle at the intended storage temperature. You may need to perform solubility studies with different oils to find the most suitable vehicle. This compound is practically insoluble in water, very soluble in ethanol and in methylene (B1212753) chloride, and freely soluble in methanol.[1]
-
Co-solvents: As mentioned above, co-solvents can improve drug solubility. Experiment with small, safe concentrations of co-solvents like ethanol to enhance the solubility of this compound.
-
Storage Conditions: Store the formulation as recommended, typically protected from light and at a controlled room temperature. Temperature fluctuations can affect drug solubility.
Q3: How can I ensure the sterility of my extemporaneously prepared this compound formulation for animal injection?
A3: Maintaining sterility is critical for in vivo studies. Follow these guidelines:
-
Aseptic Technique: Prepare the formulation under aseptic conditions, for example, in a laminar flow hood or biological safety cabinet.
-
Sterile Filtration: Whenever possible, filter the final formulation through a sterile 0.22 µm syringe filter. This is suitable for solutions but not for suspensions.
-
Sterile Components: Use sterile, pharmaceutical-grade this compound powder, oil vehicle, and any other excipients. Diluents or vehicles must be specified in the animal use protocol.[2]
-
Storage: Store the prepared formulation in sterile, sealed vials to prevent contamination.[2]
Animal Administration and In Vivo Observations
Q4: I am observing significant injection site reactions (e.g., swelling, inflammation) in my animal models. How can I mitigate these?
A4: Injection site reactions are a known issue with long-acting injectable formulations and can be caused by the vehicle, the drug, or the injection procedure itself.
-
Vehicle Biocompatibility: While vegetable oils are generally considered biocompatible, they can still elicit an inflammatory response. Consider testing alternative, highly purified oils. The mineral-oil-based emulsion residue at the injection site can be minimised by increasing the dispersibility of the emulsion through decreasing its viscosity or adding a hydrophilic emulsifier (surfactant).[3]
-
Formulation pH: Ensure the pH of your formulation is as close to physiological pH (around 7.4) as possible, although this is more critical for aqueous formulations.
-
Injection Volume and Technique: Administer the smallest effective volume and ensure proper injection technique (e.g., correct needle size, depth of injection for intramuscular administration) to minimize tissue trauma.
-
Excipient Selection: Some excipients, particularly certain co-solvents or surfactants at high concentrations, can be irritating. If you are using excipients, evaluate their local tolerance in separate control groups.
Q5: The pharmacokinetic profile of this compound in my study is highly variable between animals. What are the potential causes related to the injection vehicle?
A5: High variability can stem from inconsistencies in the formulation or its administration.
-
Inconsistent Formulation: Ensure your formulation is homogeneous and that the drug is uniformly dispersed or dissolved in the vehicle. Inadequate mixing can lead to dose variability.
-
Injection Site Variability: The location of the intramuscular injection can influence the absorption rate due to differences in vascularity and tissue composition. Standardize the injection site across all animals.
-
Spreading of the Oil Depot: Low viscosity formulations may spread more at the injection site, increasing the surface area for drug absorption and potentially leading to faster and more variable release.[4] Conversely, a more viscous formulation may form a more defined depot, leading to more consistent release.
-
Animal-Specific Factors: Be mindful of animal-specific factors like age, sex, and body composition, which can influence drug absorption and metabolism.
Data Presentation
Table 1: Viscosity of Potential Vegetable Oil Vehicles
| Vegetable Oil | Viscosity (mPa·s) at 35°C | Viscosity (mPa·s) at 50°C |
| Almond Oil | 43.98 | 26.89 |
| Canola Oil | 42.49 | 26.24 |
| Castor Oil | ~580 (at 26.7°C) | - |
| Coconut Oil | - | ~30 (at 37.8°C) |
| Corn Oil | 49.95 | 30.63 |
| Cottonseed Oil | 48.91 | 30.15 |
| Olive Oil | 56.45 | 34.61 |
| Peanut Oil | 61.42 | 36.95 |
| Sesame Oil | 45.42 | 28.52 |
| Soybean Oil | 41.05 | 25.84 |
| Sunflower Oil | 47.96 | 29.41 |
Data compiled from various sources.[2][5] Viscosity can vary depending on the specific grade and processing of the oil.
Experimental Protocols
Protocol 1: Preparation of a Simple Oil-Based this compound Injection Vehicle
Materials:
-
This compound powder (pharmaceutical grade)
-
Sesame oil (sterile, pharmaceutical grade)
-
Benzyl (B1604629) alcohol (optional, as a preservative, sterile)
-
Sterile glass vials with rubber septa and aluminum crimp seals
-
Sterile syringes and needles
-
0.22 µm sterile syringe filter
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Calculate Required Quantities: Determine the desired concentration of this compound and the total volume of the formulation to be prepared. If using a preservative, a common concentration for benzyl alcohol is 1.2% w/v.
-
Aseptic Preparation: Perform all subsequent steps under aseptic conditions in a laminar flow hood.
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Vehicle Preparation: In a sterile beaker with a sterile magnetic stir bar, add the required volume of sesame oil. If using benzyl alcohol, add it to the oil and mix until dissolved.
-
Dissolution of this compound: Slowly add the weighed this compound powder to the vehicle while stirring. Continue stirring until the powder is completely dissolved. Gentle warming (to no more than 40°C) may be used to aid dissolution, but ensure the drug is not degraded.
-
Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile vial.
-
Sealing: Securely seal the vial with a sterile rubber septum and an aluminum crimp seal.
-
Labeling: Label the vial clearly with the drug name, concentration, vehicle composition, preparation date, and expiration date.
-
Quality Control: Visually inspect the final product for any particulate matter or signs of precipitation.
Protocol 2: Histological Evaluation of Injection Site Tolerance in a Rat Model
Animal Model:
-
Sprague-Dawley rats are a commonly used model for this type of study.
Procedure:
-
Acclimatization: Acclimate the animals to the housing conditions for at least one week before the study.
-
Dosing: Administer a single intramuscular injection of the test formulation into the hind limb muscle of the rats. Include a control group receiving the vehicle only.
-
Observation: Monitor the animals daily for any clinical signs of distress, and observe the injection site for macroscopic signs of reaction such as erythema, edema, and swelling.
-
Tissue Collection: At predetermined time points (e.g., 2, 7, and 14 days post-injection), euthanize a subset of animals from each group.
-
Gross Pathology: At necropsy, carefully examine the injection site for any visible abnormalities.
-
Histopathology:
-
Excise the injection site, including the underlying muscle tissue.
-
Fix the tissue samples in 10% neutral buffered formalin.
-
Process the fixed tissues, embed them in paraffin, and section them.
-
Stain the tissue sections with hematoxylin (B73222) and eosin (B541160) (H&E).
-
-
Microscopic Examination: A veterinary pathologist should examine the stained sections microscopically. The evaluation should focus on:
-
Inflammation: Characterize the type (e.g., neutrophilic, lymphocytic, macrophagic) and severity of the inflammatory infiltrate.
-
Myofiber Degeneration and Necrosis: Assess the extent of muscle fiber damage.
-
Hemorrhage and Edema: Note the presence and severity of bleeding and fluid accumulation.
-
Fibrosis: Evaluate the degree of fibrous connective tissue deposition, particularly at later time points.
-
Granuloma Formation: Look for the presence of organized inflammatory structures around the injected material.
-
Mandatory Visualizations
Caption: Fluphenazine's antagonism of the D2 receptor signaling pathway.
Caption: Workflow for optimizing and evaluating an injection vehicle.
Caption: Troubleshooting decision tree for formulation issues.
References
- 1. fluphenazine O-enantate | 2746-81-8 [amp.chemicalbook.com]
- 2. bascousa.com [bascousa.com]
- 3. researchgate.net [researchgate.net]
- 4. Exploring Fluphenazine Decanoate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 5. claytonschools.net [claytonschools.net]
Technical Support Center: Refinement of Animal Models for Fluphenazine Enanthate Testing
This technical support center is designed for researchers, scientists, and drug development professionals utilizing animal models for the preclinical assessment of fluphenazine (B1673473) enanthate. Here you will find troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to enhance the accuracy and reproducibility of your studies.
Troubleshooting Guides
This section addresses common issues encountered during the administration and behavioral testing of fluphenazine enanthate in rodent models.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in behavioral responses between subjects. | 1. Inconsistent Drug Administration: Improper injection technique leading to variable drug absorption from the oil-based depot. 2. Vehicle Inconsistency: Differences in the viscosity or composition of the sesame oil vehicle. 3. Animal Stress: Handling and injection stress can significantly impact behavioral readouts. 4. Genetic Drift: Variation within outbred rodent strains. | 1. Standardize Injection Protocol: Ensure a consistent intramuscular (IM) injection site (e.g., gluteal muscle), depth, and volume. Warm the formulation to room temperature before administration to reduce viscosity. 2. Use a Single Lot of Vehicle: Procure a sufficient quantity of high-quality sesame oil from a single lot for the entire study. 3. Acclimatize Animals: Allow for a sufficient acclimatization period for both the housing facility and the experimental procedures. Handle animals consistently and gently. 4. Consider Inbred Strains: If variability remains high, consider using an inbred strain to reduce genetic heterogeneity. |
| Unexpectedly Low or Absent Behavioral Effects. | 1. Inadequate Dose: The selected dose may be too low to elicit a significant antipsychotic-like effect. 2. Slow Onset of Action: As a long-acting injectable, this compound has a delayed onset of peak plasma concentrations. 3. Metabolic Differences: Species-specific differences in esterase activity can affect the rate of hydrolysis of the enanthate ester to the active fluphenazine. | 1. Conduct a Dose-Response Study: Perform a pilot study with a range of doses to determine the optimal dose for your specific behavioral assay. 2. Adjust Testing Timepoints: Schedule behavioral testing at timepoints consistent with the known pharmacokinetics of this compound, allowing sufficient time for the drug to reach effective concentrations.[1][2] 3. Review Literature for Species-Specific Dosing: Consult literature for established effective dose ranges of fluphenazine esters in your chosen species (rat, mouse, etc.).[1][3] |
| Severe Extrapyramidal Side Effects (EPS) Observed (e.g., excessive catalepsy, rigidity). | 1. Dose Too High: Fluphenazine is a potent typical antipsychotic, and high doses can induce significant motor side effects.[4] 2. Strain Sensitivity: Some rodent strains may be more susceptible to the cataleptic effects of D2 receptor antagonists. 3. Overlapping Effects of Multiple Injections: In long-term studies, repeated dosing can lead to drug accumulation and exaggerated side effects.[5] | 1. Reduce the Dose: If severe EPS is observed, lower the dose in subsequent cohorts. 2. Characterize Strain Sensitivity: If using a novel strain, run a pilot study to assess its sensitivity to fluphenazine-induced catalepsy. 3. Monitor Behavior Long-Term: In chronic studies, be aware of potential biphasic behavioral changes and adjust dosing schedules if necessary. One study in rats showed that initial motor depression was followed by hyperactivity after several months of continuous treatment.[3] |
| Injection Site Reactions. | 1. Large Injection Volume: Injecting a large volume of oil can cause local tissue irritation. 2. Needle Gauge Too Large: A large needle can cause unnecessary tissue damage. 3. Irritation from the Vehicle or Drug: The formulation itself may have irritant properties. | 1. Split the Dose: If a high dose is required, consider splitting it between two injection sites. 2. Use an Appropriate Needle Size: Select the smallest needle gauge that allows for the consistent administration of the viscous solution. 3. Monitor Injection Sites: Regularly observe the injection sites for signs of inflammation, swelling, or abscess formation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for fluphenazine?
A1: Fluphenazine is a typical antipsychotic that primarily exerts its therapeutic effects by acting as a potent antagonist at dopamine (B1211576) D2 receptors in the mesolimbic and other dopamine pathways in the brain.[4][6][7] This blockade of D2 receptors is thought to alleviate the positive symptoms of psychosis.[6][8]
Q2: Why use the enanthate ester form of fluphenazine in animal models?
A2: The enanthate ester of fluphenazine is a long-acting injectable (LAI) formulation. When administered intramuscularly in a sesame oil vehicle, the ester is slowly released from the injection site and then hydrolyzed by esterases in the body to the active fluphenazine.[9] This provides sustained plasma concentrations of the drug, which is advantageous for chronic studies as it reduces the need for frequent animal handling and dosing, thereby refining the experimental procedure and reducing animal stress.[1][9]
Q3: How does this compound differ from fluphenazine decanoate (B1226879)?
A3: Both are long-acting ester formulations of fluphenazine. The primary difference is the length of the fatty acid chain, which influences the duration of action. Fluphenazine decanoate generally has a slower onset, weaker potency, and a longer duration of action compared to the enanthate ester.[1] The decanoate form is more commonly used in clinical practice and may last four to six weeks, while the enanthate is shorter-acting (one to three weeks).
Q4: What are the most appropriate behavioral assays for testing this compound in rodents?
A4: The choice of assay depends on the specific research question.
-
For antipsychotic-like efficacy: The Conditioned Avoidance Response (CAR) test is a well-validated model. Drugs with antipsychotic properties selectively suppress the conditioned avoidance response without impairing the escape response.[10][11]
-
For extrapyramidal side effects: The Catalepsy Bar Test is used to measure the induction of catalepsy, a form of motor rigidity that is a hallmark of typical antipsychotics.[12][13][14]
-
To assess general motor activity: Spontaneous locomotor activity tests can be used. Fluphenazine administration is expected to decrease motor activity, although long-term studies in rats have shown that this effect can reverse over time.[3]
Q5: What considerations should be made for the long-acting nature of this compound in experimental design?
A5: The slow-release characteristics of this compound require careful planning.[9] Unlike acute oral or intraperitoneal injections, the onset of action is delayed, and the drug has a long terminal half-life. Behavioral testing should be scheduled for several days post-injection to coincide with peak drug levels. Furthermore, in crossover designs, a prolonged washout period is necessary to ensure the complete elimination of the drug before administering the next treatment.
Data Presentation
Table 1: Comparative Effects of Fluphenazine Formulations in Rodents
| Parameter | Fluphenazine HCl | This compound | Fluphenazine Decanoate |
| Administration Route | Oral, IP, SC | Intramuscular (IM) | Intramuscular (IM) |
| Onset of Action | Rapid | Delayed (days) | Delayed (days) |
| Duration of Action (in mice, subcutaneous) | Effective for ~3 days | Prolonged action | Prolonged action (longer than enanthate) |
| Reported Behavioral Effects | Inhibition of motility, catalepsy, inhibition of stereotyped behavior. | Long-lasting inhibition of motility, catalepsy, and stereotyped behavior. | Long-lasting inhibition of motility, catalepsy, and stereotyped behavior.[1] |
| Key Feature | Suitable for acute studies. | Suitable for intermediate-term chronic studies. | Suitable for long-term chronic studies.[1] |
Table 2: Example Dosing for Behavioral Tests in Rodents
| Species | Behavioral Test | Fluphenazine Formulation | Example Dose | Reference |
| Rat | Long-term behavioral changes | Fluphenazine HCl | 1 or 5 mg/kg/day (IP) | [3] |
| Rat | Conditioned Avoidance Response | This compound/Decanoate | Not specified in abstract, but inhibitory effects were studied. | [5] |
| Mouse | Catalepsy Induction | Haloperidol (as a proxy for typical antipsychotics) | 2 mg/kg (IP) | [13] |
| Rat | Catalepsy Induction | Haloperidol (as a proxy for typical antipsychotics) | 1 mg/kg (IP) | [13] |
Note: Doses are provided as examples and should be optimized for specific experimental conditions.
Experimental Protocols
Protocol 1: Catalepsy Bar Test in Mice
This protocol is used to assess the induction of catalepsy, a common extrapyramidal side effect of typical antipsychotics.
Apparatus:
-
A horizontal metal or wooden bar (e.g., 0.2-0.9 cm in diameter) fixed at a height of 3-4 cm above a flat surface.[12][14][15]
Procedure:
-
Administer this compound or vehicle control at the predetermined dose and timepoint.
-
At the time of testing, gently remove the mouse from its home cage.
-
Carefully place the mouse's forepaws onto the horizontal bar.
-
Start a stopwatch immediately.
-
Measure the time (latency) until the mouse removes both forepaws from the bar and places them back on the surface.
-
A cut-off time (e.g., 180 seconds) should be established. If the mouse remains on the bar for the entire duration, record the cut-off time.
-
Perform multiple trials (e.g., three) for each animal at each time point and calculate the average latency.
Data Analysis:
-
A significant increase in the descent latency in the fluphenazine-treated group compared to the vehicle group indicates the induction of catalepsy.
Protocol 2: Conditioned Avoidance Response (CAR) in Rats
This protocol assesses the ability of a compound to selectively suppress a learned avoidance behavior, which is predictive of antipsychotic efficacy.
Apparatus:
-
A two-compartment shuttle box with a grid floor capable of delivering a mild footshock. An auditory or visual cue (Conditioned Stimulus, CS) and a doorway allowing passage between compartments are required.
Procedure:
-
Habituation & Training:
-
Place the rat in the shuttle box and allow for a period of habituation.
-
Initiate training trials. Each trial consists of the presentation of a CS (e.g., a tone or light) for a set duration (e.g., 10 seconds).
-
The CS is immediately followed by a mild, brief footshock (Unconditioned Stimulus, US) delivered through the grid floor.
-
If the rat moves to the other compartment during the CS presentation (before the US), it is recorded as an "avoidance response," and both the CS and US are terminated for that trial.
-
If the rat moves to the other compartment during the US, it is recorded as an "escape response."
-
Continue training sessions (e.g., 30 trials per session) until the animals reach a stable and high level of avoidance responding (e.g., >80% avoidance).[11]
-
-
Drug Testing:
-
Once a stable baseline of avoidance is achieved, administer this compound or vehicle control.
-
At the predetermined timepoint after injection, place the rat back in the shuttle box and begin a test session with the same trial structure as in training.
-
Record the number of avoidance responses, escape responses, and failures to escape.
-
Data Analysis:
-
A selective antipsychotic effect is demonstrated by a significant decrease in the number of avoidance responses without a significant increase in escape failures. This indicates that the drug is not simply causing sedation or motor impairment.[10]
Mandatory Visualizations
Caption: Workflow for this compound testing.
Caption: Troubleshooting high behavioral variability.
Caption: Fluphenazine's antagonism of D2 receptors.
References
- 1. [Pharmacological studies of long-acting phenothiazines with particular reference to fluphenazine decanoate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Behavior of rats during one-year administration of fluphenazine and subsequent withdrawal period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Should we be Prescribing Fluphenazine Long-Acting Injectable Formulation? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of accumulation of this compound and fluphenazine decanoate, long-acting neuroleptic drugs, after repeated administrations by means of their inhibitory effects on the discriminated avoidance response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jmedchem.com [jmedchem.com]
- 8. Dopamine D2 and D4 receptor ligands: relation to antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and fluphenazine decanoate: intramuscular injection and esterification as requirements for slow - release characteristics in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 11. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. Induction of catalepsy in mice | PPTX [slideshare.net]
- 14. ijbcp.com [ijbcp.com]
- 15. Catalepsy test (Bar test) [protocols.io]
Technical Support Center: Minimizing Variability in In Vitro Release Assays for Fluphenazine Enanthate
Welcome to the technical support center for in vitro release testing of fluphenazine (B1673473) enanthate. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to help minimize variability and ensure robust and reproducible results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in developing an in vitro release assay for fluphenazine enanthate?
A1: The primary challenge stems from its formulation as a long-acting, oil-based injectable. The high viscosity of the sesame oil vehicle and the lipophilic nature of this compound make it difficult to achieve consistent and reproducible release in an aqueous dissolution medium. Key issues include phase separation, inconsistent drug partitioning between the oil and aqueous phases, and the slow diffusion of the drug from the oily matrix. The rate-limiting step for drug release is often the slow partitioning of the drug out of the oil vehicle.[1]
Q2: Which USP apparatus is most suitable for testing this compound injections?
A2: While there is no universally mandated USP apparatus for this compound, USP Apparatus 4 (Flow-Through Cell) is often recommended for extended-release injectable suspensions and can be adapted for oily solutions.[2] This apparatus allows for a continuous flow of fresh dissolution medium, which can help maintain sink conditions and is well-suited for long-duration tests. Another potential approach involves modifications of USP Apparatus 2 (Paddle Apparatus), often incorporating dialysis sacs or enhancer cells to separate the oily formulation from the bulk dissolution medium while allowing for the diffusion of the released drug.
Q3: Why is maintaining sink conditions important for this assay?
A3: Sink conditions, where the concentration of the drug in the dissolution medium is kept low (typically less than 10-30% of its saturation solubility), are crucial to ensure that the dissolution rate is not limited by the solubility of the drug in the medium. This is particularly important for poorly soluble drugs like this compound. The use of surfactants or a continuous flow of fresh medium can help maintain these conditions.
Q4: What are the critical parameters to control to minimize variability?
A4: To minimize variability, strict control over the following parameters is essential:
-
Dissolution Medium: Composition, pH, and degassing.
-
Apparatus Setup: Consistent geometry, alignment, and calibration of the chosen apparatus.
-
Agitation/Flow Rate: Precise and consistent agitation speed or flow rate.
-
Temperature: Maintaining a constant temperature of 37 ± 0.5 °C.
-
Sample Introduction: A consistent method for introducing the oily sample into the dissolution vessel.
-
Sampling Technique: Consistent and validated sampling procedures to avoid introducing errors.
-
Analytical Method: A validated, stability-indicating analytical method for quantifying this compound.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro release assays of this compound.
| Problem | Potential Causes | Recommended Solutions |
| High Variability in Release Profiles (High %RSD) | - Inconsistent sample introduction leading to different surface areas of the oil phase. - Phase separation or coning of the oily vehicle at the bottom of the vessel. - Fluctuations in agitation speed or flow rate. - Inconsistent sampling (e.g., drawing from different locations, introducing air bubbles). - Issues with the analytical method (e.g., instability of the drug in the dissolution medium, improper sample preparation). | - Develop and validate a standardized procedure for sample introduction. - For USP Apparatus 2, consider using a sample holder or dialysis membrane to contain the oil phase. For USP Apparatus 4, ensure the sample is evenly distributed in the cell. - Regularly calibrate and verify the agitation speed or flow rate. - Use a validated, automated sampling system if possible. If manual, ensure the sampling probe is placed at the same depth and location for each time point. - Validate the analytical method for specificity, linearity, accuracy, and precision. Assess the stability of this compound in the dissolution medium. |
| Initial Burst Release Followed by a Plateau (Incomplete Release) | - The formulation may have a portion of the drug that is not fully entrapped in the oil matrix. - The dissolution medium may not be able to maintain sink conditions over the duration of the test. - The viscosity of the oil may be preventing further drug release. | - Investigate the manufacturing process to ensure consistent drug encapsulation. - Increase the volume of the dissolution medium, increase the surfactant concentration (if used), or increase the flow rate in a USP Apparatus 4 setup. - Consider adding a co-solvent to the dissolution medium to improve the solubility of this compound, but this must be justified and validated. |
| No or Very Slow Drug Release | - The dissolution medium is not appropriate for the lipophilic drug and oily vehicle. - The agitation speed or flow rate is too low to facilitate drug partitioning. - The analytical method is not sensitive enough to detect the low concentrations of released drug. | - The dissolution medium should have a composition that facilitates the partitioning of the drug from the oil phase. This often requires the addition of a surfactant. - Systematically evaluate the effect of increasing the agitation speed or flow rate. However, excessively high rates can lead to unrealistic release profiles.[3] - Validate the limit of detection (LOD) and limit of quantification (LOQ) of the analytical method to ensure it is suitable for the expected concentrations. |
| Phase Separation of the Oily Formulation | - The density and viscosity of the oily vehicle can lead to it settling or creaming in the dissolution vessel. - Inadequate agitation. | - For USP Apparatus 2, using a dialysis sac or a sample holder can help contain the oil phase. - Ensure the agitation is sufficient to create a consistent interface between the oil and aqueous phases without causing emulsification. |
Experimental Protocols
The following are proposed starting points for developing a robust in vitro release assay for this compound in a sesame oil vehicle. These protocols should be thoroughly validated for the specific product being tested.
Proposed Method 1: USP Apparatus 4 (Flow-Through Cell)
This method is advantageous for long-acting injectables as it allows for continuous medium replacement, ensuring sink conditions.
| Parameter | Recommended Condition | Rationale |
| Apparatus | USP Apparatus 4 (Flow-Through Cell) | Suitable for extended-release and low-solubility dosage forms.[2] |
| Cell Size | 22.6 mm | To accommodate the sample volume. |
| Sample Holder | Semisolid adapter or a custom holder to contain the oily sample. | Prevents washout of the formulation. |
| Dissolution Medium | Phosphate (B84403) buffer (pH 6.8 to 7.4) with a surfactant (e.g., 0.5% - 2% Sodium Lauryl Sulfate or Polysorbate 80). | The pH should be within the physiological range. Surfactants are necessary to enhance the solubility of the lipophilic drug and facilitate partitioning from the oil phase.[4] |
| Temperature | 37 ± 0.5 °C | To mimic physiological conditions. |
| Flow Rate | 4-8 mL/min (to be optimized) | Should be sufficient to maintain sink conditions without causing excessive mechanical stress on the formulation. |
| Sampling Times | Dependent on the expected release profile (e.g., 1, 4, 8, 12, 24, 48, 72 hours, and then daily). | To adequately characterize the release profile over an extended period. |
| Analytical Method | Validated stability-indicating HPLC-UV method. | To accurately quantify this compound in the presence of potential degradants and excipients. |
Proposed Method 2: USP Apparatus 2 (Paddle) with Dialysis Sac
This method is a common adaptation for oily formulations and can be implemented with standard dissolution equipment.
| Parameter | Recommended Condition | Rationale |
| Apparatus | USP Apparatus 2 (Paddle) with dialysis sacs. | The dialysis membrane acts as a barrier, containing the oily formulation while allowing the released drug to diffuse into the dissolution medium. |
| Vessel Volume | 900 mL | Standard volume for USP Apparatus 2. |
| Dissolution Medium | Phosphate buffer (pH 6.8 to 7.4) with a surfactant (e.g., 0.5% - 2% Sodium Lauryl Sulfate or Polysorbate 80). | The pH should be within the physiological range. Surfactants are necessary to enhance the solubility of the lipophilic drug.[4] |
| Temperature | 37 ± 0.5 °C | To mimic physiological conditions. |
| Agitation Speed | 50 - 100 rpm (to be optimized) | The speed should be sufficient to ensure adequate mixing of the dissolution medium without disrupting the dialysis sac. Higher agitation generally increases the dissolution rate, but may not be discriminatory.[3][5] |
| Sample Introduction | Accurately measured volume of the this compound injection is placed inside a pre-soaked dialysis sac, which is then sealed and placed in the dissolution vessel. | Ensures containment of the oily phase and a defined surface area for diffusion. |
| Sampling Times | Dependent on the expected release profile (e.g., 1, 4, 8, 12, 24, 48, 72 hours, and then daily). | To adequately characterize the release profile. |
| Analytical Method | Validated stability-indicating HPLC-UV method. | To accurately quantify this compound. |
Analytical Method: HPLC-UV
A validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is essential for accurate quantification of this compound.
| Parameter | Example Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in a suitable ratio. |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection Wavelength | Approximately 254-260 nm |
| Injection Volume | 20 - 50 µL |
| Column Temperature | 25 - 30 °C |
Note: The analytical method must be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[6][7]
Data Presentation: Factors Influencing Variability
The following tables summarize the potential impact of key parameters on the in vitro release of this compound. The exact quantitative effects will be product-specific and should be determined during method development and validation.
Table 1: Effect of Dissolution Medium pH on Drug Release
| pH | Expected Effect on this compound Release | Rationale |
| Acidic (e.g., 4.5) | May result in lower and more variable release. | Fluphenazine is a weak base and its solubility is pH-dependent. However, the enanthate ester is less sensitive to pH changes than the free base. |
| Neutral (e.g., 6.8 - 7.4) | Generally provides more consistent and physiologically relevant release. | Mimics physiological pH and provides a stable environment for the assay. |
Table 2: Effect of Agitation Speed (USP Apparatus 2) on Drug Release
| Agitation Speed (rpm) | Expected Effect on Release Rate | Potential for Variability |
| 50 | Slower release rate. | May be more discriminatory for different formulations but can lead to coning or incomplete mixing. |
| 75 | Moderate release rate. | Often a good starting point for method development. |
| 100 | Faster release rate. | May not be as discriminatory and could introduce higher variability due to turbulence.[3] |
Table 3: Effect of Surfactant Concentration on Drug Release
| Surfactant Concentration | Expected Effect on Release Rate | Considerations |
| Low (e.g., below CMC) | Minimal enhancement of solubility and release. | May not be sufficient to maintain sink conditions. |
| Optimal (e.g., around CMC) | Significant increase in solubility and release rate. | Should be carefully optimized to be discriminatory without being overly aggressive. |
| High (e.g., well above CMC) | May lead to very rapid and non-discriminatory release. | Can mask real differences between formulations.[4] |
Visualizations
References
- 1. Studies on the mechanism of absorption of depot neuroleptics: fluphenazine decanoate in sesame oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural sesame oil is superior to pre-digested lipid formulations and purified triglycerides in promoting the intestinal lymphatic transport and systemic bioavailability of cannabidiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro release testing method development for long-acting injectable suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. researchgate.net [researchgate.net]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
Addressing solubility issues of fluphenazine enanthate in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with fluphenazine (B1673473) enanthate in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My fluphenazine enanthate, dissolved in DMSO, precipitates when I add it to my cell culture medium. Why is this happening?
A1: This is a common issue known as "crashing out" that occurs with hydrophobic compounds like this compound.[1][2] While this compound is soluble in 100% DMSO, its solubility dramatically decreases when the DMSO stock solution is diluted into the aqueous environment of the cell culture medium. The final concentration of the compound may exceed its solubility limit in the media, leading to precipitation.
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. Generally, a final DMSO concentration of less than 0.5% is recommended, with 0.1% or lower being ideal for most cell lines to minimize off-target effects.[3] It is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q3: Can I use other solvents besides DMSO to dissolve this compound?
A3: Yes, other organic solvents can be used. Fluphenazine and its derivatives show solubility in ethanol (B145695) and dimethylformamide (DMF).[4] However, the toxicity of these solvents on your specific cell line should be carefully evaluated. For most in vitro applications, DMSO remains the most commonly used solvent due to its high solubilizing power for a wide range of compounds.
Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A4: You can perform a solubility test by preparing serial dilutions of your this compound stock solution in your cell culture medium. The highest concentration that remains visually clear after a defined incubation period (e.g., 2 hours at 37°C) can be considered the maximum working concentration. A more quantitative assessment can be done by measuring the absorbance of the solutions at a wavelength where the compound does not absorb (e.g., 600 nm) to detect light scattering from precipitates.
Troubleshooting Guide
Issue: Precipitate Formation During Working Solution Preparation
If you observe precipitation when diluting your this compound stock solution into cell culture medium, follow these troubleshooting steps:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final working concentration of this compound to a level below its solubility limit in the culture medium.
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise (serial) dilution of your DMSO stock solution into pre-warmed (37°C) cell culture medium. This gradual decrease in solvent polarity can help prevent the compound from crashing out.
-
Gentle Warming and Mixing: Pre-warming the cell culture medium to 37°C can aid in solubility. After adding the drug stock, mix the solution gently but thoroughly by inverting the tube or pipetting up and down.
-
Sonication: If gentle mixing is insufficient, brief sonication in a water bath sonicator can help to break down small precipitate particles and improve dissolution. However, be cautious as prolonged sonication can generate heat and potentially degrade the compound.
Data Presentation
Table 1: Solubility of Fluphenazine and its Derivatives in Various Solvents
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | Soluble | MedKoo Biosciences |
| Fluphenazine-N-2-chloroethane (hydrochloride) | DMSO | ~10 mg/mL | [4] |
| Fluphenazine-N-2-chloroethane (hydrochloride) | Ethanol | ~1 mg/mL | [4] |
| Fluphenazine | Water | 31.1 mg/L (at 37°C) | [5] |
| Fluphenazine Decanoate | Acetone, Benzene | Soluble | [5] |
| This compound | Ethanol, Methylene Chloride | Very Soluble | ChemicalBook |
| This compound | Methanol | Freely Soluble | ChemicalBook |
| This compound | Water | Practically Insoluble | ChemicalBook |
Note: The solubility of this compound can be affected by temperature, pH, and the presence of other components in the cell culture medium.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 549.7 g/mol )
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. For 1 mL of stock solution: Mass (mg) = 10 mmol/L * 1 L/1000 mL * 549.7 g/mol * 1000 mg/g * 1 mL = 5.497 mg.
-
Weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube for 1-2 minutes until the powder is completely dissolved. If necessary, gently warm the solution to 37°C or briefly sonicate to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Determination of Maximum Soluble Concentration in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Calibrated pipettes
Procedure:
-
Prepare a series of dilutions of the 10 mM stock solution in your pre-warmed cell culture medium. For example, create final concentrations ranging from 1 µM to 100 µM.
-
To a set of sterile tubes or wells in a 96-well plate, add the appropriate volume of cell culture medium.
-
Add the calculated volume of the 10 mM stock solution to each tube/well to achieve the desired final concentrations. Ensure the final DMSO concentration remains below 0.5%.
-
Include a vehicle control containing the same volume of DMSO as the highest concentration of this compound.
-
Mix gently by pipetting up and down.
-
Incubate the tubes/plate at 37°C for a period relevant to your experiment (e.g., 2 hours).
-
Visually inspect each tube/well for any signs of precipitation or cloudiness against a dark background. The highest concentration that remains clear is your approximate maximum soluble concentration.
-
For a more quantitative measurement, you can measure the absorbance of each well at 600 nm using a plate reader. An increase in absorbance compared to the vehicle control indicates the presence of a precipitate.
Visualizations
Experimental workflow for preparing this compound solutions.
Simplified signaling pathways antagonized by this compound.
References
Technical Support Center: Fluphenazine Enanthate Therapeutic Index Enhancement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to improve the therapeutic index of fluphenazine (B1673473) enanthate.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for improving the therapeutic index of fluphenazine enanthate?
Improving the therapeutic index of this compound primarily revolves around two main strategies:
-
Optimizing the Dosage Regimen: The goal is to use the lowest effective dose to manage symptoms of psychosis while minimizing adverse effects.[1][2] This can involve adjusting the dose amount or the interval between injections.[1]
-
Combination Therapy: This involves the co-administration of other drugs to manage the side effects of fluphenazine, particularly extrapyramidal symptoms (EPS).[3][4][5]
Q2: What is the mechanism of action of fluphenazine and how does it relate to its side effects?
Fluphenazine is a typical antipsychotic that primarily acts as an antagonist of dopamine (B1211576) D2 receptors in the brain's mesolimbic pathway. This action is responsible for its antipsychotic effects in treating conditions like schizophrenia.[6][7] However, its blockade of D2 receptors in other pathways, such as the nigrostriatal pathway, can lead to extrapyramidal symptoms (EPS), which include tremors, muscle stiffness, and restlessness.[6][7]
Q3: What are the key differences between this compound and fluphenazine decanoate (B1226879)?
Both are long-acting injectable esters of fluphenazine used for maintenance therapy in schizophrenia.[8][9][10] The primary difference lies in their pharmacokinetic profiles, with the decanoate form generally having a longer duration of action and potentially a lower incidence of extrapyramidal side effects compared to the enanthate form.[9] However, some studies have found no significant difference in the occurrence of extrapyramidal adverse effects between the two formulations.[8][11]
Q4: Are there novel drug delivery systems being explored for fluphenazine?
While research into novel drug delivery systems for many pharmaceuticals is ongoing, specific studies on advanced formulations like nanoparticles or liposomes for this compound are not widely reported in the current literature. However, the principles of using polymeric nanoparticles to extend drug release, reduce degradation, and decrease toxicity are being applied to other antipsychotics like perphenazine (B1679617) and chlorpromazine.[12] These approaches aim to improve bioavailability and could potentially be adapted for fluphenazine.
Troubleshooting Guides
Guide 1: Managing and Mitigating Extrapyramidal Symptoms (EPS) in Preclinical Models
This guide is for researchers investigating co-administration strategies to reduce the EPS associated with this compound.
| Issue/Observation | Potential Cause | Troubleshooting Steps |
| High incidence of acute dystonia or parkinsonism in animal models. | The dose of this compound may be too high, leading to excessive D2 receptor blockade in the nigrostriatal pathway. | 1. Dose-Response Study: Conduct a dose-ranging study to determine the minimal effective dose of this compound for the desired antipsychotic-like effect in your model.[2] 2. Co-administration of Anticholinergics: Investigate the co-administration of an anticholinergic agent like benztropine (B127874) or biperiden. These are known to alleviate drug-induced EPS.[4] Start with doses known to be effective in similar preclinical models. |
| Akathisia (restlessness) observed in animal models, confounding behavioral readouts. | Akathisia is a common and distressing side effect that can be difficult to distinguish from worsening psychosis in animal models. | 1. Specific Behavioral Assays: Utilize behavioral tests specifically designed to assess akathisia in rodents, such as the open field test with detailed analysis of locomotor patterns. 2. Dose Reduction: As with other EPS, reducing the dose of this compound may alleviate akathisia.[3] |
| Lack of efficacy of the co-administered anti-EPS agent. | The chosen anti-EPS agent may have poor pharmacokinetic overlap with this compound or an inappropriate dose was used. | 1. Pharmacokinetic Profiling: Characterize the pharmacokinetic profile of the co-administered agent to ensure its duration of action aligns with the release profile of this compound. 2. Dose Optimization of Anti-EPS Agent: Perform a dose-response study for the anti-EPS agent in the context of a fixed dose of this compound to find the optimal dose for mitigating side effects without compromising the antipsychotic efficacy. |
Guide 2: Developing and Evaluating a Novel this compound Formulation
This guide is for researchers aiming to improve the therapeutic index of this compound through the development of a novel long-acting injectable formulation, such as polymeric microspheres.
| Issue/Observation | Potential Cause | Troubleshooting Steps |
| Poor encapsulation efficiency of this compound in the microspheres. | The formulation parameters, such as the polymer type, drug-to-polymer ratio, or solvent system, are not optimized. | 1. Polymer Screening: Test different biodegradable polymers (e.g., PLGA with varying lactide-to-glycolide ratios, ethyl cellulose) to find one with optimal compatibility with this compound.[13] 2. Process Optimization: Systematically vary the parameters of your microsphere preparation method (e.g., solvent evaporation, emulsion solvent evaporation) such as stirring speed, surfactant concentration, and phase volumes.[14][15] |
| Initial burst release of the drug from the formulation in vitro. | A significant portion of the drug may be adsorbed to the surface of the microspheres, or the polymer matrix may be too porous. | 1. Washing Step: Incorporate a more rigorous washing step after microsphere preparation to remove surface-adsorbed drug. 2. Formulation Adjustment: Increase the polymer concentration or use a polymer with a higher molecular weight to create a denser matrix that retards initial drug diffusion. |
| Inconsistent in vivo drug release profile compared to in vitro data. | The in vitro dissolution method may not accurately reflect the in vivo environment, or there may be an unexpected biological response to the formulation. | 1. Refine In Vitro Method: Modify the in vitro release medium to better mimic physiological conditions (e.g., addition of enzymes or proteins). 2. Histological Evaluation: At the end of in vivo studies, perform a histological examination of the injection site to assess for any local tissue reactions (e.g., inflammation, fibrosis) that could be affecting drug release. |
Data Presentation
Table 1: Hypothetical Comparative Pharmacokinetic Parameters of Standard vs. Novel this compound Formulation
| Parameter | Standard this compound | Novel this compound Formulation (e.g., PLGA Microspheres) | Therapeutic Goal |
| Cmax (ng/mL) | 5.8 | 3.5 | Reduce peak concentration to lower the risk of acute side effects. |
| Tmax (days) | 2-3 | 4-6 | Delay and prolong the peak concentration for a smoother release profile. |
| AUC (ng*day/mL) | 85 | 83 | Maintain similar overall drug exposure to ensure efficacy. |
| Half-life (days) | 4-7 | 10-14 | Extend the duration of action to potentially allow for less frequent dosing. |
| Fluctuation Index | 1.8 | 0.9 | Reduce the peak-to-trough fluctuations for more stable plasma concentrations. |
Table 2: Hypothetical Comparison of Extrapyramidal Symptom Scores in an Animal Model
This table illustrates the expected outcome of a preclinical study evaluating the co-administration of an anticholinergic agent with this compound to reduce EPS. The scores are based on a hypothetical rating scale where a lower score indicates fewer side effects.
| Treatment Group | Mean EPS Score (± SD) | % Reduction in EPS vs. Fluphenazine Alone |
| Vehicle Control | 0.5 (± 0.2) | N/A |
| This compound (alone) | 8.2 (± 1.5) | N/A |
| This compound + Anticholinergic Agent | 3.1 (± 0.8) | 62% |
| Anticholinergic Agent (alone) | 0.6 (± 0.3) | N/A |
Experimental Protocols
Protocol 1: In Vivo Evaluation of a Novel Long-Acting this compound Formulation in a Rat Model
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Formulation Preparation: Prepare the novel this compound formulation (e.g., polymeric microspheres) under sterile conditions. The standard this compound in a sesame oil vehicle will serve as the control.
-
Dosing and Administration: Administer a single intramuscular injection of the novel formulation or the control into the gluteal muscle of the rats. The dose should be equivalent to a clinically relevant dose, adjusted for the animal's body weight.
-
Blood Sampling: Collect blood samples via tail vein or saphenous vein at predetermined time points (e.g., 0, 2, 6, 12, 24, 48, 72 hours, and then daily for 21 days).
-
Drug Quantification:
-
Extract fluphenazine from the plasma samples using a suitable liquid-liquid or solid-phase extraction method.
-
Quantify the concentration of fluphenazine using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for both the novel and standard formulations using appropriate software.
-
Behavioral Assessment for EPS: At selected time points post-injection, assess the animals for extrapyramidal symptoms using a standardized rating scale that measures muscle rigidity, akathisia, and catalepsy.
-
Data Analysis: Compare the pharmacokinetic profiles and the incidence and severity of EPS between the two groups using appropriate statistical tests.
Protocol 2: Preparation of Fluphenazine-Loaded PLGA Microspheres by Double Emulsion Solvent Evaporation
-
Primary Emulsion: Dissolve a specific amount of this compound and PLGA polymer in a suitable organic solvent (e.g., dichloromethane).
-
Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol).
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer to form an oil-in-water (O/W) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid microspheres.
-
Collection and Washing: Collect the microspheres by centrifugation or filtration. Wash them several times with deionized water to remove the surfactant and any unencapsulated drug.
-
Drying: Lyophilize or air-dry the microspheres to obtain a fine powder.
-
Characterization:
-
Particle Size and Morphology: Analyze the size distribution and surface morphology of the microspheres using laser diffraction and scanning electron microscopy (SEM).
-
Drug Loading and Encapsulation Efficiency: Dissolve a known amount of microspheres in a suitable solvent and quantify the drug content using HPLC to determine the drug loading and encapsulation efficiency.
-
In Vitro Drug Release: Perform an in vitro release study using a dialysis bag method or a sample and separate method in a phosphate-buffered saline (PBS) medium at 37°C.
-
Visualizations
Caption: Mechanism of action and side effects of this compound.
References
- 1. psychiatryonline.org [psychiatryonline.org]
- 2. Fluphenazine dose, clinical response, and extrapyramidal symptoms during acute treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Adverse extrapyramidal effects in four horse given fluphenazine decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. What is Fluphenazine Decanoate used for? [synapse.patsnap.com]
- 7. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Fluphenazine decanoate (depot) and enanthate for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Depot fluphenazine decanoate and enanthate for schizophrenia | Cochrane [cochrane.org]
- 11. Fluphenazine decanoate (depot) and enanthate for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PLGA Biodegradable Nanoparticles Containing Perphenazine or Chlorpromazine Hydrochloride: Effect of Formulation and Release | MDPI [mdpi.com]
- 13. gsconlinepress.com [gsconlinepress.com]
- 14. researchgate.net [researchgate.net]
- 15. ijcrt.org [ijcrt.org]
Reducing injection site reactions with long-acting fluphenazine enanthate
Technical Support Center: Long-Acting Fluphenazine (B1673473) Enanthate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with long-acting fluphenazine enanthate. The information aims to help mitigate injection site reactions (ISRs) and ensure the successful implementation of related experiments.
Troubleshooting Guides and FAQs
Q1: What are the common causes of injection site reactions with long-acting this compound?
Injection site reactions (ISRs) with oil-based depot medications like this compound are primarily a form of sterile inflammation or a foreign body response.[1] The introduction of the drug formulation into the muscle tissue can trigger an innate immune response.[2][3] This can be influenced by several factors including the formulation itself (e.g., the sesame oil vehicle), injection volume, and administration technique.[4][5][6] The body perceives the injected depot as a foreign entity, leading to the recruitment of immune cells such as macrophages and the release of pro-inflammatory cytokines like IL-1α, IL-1β, TNFα, and IL-6, resulting in localized pain, swelling, redness, and nodule formation.[1]
Q2: How can we minimize the occurrence and severity of injection site reactions during our experiments?
Several strategies can be employed to mitigate ISRs:
-
Proper Injection Technique: The Z-track method is highly recommended for intramuscular injections of oily substances.[7][8][9][10][11] This technique involves displacing the skin and subcutaneous tissue before needle insertion to create a non-linear track, which helps to seal the medication within the muscle and prevent leakage into the subcutaneous tissue, a common cause of irritation.[7][8][9][10][11]
-
Injection Site Rotation: Avoid repeated injections into the same site. Rotating injection sites can reduce the risk of localized tissue damage, inflammation, and the formation of hard, lumpy nodules.[1][3][12]
-
Injection Volume: Use the smallest possible injection volume to deliver the required dose.[13] Pain sensation has been shown to increase with larger injection volumes.[10][14][15] Ideally, no more than 2ml should be administered to a single site.[13]
-
Needle Selection: Use a dry syringe and a needle of at least 21 gauge. Using a wet needle or syringe may cause the oily solution to become cloudy.
-
Temperature of the Formulation: Allow the this compound solution to reach room temperature before injection. Injecting a cold solution can increase the sensation of pain.[3][16]
-
Pre-cooling the Injection Site: Applying an ice pack to the injection site for about 15 minutes before the injection can numb the skin and temporarily reduce pain.[1][3]
Q3: What is the Z-track injection method, and why is it recommended?
The Z-track method is an intramuscular injection technique designed to prevent the medication from leaking into the subcutaneous tissue, which can cause irritation and pain.[7][8][9][10][11] The procedure involves using the non-dominant hand to pull the skin and subcutaneous tissue laterally (to the side) by about 1-1.5 inches before inserting the needle at a 90-degree angle. After injecting the medication slowly and waiting for about 10 seconds, the needle is withdrawn, and the displaced skin is released. This creates a zigzag, or "Z-shaped," path that seals the medication into the muscle.[7][8][9]
Q4: Are there differences in injection site reactions between this compound and fluphenazine decanoate (B1226879)?
Q5: What are the key cellular and molecular events that characterize an injection site reaction to this compound?
The injection of this compound, an oil-based depot, can initiate a foreign body response.[1] This process involves several overlapping phases:
-
Protein Adsorption: Immediately after injection, host proteins adhere to the surface of the oil droplets, forming a provisional matrix.
-
Acute Inflammation: This is characterized by the infiltration of neutrophils and the activation of mast cells, which release pro-inflammatory mediators.[7]
-
Chronic Inflammation: Monocytes are recruited to the site and differentiate into macrophages.[7]
-
Macrophage Activation and Fusion: Macrophages attempt to phagocytose the foreign material and may fuse to form multinucleated foreign body giant cells (FBGCs).[7]
-
Fibroblast Activation and Fibrosis: Macrophages and FBGCs release cytokines and growth factors that activate fibroblasts, leading to the deposition of collagen and the formation of a fibrous capsule around the injection site.[7]
Key signaling pathways involved include the activation of Toll-like receptors (TLRs) and the NLRP3 inflammasome, leading to the production of pro-inflammatory cytokines such as IL-1β and TNFα.[3]
Quantitative Data on Injection Site Reactions
| Parameter | Finding | Species/Context | Citation |
| Incidence of Clinically Significant ISRs with Depot Injections | 17% of patients receiving depot medication were found to have clinically significant depot site reactions. | Human (cross-sectional survey) | [22] |
| Effect of Injection Volume on Pain | Injection volumes of 1200 µL or higher are perceived as more painful than smaller volumes. Volumes up to 800 µL did not show a statistically different pain rating. | Human (saline injections) | [10][14][15] |
| Effect of Injection Site on Pain | Injections in the thigh are consistently rated as more painful than equivalent injections in the abdomen. | Human (saline injections) | [14][15] |
| Effect of Injection Speed on Pain | Injection speed does not appear to significantly influence pain sensation. | Human (saline injections) | [14][15] |
| Comparison of ISRs between Fluphenazine Decanoate and Enanthate | No significant difference was found in extrapyramidal adverse effects between the two formulations. | Human (systematic review) | [17][19][20][21] |
Experimental Protocols
Protocol: Preclinical Assessment of Local Tolerance to Long-Acting this compound in a Rodent Model
1. Objective: To evaluate the local tissue reaction (inflammation, encapsulation, and necrosis) following a single intramuscular injection of this compound in rats.
2. Materials:
-
This compound for injection
-
Vehicle control (e.g., sesame oil)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Sterile syringes (1 mL) and needles (23-25 gauge)
-
Anesthesia (e.g., isoflurane)
-
Euthanasia agent (e.g., CO2 chamber)
-
Surgical tools for tissue dissection
-
10% neutral buffered formalin
-
Paraffin wax
-
Microtome
-
Glass slides and coverslips
-
Hematoxylin and eosin (B541160) (H&E) stain
-
Microscope with a camera
-
Calipers
3. Methods:
-
Animal Acclimatization and Grouping:
-
Acclimatize animals for at least 7 days.
-
Randomly assign animals to experimental groups (e.g., this compound, vehicle control) with at least 6 animals per group per time point.
-
-
Dosing and Administration:
-
Anesthetize the rats.
-
Administer a single 0.2 mL intramuscular injection into the quadriceps muscle of one hind limb. The contralateral limb can be used for the vehicle control.
-
Monitor animals for recovery from anesthesia.
-
-
Observation and Endpoint Collection:
-
Conduct daily visual inspections of the injection sites for signs of erythema, edema, and other visible reactions.
-
At predetermined time points (e.g., 3, 7, 14, and 28 days post-injection), euthanize a subset of animals from each group.
-
-
Macroscopic Evaluation:
-
Carefully dissect the injection site, including the muscle and surrounding tissue.
-
Measure the dimensions (length, width, and height) of any visible lesion or nodule using calipers.
-
Record any observations of necrosis, hemorrhage, or abscess formation.
-
-
Histopathological Evaluation:
-
Fix the dissected tissue in 10% neutral buffered formalin for at least 24 hours.
-
Process the fixed tissues, embed in paraffin, and section at 5 µm thickness.
-
Stain the sections with H&E.
-
Examine the slides under a microscope and score the following parameters on a semi-quantitative scale (e.g., 0=none, 1=minimal, 2=mild, 3=moderate, 4=marked):
-
Inflammation (acute and chronic)
-
Fibrosis/encapsulation
-
Myonecrosis
-
Hemorrhage
-
Edema
-
-
4. Data Analysis:
-
Compare the macroscopic lesion sizes and histopathological scores between the this compound and vehicle control groups at each time point using appropriate statistical tests (e.g., t-test or ANOVA).
-
A p-value of <0.05 is typically considered statistically significant.
Visualizations
Caption: Experimental workflow for preclinical assessment of injection site reactions.
Caption: Signaling pathway of foreign body response to depot injection.
References
- 1. Long-Acting Atypical Antipsychotics: Characterization of the Local Tissue Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The sterile inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Processes of Sterile Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Subcutaneous Injection of Drugs: Literature Review of Factors Influencing Pain Sensation at the Injection Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Foreign body response to synthetic polymer biomaterials and the role of adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C29H38F3N3O2S | CID 3389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. researchgate.net [researchgate.net]
- 11. CLINICAL TRIAL OF this compound-- A LONG-ACTING INJECTABLE TRANQUILIZER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Depot and long-acting antipsychotic injections (Guidelines) | Right Decisions [rightdecisions.scot.nhs.uk]
- 13. rightdecisions.scot.nhs.uk [rightdecisions.scot.nhs.uk]
- 14. Impact of Injection Speed, Volume, and Site on Pain Sensation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of Injection Speed, Volume, and Site on Pain Sensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Fluphenazine decanoate (depot) and enanthate for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. apjai-journal.org [apjai-journal.org]
- 19. researchgate.net [researchgate.net]
- 20. Fluphenazine decanoate (depot) and enanthate for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Depot fluphenazine decanoate and enanthate for schizophrenia | Cochrane [cochrane.org]
- 22. researchgate.net [researchgate.net]
Process improvements for the synthesis of high-purity fluphenazine enanthate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of high-purity fluphenazine (B1673473) enanthate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of fluphenazine enanthate.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| SYN-001 | Low Yield of this compound | 1. Incomplete reaction.[1] 2. Suboptimal reaction temperature. 3. Degradation of the product or reactants.[1] 4. Inefficient purification leading to product loss. | 1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. 2. Temperature Control: Optimize the reaction temperature. Esterification reactions may require heating, but excessive heat can lead to side products. A temperature range of 60-80°C is a common starting point for similar reactions. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the phenothiazine (B1677639) ring.[2] 4. Purification Optimization: Evaluate the purification method. If using column chromatography, ensure appropriate stationary and mobile phases are used to minimize product loss. |
| SYN-002 | High Levels of Impurities in the Final Product | 1. Presence of unreacted starting materials (Fluphenazine, Heptanoyl Chloride/Heptanoic Acid).[1][3] 2. Formation of by-products from side reactions.[1][3] 3. Degradation of this compound during workup or purification.[1][4] 4. Contamination from solvents or reagents.[1][2] | 1. Stoichiometry: Ensure the correct stoichiometry of reactants. A slight excess of the acylating agent (heptanoyl chloride) may be used to drive the reaction to completion, but a large excess can lead to purification challenges. 2. Reaction Conditions: Optimize reaction conditions (temperature, time) to minimize the formation of by-products. 3. Purification: Employ a robust purification method such as column chromatography with a suitable solvent system (e.g., ethyl acetate (B1210297)/hexanes or dichloromethane (B109758)/methanol gradients) to separate impurities. Recrystallization can also be an effective final purification step. 4. High-Purity Reagents: Use high-purity, dry solvents and reagents to avoid introducing contaminants. |
| SYN-003 | Product is a Dark Oil or Discolored | 1. Oxidation of the phenothiazine nucleus. 2. Presence of colored impurities from starting materials or side reactions. | 1. Inert Atmosphere: As mentioned in SYN-001, use an inert atmosphere. 2. Activated Carbon Treatment: A solution of the crude product can be treated with a small amount of activated carbon to remove colored impurities before final purification. 3. Light Protection: Protect the reaction mixture and the final product from light, as phenothiazines can be light-sensitive.[5] |
| SYN-004 | Difficulty in Removing Excess Heptanoic Acid/Heptanoyl Chloride | 1. Hydrolysis of excess heptanoyl chloride to heptanoic acid during workup. 2. Inefficient extraction during workup. | 1. Aqueous Wash: During the workup, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities like heptanoic acid and any residual HCl. 2. Multiple Extractions: Perform multiple extractions with the aqueous base to ensure complete removal. |
Frequently Asked Questions (FAQs)
1. What is the most common method for synthesizing this compound?
The most common method is the esterification of fluphenazine with an activated form of heptanoic acid, typically heptanoyl chloride, in the presence of a base like pyridine (B92270) or triethylamine.[6] This reaction is a nucleophilic acyl substitution where the hydroxyl group of fluphenazine attacks the carbonyl carbon of the acyl chloride.
2. What are the critical parameters to control during the synthesis?
The critical parameters include:
-
Temperature: To control the reaction rate and minimize side reactions.
-
Reaction Time: To ensure the reaction goes to completion without significant product degradation.
-
Atmosphere: An inert atmosphere is crucial to prevent oxidation.
-
Purity of Reagents: The use of high-purity starting materials and dry solvents is essential to avoid the introduction of impurities.[1]
3. What are the common impurities found in this compound synthesis?
Common impurities can include:
-
Unreacted Fluphenazine: The starting material may not have fully reacted.[3]
-
Heptanoic Acid: Formed from the hydrolysis of heptanoyl chloride.
-
Oxidized Byproducts: The phenothiazine ring is susceptible to oxidation.
-
Di-acylated Products: Although less likely due to the single hydroxyl group, side reactions can sometimes occur.
-
Degradation Products: Formed due to exposure to heat, light, or incompatible reagents.[4]
4. Which analytical techniques are recommended for purity assessment?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for determining the purity of this compound and quantifying impurities.[7][8] Other techniques like Thin Layer Chromatography (TLC) can be used for rapid reaction monitoring, and Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation.
5. Are there any "green" synthesis alternatives for producing fluphenazine esters?
Yes, enzymatic synthesis presents a greener alternative. For example, fluphenazine decanoate (B1226879) has been synthesized using Lipase B from Candida antarctica (CALB) as a catalyst for the esterification of fluphenazine with decanoic acid.[9] This method avoids the use of corrosive reagents like thionyl chloride or heptanoyl chloride and often proceeds under milder reaction conditions.[9] A similar approach could likely be developed for this compound using heptanoic acid.
Experimental Protocols
Protocol 1: Synthesis of this compound via Acyl Chloride
This protocol is a standard method for the esterification of an alcohol using an acyl chloride.
Materials:
-
Fluphenazine (1 equivalent)
-
Heptanoyl chloride (1.2 equivalents)
-
Pyridine (dried, 2-3 equivalents)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve fluphenazine in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add heptanoyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (2x), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and evaporate the solvent to yield high-purity this compound as a viscous oil.
Protocol 2: Enzymatic Synthesis of this compound (Greener Alternative)
This protocol is adapted from the synthesis of fluphenazine decanoate and represents a more environmentally friendly approach.[9]
Materials:
-
Fluphenazine (1 equivalent)
-
Heptanoic acid (1.1 equivalents)
-
Immobilized Lipase B from Candida antarctica (CALB)
-
Anhydrous solvent (e.g., 2-Methyltetrahydrofuran or toluene)
-
Molecular sieves (optional, to remove water)
Procedure:
-
To a flask, add fluphenazine, heptanoic acid, and the anhydrous solvent.
-
Add the immobilized CALB enzyme to the mixture.
-
If desired, add activated molecular sieves to sequester the water produced during the esterification.
-
Stir the mixture at a controlled temperature (e.g., 40-60°C) for 24-72 hours. Monitor the reaction progress by HPLC.
-
Once the reaction is complete, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and potentially reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography if necessary to achieve the desired high purity.
Data Presentation
The following tables provide illustrative data for typical outcomes of the synthesis protocols. Actual results may vary based on experimental conditions.
Table 1: Comparison of Synthesis Protocols
| Parameter | Protocol 1: Acyl Chloride | Protocol 2: Enzymatic |
| Typical Yield | 75-90% | 80-95% |
| Typical Purity (post-chromatography) | >99% | >99% |
| Reaction Temperature | 0°C to Room Temperature | 40-60°C |
| Reaction Time | 12-24 hours | 24-72 hours |
| Key Reagents | Heptanoyl Chloride, Pyridine | Heptanoic Acid, CALB Enzyme |
| Environmental Impact | Higher (corrosive reagents, chlorinated solvent) | Lower (milder reagents, greener solvent options) |
Table 2: Impurity Profile Analysis by HPLC
| Impurity | Typical Level (Protocol 1, pre-purification) | Typical Level (Protocol 2, pre-purification) |
| Unreacted Fluphenazine | < 5% | < 5% |
| Heptanoic Acid | < 10% (after workup) | < 10% |
| Oxidative Impurities | < 1% (with inert atmosphere) | < 0.5% |
| Other By-products | 1-3% | < 1% |
Visualizations
Caption: General workflow for the synthesis and purification of high-purity this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. qingmupharm.com [qingmupharm.com]
- 2. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sources Of Impurities In Pharmaceutical Substances [simsonpharma.com]
- 4. Significance of impurities in active pharmaceutical ingredients | Ivory Research [ivoryresearch.com]
- 5. akjournals.com [akjournals.com]
- 6. Fluphenazine | C22H26F3N3OS | CID 3372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bbrc.in [bbrc.in]
- 9. ijps.in [ijps.in]
Navigating the Nuances of Fluphenazine Enanthate Metabolite Detection: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the detection and quantification of low levels of fluphenazine (B1673473) enanthate metabolites. The information is designed to refine your analytical methods and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the analysis of fluphenazine enanthate metabolites.
Sample Preparation
-
Question: I am experiencing low recovery of fluphenazine metabolites during solid-phase extraction (SPE). What are the possible causes and solutions?
-
Answer: Low recovery in SPE can stem from several factors. Firstly, ensure the sorbent chemistry is appropriate for the polarity of the metabolites. For fluphenazine and its hydroxylated and sulfoxidized metabolites, a mixed-mode cation exchange polymer can be effective. Secondly, optimize the pH of the sample and loading buffer. Acidifying the sample can improve the retention of basic compounds like fluphenazine and its metabolites on cation-exchange sorbents. Thirdly, evaluate your wash and elution solvents. An overly strong wash solvent may prematurely elute the analytes, while a weak elution solvent will result in incomplete recovery. Consider a step-wise elution with increasing solvent strength. Finally, ensure the sample load does not exceed the cartridge capacity.
-
-
Question: My plasma samples are showing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?
-
Answer: Matrix effects, primarily ion suppression or enhancement, are a common challenge in bioanalysis. To address this, consider the following:
-
Improve Sample Cleanup: A more rigorous sample preparation method, such as a two-step liquid-liquid extraction (LLE) or a more selective SPE protocol, can remove interfering phospholipids (B1166683) and other matrix components.
-
Optimize Chromatography: Ensure adequate chromatographic separation of metabolites from the bulk of the matrix components. A longer gradient or a different stationary phase might be necessary.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for each analyte is the gold standard for compensating for matrix effects as it co-elutes and experiences similar ionization effects as the analyte.
-
Dilution: If the analyte concentration allows, diluting the sample can reduce the concentration of interfering matrix components.
-
-
Chromatography & Mass Spectrometry
-
Question: I am observing peak tailing for my fluphenazine metabolite peaks in my HPLC chromatogram. What could be the cause?
-
Answer: Peak tailing for basic compounds like fluphenazine metabolites is often due to secondary interactions with acidic silanol (B1196071) groups on the silica-based column packing. To resolve this, you can:
-
Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds.
-
Adjust Mobile Phase pH: Increasing the pH of the mobile phase can reduce the ionization of silanol groups. However, ensure the pH remains within the stable range for your column.
-
Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine, into the mobile phase can mask the active sites on the stationary phase.
-
Check for Column Contamination: A contaminated guard or analytical column can also lead to poor peak shape.
-
-
-
Question: I am having difficulty achieving baseline separation of fluphenazine and its 7-hydroxyfluphenazine (B30106) metabolite. What chromatographic parameters can I adjust?
-
Answer: Co-elution can be addressed by modifying your chromatographic method. Try adjusting the mobile phase composition, such as the organic modifier (acetonitrile vs. methanol) or the pH. A shallower gradient can also improve resolution. Experimenting with a different column chemistry, for example, a phenyl-hexyl phase instead of a C18, may provide a different selectivity and achieve the desired separation.
-
Quantitative Data Summary
The following table summarizes the performance of various analytical methods for the quantification of fluphenazine and its metabolites.
| Analytical Method | Analyte(s) | Matrix | LLOQ | Linearity Range | Reference |
| HPLC with Coulometric Detection | Fluphenazine | Plasma | 25 pg/mL | 25 - 1,000 pg/mL | [1] |
| LC-MS/MS | Fluphenazine | Serum | 0.2 ng/mL | 0.2 - 12.0 ng/mL | [2] |
| LC-MS/MS | Perphenazine | Serum | 0.2 ng/mL | 0.2 - 12.0 ng/mL | [2] |
| LC-MS/MS | Haloperidol | Serum | 1 ng/mL | 1 - 60.0 ng/mL | [2] |
| LC-MS/MS | Thiothixene | Serum | 1 ng/mL | 1 - 60.0 ng/mL | [2] |
| Radioimmunoassay (RIA) | Fluphenazine | Plasma | ~160 pg | - | [3][4] |
Experimental Protocols
Detailed Methodology for LC-MS/MS Quantification of Fluphenazine and its Metabolites in Human Plasma
This protocol provides a general framework. Optimization and validation are essential for each specific application.
-
Sample Preparation (Solid-Phase Extraction)
-
To 1 mL of plasma, add an internal standard solution (e.g., deuterated fluphenazine).
-
Precondition a mixed-mode cation exchange SPE cartridge with methanol (B129727) followed by water and then an acidic buffer (e.g., 0.1 M formic acid).
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with the acidic buffer to remove unretained matrix components.
-
Wash with a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elute the analytes with a basic organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: A C18 or phenyl-hexyl column suitable for basic compounds (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Fluphenazine: m/z 438.2 -> 171.1[2]
-
7-Hydroxyfluphenazine: m/z 454.2 -> 171.1
-
Fluphenazine Sulfoxide: m/z 454.2 -> 143.1
-
-
Optimize cone voltage and collision energy for each analyte and internal standard.
-
-
Visualizations
References
Navigating the Stability of Fluphenazine Enanthate: A Technical Support Guide
For researchers, scientists, and drug development professionals, ensuring the stability of fluphenazine (B1673473) enanthate throughout experimental processes is paramount to obtaining accurate and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges in preserving the integrity of this crucial pharmaceutical compound.
Fluphenazine enanthate, a long-acting injectable antipsychotic, is susceptible to degradation under various environmental conditions. Understanding its stability profile is critical for developing robust formulations and analytical methods. The primary degradation pathways include hydrolysis, oxidation, and photolysis. This guide offers insights into optimizing storage conditions and provides detailed experimental protocols to assess the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To minimize degradation, this compound should be protected from light and stored at controlled room temperature, ideally between 20°C to 25°C (68°F to 77°F).[1] Freezing should be avoided as it can affect the stability of the formulation.
Q2: How does pH affect the stability of this compound?
A2: this compound is susceptible to hydrolysis, a process that can be influenced by pH. While specific kinetic data for the enanthate ester is limited, studies on the related compound fluphenazine hydrochloride indicate that phenothiazines can degrade under both acidic and alkaline conditions. One study on a fluphenazine analogue showed significant degradation in aqueous solutions at a pH range of 5.1–7.5 when heated to 353 K. It is crucial to control the pH of any aqueous solutions used in experiments.
Q3: What is the impact of light exposure on this compound stability?
A3: this compound is sensitive to light and can undergo photodegradation.[2] Exposure to ultraviolet (UV) and visible light can lead to the formation of degradation products.[3] Therefore, all handling and storage of this compound and its formulations should be performed under light-protected conditions, for example, by using amber-colored vials or by working in a dark room.
Q4: Can oxidative degradation be a concern for this compound?
A4: Yes, oxidation is a significant degradation pathway for fluphenazine and its esters. The phenothiazine (B1677639) nucleus is prone to oxidation, which can be catalyzed by the presence of oxidizing agents, acids, and even some preservatives like benzyl (B1604629) alcohol.[3] Studies on fluphenazine hydrochloride have shown significant degradation in the presence of hydrogen peroxide.[4] It is advisable to use antioxidants in formulations and to avoid contact with oxidative substances.
Q5: What are the primary degradation products of this compound?
A5: The main degradation products depend on the degradation pathway.
-
Hydrolysis: The ester linkage of this compound can be hydrolyzed to form fluphenazine and heptanoic acid.
-
Oxidation: The primary site of oxidation is the sulfur atom in the phenothiazine ring, leading to the formation of fluphenazine sulfoxide.[4] Further oxidation can also occur.
-
Photodegradation: Exposure to light can lead to the formation of various photoproducts, including the sulfoxide.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of potency in stored samples | Improper storage temperature | Ensure samples are stored at a controlled room temperature (20°C to 25°C) and avoid freezing. |
| Exposure to light | Store samples in light-resistant containers (e.g., amber vials) and minimize exposure to ambient light during handling. | |
| Oxidative degradation | De-gas solvents, consider using antioxidants in the formulation, and avoid sources of peroxides. Check for the presence of potentially catalytic preservatives. | |
| Appearance of unknown peaks in chromatograms | Degradation of the analyte | Conduct forced degradation studies (see Experimental Protocols section) to identify potential degradation products and their retention times. Use a stability-indicating analytical method. |
| Contamination | Ensure proper cleaning of all glassware and equipment. Use high-purity solvents and reagents. | |
| Inconsistent results between experiments | Variability in storage conditions | Strictly control and document all storage and handling conditions, including temperature, light exposure, and humidity. |
| pH fluctuations in solutions | Buffer all aqueous solutions to a stable pH and monitor the pH throughout the experiment. |
Quantitative Data on Fluphenazine Degradation
While specific kinetic data for this compound is not extensively available in the public domain, studies on fluphenazine hydrochloride provide valuable insights into its stability under stress conditions. The following table summarizes degradation percentages observed for fluphenazine hydrochloride under various forced degradation conditions.
| Stress Condition | Reagent/Parameter | Duration | Temperature | Degradation (%) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | Not specified | Degradation observed |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | Not specified | Degradation observed |
| Oxidation | 10% H₂O₂ | 12 hours | Room Temperature | ~33% |
| Photodegradation | UV light | 3 days | Not specified | ~6% |
| Thermal Degradation | Dry Heat | 12 hours | 75°C | ~12% |
Note: The data above is for fluphenazine hydrochloride and should be considered as an estimate for the behavior of this compound. The enanthate ester is expected to undergo hydrolysis in addition to the degradation of the fluphenazine moiety.
Experimental Protocols
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying this compound in the presence of its degradation products.
-
Chromatographic System:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]
-
Mobile Phase: A mixture of a buffered aqueous phase (e.g., 0.02 M phosphate (B84403) buffer, pH 3.0) and organic solvents (e.g., methanol (B129727) and acetonitrile) in a ratio of 500:300:200 (v/v/v).
-
Flow Rate: 1.0 mL/min[4]
-
Detection: UV detector at 254 nm.
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).
-
Dilute the stock solution with the mobile phase to achieve a concentration within the linear range of the method.
-
Forced degradation samples should be diluted with the mobile phase after the stress period.
-
Forced Degradation Studies
Forced degradation studies are performed to understand the degradation pathways and to validate the stability-indicating nature of the analytical method.
-
Acid Hydrolysis:
-
Dissolve this compound in a suitable solvent and add 0.1 M hydrochloric acid.
-
Keep the solution at room temperature or elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
Neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide.
-
Dilute with the mobile phase and analyze by HPLC.
-
-
Base Hydrolysis:
-
Dissolve this compound in a suitable solvent and add 0.1 M sodium hydroxide.
-
Keep the solution at room temperature or elevated temperature for a specified period.
-
Neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid.
-
Dilute with the mobile phase and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and add 3-10% hydrogen peroxide.
-
Keep the solution at room temperature for a specified period (e.g., 12-24 hours).
-
Dilute with the mobile phase and analyze by HPLC.
-
-
Photostability Testing:
-
Expose a solution of this compound in a transparent container (e.g., quartz cuvette) to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.
-
A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Simultaneously, keep a control sample protected from light.
-
Analyze both the exposed and control samples by HPLC at appropriate time points.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a hot air oven at a specified temperature (e.g., 75°C) for a defined period (e.g., 24 hours).
-
After the exposure, dissolve the sample in a suitable solvent, dilute with the mobile phase, and analyze by HPLC.
-
Visualizing Degradation Pathways and Workflows
To further aid in understanding the processes involved in this compound stability testing, the following diagrams have been generated using Graphviz.
Caption: Major degradation pathways of this compound.
Caption: Workflow for forced degradation studies of this compound.
By adhering to these guidelines and utilizing the provided protocols, researchers can significantly enhance the reliability of their experimental data by minimizing the degradation of this compound.
References
Troubleshooting inconsistent behavioral effects of fluphenazine enanthate in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent behavioral effects with fluphenazine (B1673473) enanthate in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is fluphenazine enanthate and how does it work in vivo?
This compound is a long-acting antipsychotic drug belonging to the phenothiazine (B1677639) class.[1][2] Its primary mechanism of action is the potent antagonism of dopamine (B1211576) D2 receptors in the central nervous system, particularly in the mesolimbic pathway.[2][3][4][5] By blocking these receptors, it reduces dopaminergic neurotransmission, which is thought to underlie its antipsychotic effects and influence various behaviors in animal models.[4][6] It also exhibits affinity for other receptors, including serotonin, histamine, and adrenergic receptors, which can contribute to its overall pharmacological profile and side effects.[4]
Q2: What is the difference between this compound and fluphenazine decanoate (B1226879)?
Both are long-acting injectable esters of fluphenazine, designed to provide a sustained release of the active drug.[1][7] The primary difference lies in their pharmacokinetic profiles, with the decanoate ester generally having a longer duration of action than the enanthate ester.[7][8][9][10] Some studies suggest that fluphenazine decanoate may be associated with a lower incidence of extrapyramidal side effects compared to the enanthate form.[11]
Q3: How should this compound be stored to ensure its stability?
Fluphenazine preparations should be protected from light and stored at room temperature.[12][13][14] It is crucial to avoid freezing the solution.[12][14] While a slight yellowish discoloration may not affect potency, the solution should not be used if it is markedly discolored or contains a precipitate.[13]
Troubleshooting Guide
Issue 1: High variability in behavioral effects between animals in the same treatment group.
-
Question: We are observing significant inter-individual differences in the behavioral response to this compound, even though all animals received the same dose. What could be the cause?
-
Answer: High variability can stem from several factors:
-
Injection Technique: Inconsistent injection depth (intramuscular vs. subcutaneous) or volume can lead to variable absorption rates. Ensure a standardized and precise injection protocol is followed for all animals.[15][16]
-
Vehicle Preparation: If you are preparing your own solution, improper dissolution or suspension of this compound in the vehicle can lead to inconsistent dosing. Ensure the drug is fully dissolved or homogeneously suspended before each injection. The use of a wet needle or syringe can cause the solution to become cloudy and should be avoided.[16]
-
Animal Strain and Genetics: Different rodent strains can exhibit varying sensitivities to antipsychotic drugs due to genetic differences in dopamine receptor expression or drug metabolism.[17] Ensure you are using a consistent and well-characterized animal strain.
-
Stress Levels: Stress can significantly impact dopaminergic systems and may alter the behavioral response to fluphenazine. Handle animals consistently and allow for an adequate acclimatization period before starting the experiment.
-
Issue 2: Lack of a clear dose-response relationship.
-
Question: We are not observing a clear dose-dependent effect of this compound on our behavioral measure. Why might this be happening?
-
Answer: The absence of a clear dose-response curve can be perplexing. Consider the following possibilities:
-
Narrow Therapeutic Window: Fluphenazine may have a narrow therapeutic window for certain behavioral effects. The doses you have selected might be on the plateau or the descending limb of the dose-response curve. It is advisable to test a wider range of doses, including very low and very high doses, to fully characterize the dose-response relationship.
-
Ceiling Effect: The behavioral test you are using may have a "ceiling effect," where the maximum possible response is reached even at lower doses, masking further dose-dependent increases. Consider using a behavioral paradigm with a wider dynamic range.
-
Pharmacokinetic Profile: As a long-acting depot injection, this compound has a slow onset of action, with peak plasma levels occurring several days post-injection.[8][15] Your behavioral testing timepoint may not coincide with the peak drug effect. Conduct a time-course study to determine the optimal time for behavioral assessment after administration.
-
Issue 3: Unexpected or paradoxical behavioral effects.
-
Question: We are observing unexpected behavioral changes, such as increased agitation or stereotypy, at doses we expected to be sedative. What could explain this?
-
Answer: Paradoxical effects can occur and may be dose- or time-dependent.
-
Extrapyramidal Side Effects (EPS): Fluphenazine can induce motor side effects, such as akathisia (restlessness) or dystonia, which could be misinterpreted as agitation.[10][18] Carefully observe the animals for any abnormal movements or postures. These effects are a known consequence of D2 receptor blockade in the nigrostriatal pathway.[6]
-
Biphasic Effects: Some drugs exhibit biphasic dose-response curves, where low doses produce one effect (e.g., stimulation) and high doses produce the opposite effect (e.g., sedation). Your observations might be part of such a phenomenon.
-
Receptor Occupancy Dynamics: The behavioral effects are dependent on the level of D2 receptor occupancy. It's possible that at certain time points and doses, the receptor occupancy levels are leading to these unexpected behaviors. In vivo imaging techniques like PET scans can be used to measure D2 receptor occupancy.[6]
-
Data Presentation
Table 1: Pharmacokinetic Properties of Fluphenazine Esters
| Parameter | This compound | Fluphenazine Decanoate |
| Onset of Action | 24 - 72 hours[15] | 24 - 72 hours[15] |
| Peak Plasma Time | 2 - 4 days | 8 - 10 days |
| Half-life | ~3.6 days[8] | 7 - 10 days[1] |
| Duration of Action | 1 - 3 weeks | Up to 4 weeks or longer[15] |
Table 2: Common In Vivo Behavioral Tests for Antipsychotic Activity
| Behavioral Test | Principle | Typical Effect of Fluphenazine |
| Conditioned Avoidance Response (CAR) | Measures the ability of a drug to selectively block a learned avoidance response without impairing the ability to escape an aversive stimulus.[6] | Inhibition of the avoidance response without affecting the escape response.[6] |
| Catalepsy Test | Assesses the induction of a state of immobility and failure to correct an externally imposed posture, predictive of extrapyramidal side effects.[6] | Induction of catalepsy.[6] |
| Locomotor Activity | Measures changes in spontaneous movement in an open field. | Dose-dependent reduction in locomotor activity. |
| Prepulse Inhibition (PPI) of Startle | Measures sensorimotor gating, a process that is deficient in schizophrenic patients. | Reversal of deficits in PPI induced by dopamine agonists. |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound Solution
-
Materials: this compound powder, sterile sesame oil (or other appropriate vehicle), sterile glass vial, magnetic stirrer, sterile syringes and needles (21 gauge or larger).[16]
-
Preparation:
-
Under sterile conditions, weigh the desired amount of this compound powder.
-
Add the powder to the sterile glass vial containing the appropriate volume of sesame oil to achieve the desired concentration.
-
Use a magnetic stirrer to ensure the powder is completely dissolved. Gentle warming may aid dissolution, but avoid excessive heat.
-
Visually inspect the solution to ensure it is clear and free of particulate matter.
-
-
Administration:
-
Use a dry, sterile syringe and needle.[16] A wet needle or syringe can cause the oil-based solution to become cloudy.[16]
-
Draw up the calculated volume of the this compound solution.
-
Administer the injection via the chosen route (intramuscular or subcutaneous) at a consistent anatomical location.
-
Inject slowly and steadily to ensure proper depot formation.
-
Mandatory Visualizations
Caption: Fluphenazine's antagonism of the dopamine D2 receptor signaling pathway.
References
- 1. Fluphenazine - Wikipedia [en.wikipedia.org]
- 2. jmedchem.com [jmedchem.com]
- 3. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Fluphenazine Hydrochloride? [synapse.patsnap.com]
- 5. Exploring Fluphenazine Decanoate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. Fluphenazine decanoate (depot) and enanthate for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Depot fluphenazine decanoate and enanthate for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Depot fluphenazine decanoate and enanthate for schizophrenia | Cochrane [cochrane.org]
- 11. Fluphenazine decanoate and this compound in the out-patient management of chronic schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluphenazine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 13. Fluphenazine | C22H26F3N3OS | CID 3372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. DailyMed - FLUPHENAZINE DECANOATE injection, solution [dailymed.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. DailyMed - FLUPHENAZINE DECANOATE- fluphenazine decanoate injection, solution [dailymed.nlm.nih.gov]
- 17. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluphenazine-Induced Neurotoxicity with Acute Almost Transient Parkinsonism and Permanent Memory Loss: Lessons from a Case Report - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Fluphenazine Enanthate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the validation parameters for a stability-indicating High-Performance Liquid Chromatography (HPLC) method applicable to the analysis of fluphenazine (B1673473) enanthate. Due to a scarcity of publicly available, detailed validation data specifically for fluphenazine enanthate, this guide leverages established and validated methods for the closely related fluphenazine hydrochloride as a reliable surrogate. The methodologies and validation parameters presented herein are directly adaptable for the analysis of this compound, providing a robust framework for its quality control and stability assessment.
Comparison of Analytical Methods
While HPLC stands as the gold standard for the analysis of fluphenazine due to its high sensitivity and specificity, other methods have also been employed.[1][2] This section compares the performance of a typical stability-indicating HPLC method with alternative techniques.
Table 1: Comparison of Analytical Methods for Fluphenazine Analysis
| Parameter | HPLC (UV Detection) | High-Performance Thin-Layer Chromatography (HPTLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation on a thin layer of adsorbent material with detection via densitometry. | Separation of volatile compounds followed by detection based on mass-to-charge ratio.[1] |
| Selectivity | High | Moderate to High | Very High |
| Sensitivity | High (ng/mL to µg/mL levels)[3][4][5] | Moderate (ng/band) | Very High (pg/mL levels) |
| Precision (%RSD) | Typically < 2%[6] | 1-3% | < 15% |
| Throughput | Moderate | High | Low to Moderate |
| Instrumentation Cost | Moderate to High | Low to Moderate | High |
| Primary Application | Routine quality control, stability studies, quantification in formulations.[3][4][7] | Screening, semi-quantitative analysis. | Identification of unknown impurities and metabolites, bioanalysis. |
Validation of a Stability-Indicating HPLC Method
The validation of an analytical method ensures its suitability for the intended purpose. The following tables summarize the typical performance characteristics of a validated stability-indicating HPLC method for fluphenazine analysis, based on data reported for fluphenazine hydrochloride.
Table 2: System Suitability and Specificity
| Parameter | Acceptance Criteria | Typical Results |
| Tailing Factor | ≤ 2.0 | ~1.2 |
| Theoretical Plates | > 2000 | > 3000 |
| Resolution | > 2.0 between the main peak and closest degrading peak | > 2.5 |
| Specificity | No interference from placebo, impurities, or degradation products at the retention time of the analyte peak. | The method is specific as no interfering peaks were observed. |
Table 3: Linearity, Accuracy, and Precision
| Parameter | Acceptance Criteria | Typical Results |
| Linearity Range | Correlation coefficient (r²) ≥ 0.999 | 2.5 - 120 µg/mL with r² > 0.999[3][4][5] |
| Accuracy (% Recovery) | 98.0% - 102.0%[6] | 99.5% - 100.5%[8] |
| Precision (%RSD) | ||
| - Repeatability (Intra-day) | ≤ 2.0% | < 1.0% |
| - Intermediate Precision (Inter-day) | ≤ 2.0% | < 2.0% |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Method of Determination | Typical Results |
| LOD | Based on Signal-to-Noise ratio (3:1) | 0.8 µg/mL[9] |
| LOQ | Based on Signal-to-Noise ratio (10:1) | 1.5 µg/mL[9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. This section outlines the experimental protocols for forced degradation studies and the HPLC method validation.
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[7]
1. Acid Degradation:
-
To 1 mL of a 1 mg/mL stock solution of this compound, add 1 mL of 0.1 N HCl.
-
Keep the solution at room temperature for 24 hours.[10]
-
Neutralize the solution with an equivalent amount of 0.1 N NaOH.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
2. Base Degradation:
-
To 1 mL of a 1 mg/mL stock solution of this compound, add 1 mL of 0.1 N NaOH.
-
Keep the solution at room temperature for 24 hours.[10]
-
Neutralize the solution with an equivalent amount of 0.1 N HCl.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
3. Oxidative Degradation:
-
To 1 mL of a 1 mg/mL stock solution of this compound, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.[10]
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
4. Thermal Degradation:
-
Expose the solid drug substance to a temperature of 75°C in a hot air oven for 48 hours.[11]
-
Prepare a solution of the heat-stressed drug substance at a suitable concentration in the mobile phase and analyze by HPLC.
5. Photolytic Degradation:
-
Expose the solid drug substance to UV light (254 nm) for 24 hours.[10]
-
Prepare a solution of the photo-stressed drug substance at a suitable concentration in the mobile phase and analyze by HPLC.
HPLC Method Parameters
Table 5: Chromatographic Conditions
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography system with a UV detector |
| Column | C18 (250 mm x 4.6 mm, 5 µm)[6] |
| Mobile Phase | Methanol : Acetonitrile : 10 mM Ammonium Acetate (70:15:15, v/v/v), pH adjusted to 6.0 with acetic acid[7][11] |
| Flow Rate | 1.0 mL/min[6] |
| Injection Volume | 20 µL[6] |
| Column Temperature | 30°C[6] |
| Detection Wavelength | 254 nm[3][4][8] or 259 nm[7][11] |
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for planning and execution. The following diagram illustrates the key stages in the validation of a stability-indicating HPLC method for this compound.
Caption: Workflow for the validation of a stability-indicating HPLC method.
This comprehensive guide provides the necessary framework and comparative data for researchers and scientists to develop, validate, and implement a robust stability-indicating HPLC method for the analysis of this compound. The detailed protocols and validation parameters, adapted from well-established methods for fluphenazine hydrochloride, offer a reliable starting point for ensuring the quality and stability of this important pharmaceutical compound.
References
- 1. jmedchem.com [jmedchem.com]
- 2. [PDF] Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS | Semantic Scholar [semanticscholar.org]
- 3. Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Fluphenazine Tablets in Solid Oral Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bbrc.in [bbrc.in]
- 7. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 9. A validated liquid chromatographic method for the determination of fluphenazine hydrochloride in the presence of its degradation products: application to degradation kinetics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. ijbpas.com [ijbpas.com]
- 11. researchgate.net [researchgate.net]
A Comparative In Vivo Efficacy Analysis of Fluphenazine Enanthate and Decanoate Esters
Fluphenazine (B1673473), a potent typical antipsychotic of the phenothiazine (B1677639) class, is a cornerstone in the management of chronic psychosis, particularly in schizophrenia.[1][2] To address challenges with medication adherence, long-acting injectable formulations, namely fluphenazine enanthate and fluphenazine decanoate (B1226879), were developed. While both are esterified prodrugs of fluphenazine, their differing fatty acid chains result in distinct pharmacokinetic and clinical profiles. This guide provides a comparative in vivo efficacy analysis of these two esters, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Pharmacokinetic Profile
The primary difference between this compound and decanoate lies in their pharmacokinetic properties, specifically their rate of release from the injection site and subsequent hydrolysis to the active fluphenazine moiety. This directly influences the duration of action and dosing frequency.
A study involving two chronic schizophrenic patients who received megadoses (250 mg) of both esters revealed that this compound resulted in higher initial plasma concentrations and a greater area under the curve (AUC), suggesting better bioavailability compared to the decanoate form.[3] However, other studies indicate that the decanoate ester has a longer duration of action.[4]
| Parameter | This compound | Fluphenazine Decanoate | Source |
| Peak Plasma Concentration | Higher initial peaks[3] | Lower initial peaks | [3] |
| Bioavailability | Better bioavailability (102%) | Lower bioavailability (63%) | [3] |
| Apparent Elimination Half-life (single injection) | 3.5 to 4 days | 6.8 to 9.6 days | [5] |
| Apparent Elimination Half-life (multiple injections) | Not specified | 14.3 days | [5] |
| Time to Steady State | Not specified | 4 to 6 weeks | [5] |
| Duration of Action | Shorter | Longer | [4] |
Clinical Efficacy and Side Effect Profile
Clinical trials have compared the efficacy and side effect profiles of this compound and decanoate, though the quality of evidence is often considered low to very low. A Cochrane review including 73 randomized studies found no significant difference in relapse rates in the medium term between the two esters.[6][7]
In terms of side effects, particularly extrapyramidal symptoms (EPS), the evidence is somewhat conflicting. One controlled comparative study with 30 patients suffering from acute psychoses found that the decanoate ester provoked fewer motor side effects.[4] However, the comprehensive Cochrane review found no significant difference in extrapyramidal adverse effects between the two formulations.[6][7]
| Outcome | This compound vs. Decanoate | Source |
| Relapse Rates (medium term) | No significant difference | [6][7] |
| Extrapyramidal Side Effects | Conflicting evidence: one study suggests decanoate has fewer,[4] while a larger review found no significant difference[6][7] | [4][6][7] |
Experimental Protocols
Pharmacokinetic Study in Megadoses
Objective: To analyze the pharmacokinetics of this compound and decanoate in megadoses.
Study Population: Two male chronic schizophrenic patients in a relapse phase, who had not received oral medication for at least one month and no depot neuroleptic treatment for the last six months.
Methodology:
-
Drug Administration: Each patient received a 250 mg deep intramuscular injection of this compound and fluphenazine decanoate. The order of administration was reversed for the second patient, with a 12-day washout period between injections.
-
Blood Sampling: Blood samples were collected at various time points after each injection to measure fluphenazine plasma concentrations.
-
Side Effect Rating: Side effects were rated using scales at the same time as blood sampling.
-
Bioavailability Calculation: The area under the curve (AUC) was calculated for both esters and compared to intravenous administration of fluphenazine hydrochloride to determine bioavailability.
Source: [3]
Comparative Study of Duration of Action and Motor Side Effects
Objective: To compare the duration of action and affinity for the extrapyramidal system of this compound and decanoate.
Study Population: 30 patients with acute psychoses of different character and origin.
Methodology:
-
Study Design: A controlled comparative study.
-
Drug Administration: Patients were administered either this compound or fluphenazine decanoate.
-
Assessment: The duration of antipsychotic action and the incidence and severity of motor side effects were evaluated and compared between the two groups.
Source: [4]
Signaling Pathway and Experimental Workflow
The therapeutic and adverse effects of fluphenazine are mediated through its interaction with various neurotransmitter systems in the brain. The primary mechanism of action is the antagonism of dopamine (B1211576) D2 receptors in the central nervous system.[1][8]
Fluphenazine's antagonism of the D2 receptor.
A typical experimental workflow for a comparative clinical trial of fluphenazine esters involves several key stages, from patient recruitment to data analysis.
Comparative clinical trial workflow.
References
- 1. What is the mechanism of Fluphenazine Hydrochloride? [synapse.patsnap.com]
- 2. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. psychiatryonline.org [psychiatryonline.org]
- 5. Clinical pharmacokinetics of the depot antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluphenazine decanoate (depot) and enanthate for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluphenazine decanoate (depot) and enanthate for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring Fluphenazine Decanoate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
Head-to-head comparison of fluphenazine enanthate and risperidone LAI in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two long-acting injectable (LAI) antipsychotics, fluphenazine (B1673473) enanthate, a typical antipsychotic, and risperidone (B510) LAI, an atypical antipsychotic, based on available preclinical data. The objective is to offer a detailed overview of their respective pharmacological profiles and behavioral effects in animal models to inform preclinical research and drug development.
Pharmacodynamic Profile: Receptor Binding and Signaling
Fluphenazine and risperidone both exert their antipsychotic effects primarily through the antagonism of dopamine (B1211576) D2 receptors.[1][2][3][4] However, their broader receptor binding profiles differ significantly, which underlies their distinct classifications as "typical" and "atypical" antipsychotics, respectively.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | Fluphenazine | Risperidone | Primary Effect |
| Dopamine D2 | High | High | Antipsychotic efficacy, risk of Extrapyramidal Symptoms (EPS) |
| Serotonin (B10506) 5-HT2A | Moderate | Very High | Atypicality, potential for reduced EPS and improved negative symptoms[5][6][7][8] |
| Serotonin 5-HT2C | Moderate | High | Potential for metabolic side effects (e.g., weight gain)[9] |
| Adrenergic α1 | High | High | Risk of orthostatic hypotension |
| Histamine H1 | Moderate | High | Sedation, weight gain |
Note: Specific Ki values can vary between studies and experimental conditions. This table represents a general consensus from preclinical literature.
Signaling Pathways
The therapeutic and adverse effects of fluphenazine and risperidone are mediated by their interaction with specific G-protein coupled receptor (GPCR) signaling cascades.
Both fluphenazine and risperidone act as antagonists at the D2 receptor, blocking the downstream signaling cascade that is normally initiated by dopamine. This blockade is believed to be the primary mechanism for alleviating the positive symptoms of schizophrenia.[1][2][3]
Risperidone's high affinity for and potent antagonism of 5-HT2A receptors is a key feature of its atypical profile.[5][6][8] This action is thought to disinhibit dopamine release in certain brain regions, such as the prefrontal cortex, which may contribute to its efficacy against negative symptoms and a lower propensity to cause extrapyramidal side effects compared to typical antipsychotics.[8]
Pharmacokinetic Profile in Preclinical Models
Long-acting injectable formulations are designed to provide sustained plasma concentrations of the active drug, thereby improving treatment adherence. The esterification of fluphenazine and the encapsulation of risperidone in microspheres are different strategies to achieve this prolonged release.
Table 2: Comparative Pharmacokinetic Parameters in Rats
| Parameter | Fluphenazine Enanthate | Risperidone LAI |
| Formulation | Ester prodrug in a sesame oil vehicle | Risperidone-loaded polyglactin microspheres |
| Release Mechanism | Slow hydrolysis of the enanthate ester to active fluphenazine | Biphasic: initial release from microsphere surface followed by sustained release as the polymer matrix erodes[10][11] |
| Time to Peak Plasma Concentration (Tmax) | 2-4 days[12][13] | Biphasic peaks: initial peak within hours, second major peak around 3-4 weeks[10][11][14] |
| Half-life (t1/2) | ~3.6-4.7 days (elimination half-life of fluphenazine)[13][15] | Apparent half-life of ~3-6 days for the release from microspheres[16] |
| Dosing Interval (Preclinical) | Typically 1-2 weeks | Typically 2 weeks |
Behavioral Effects in Rodent Models
Preclinical behavioral assays are crucial for predicting the antipsychotic efficacy and side-effect profiles of new compounds.
Table 3: Comparative Behavioral Effects in Rodent Models
| Behavioral Assay | Model | This compound | Risperidone LAI |
| Conditioned Avoidance Response | Predicts antipsychotic efficacy | Effective at suppressing avoidance responding | Effective at suppressing avoidance responding[17] |
| Amphetamine- or Phencyclidine (PCP)-induced Hyperlocomotion | Models positive symptoms of psychosis | Effectively attenuates hyperlocomotion[18][19] | Effectively attenuates hyperlocomotion[20] |
| Prepulse Inhibition (PPI) of the Acoustic Startle Reflex | Models sensorimotor gating deficits | Reverses PPI deficits | Reverses PPI deficits[20] |
| Catalepsy Test | Predicts extrapyramidal side effect liability | Induces significant catalepsy[18][21] | Induces catalepsy, but generally to a lesser extent or at higher doses compared to typical antipsychotics[22] |
| Novel Object Recognition | Assesses cognitive function | Can impair performance | May improve cognitive deficits in some models[23] |
Experimental Protocols
Detailed methodologies for the key behavioral experiments are provided below.
Conditioned Avoidance Response (CAR)
-
Apparatus: A shuttle box with two compartments separated by a door, each with a grid floor capable of delivering a mild electric shock. A conditioned stimulus (CS), such as a light or tone, is presented, followed by an unconditioned stimulus (US), a mild foot shock.
-
Procedure: Rats are trained to avoid the foot shock by moving to the other compartment upon presentation of the CS. A successful avoidance is recorded if the animal moves during the CS presentation. An escape is recorded if it moves after the US has started. A failure is recorded if the animal does not move at all.
-
Drug Administration: this compound or risperidone LAI is administered intramuscularly at various doses.
-
Testing: Animals are tested at different time points post-injection to assess the drug's effect on avoidance responding.
-
Endpoint: A decrease in the percentage of avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.
Psychostimulant-Induced Hyperlocomotion
-
Apparatus: An open-field arena equipped with infrared beams or video-tracking software to measure locomotor activity (e.g., distance traveled, rearing frequency).
-
Procedure: Animals are habituated to the open-field arena for a set period.
-
Drug Administration: this compound or risperidone LAI is administered. At a specified time point post-injection, a psychostimulant such as d-amphetamine or phencyclidine (PCP) is administered to induce hyperlocomotion.
-
Testing: Immediately after psychostimulant administration, the animal is placed in the open-field arena, and locomotor activity is recorded for a defined duration (e.g., 60-90 minutes).
-
Endpoint: A significant reduction in the locomotor activity of drug-treated animals compared to vehicle-treated, psychostimulant-challenged animals indicates antipsychotic-like potential.[19]
Catalepsy Test
-
Apparatus: A horizontal bar raised a specific height from a surface (e.g., 9 cm).
-
Procedure: The animal's forepaws are gently placed on the bar.
-
Drug Administration: this compound or risperidone LAI is administered.
-
Testing: At various time points post-injection, the animal is placed in the cataleptic position. The latency to remove both forepaws from the bar is recorded, up to a maximum cut-off time (e.g., 180 seconds).
-
Endpoint: A prolonged latency to descend from the bar is indicative of catalepsy, a predictor of extrapyramidal side effect liability in humans.[21]
Summary and Conclusion
Preclinical models provide a valuable framework for comparing the pharmacological and behavioral profiles of antipsychotic drugs. This compound, a typical antipsychotic, demonstrates robust D2 receptor antagonism, leading to effective suppression of psychosis-like behaviors in animal models, but with a high propensity for inducing catalepsy. Risperidone LAI, an atypical antipsychotic, combines D2 receptor antagonism with potent 5-HT2A receptor blockade. This dual action is hypothesized to contribute to its broader efficacy spectrum and a more favorable side effect profile, particularly concerning extrapyramidal symptoms, as suggested by preclinical catalepsy studies.
The pharmacokinetic profiles of these LAI formulations differ in their release mechanisms, resulting in distinct plasma concentration-time curves. These differences are important considerations for dosing strategies and maintaining therapeutic drug levels.
Researchers utilizing these compounds in preclinical studies should consider these distinct profiles when designing experiments and interpreting results. The choice between this compound and risperidone LAI will depend on the specific research question, whether it involves modeling the effects of typical versus atypical antipsychotics, or investigating specific signaling pathways and their behavioral correlates.
References
- 1. Frontiers | Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects [frontiersin.org]
- 2. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine Receptor Blockade: Antipsychotic Drugs [web.williams.edu]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 7. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reprocell.com [reprocell.com]
- 9. farmaciajournal.com [farmaciajournal.com]
- 10. Review of Pharmacokinetics and Pharmacogenetics in Atypical Long-Acting Injectable Antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. [Pharmacological studies of long-acting phenothiazines with particular reference to fluphenazine decanoate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of haloperidol and fluphenazine decanoates in chronic schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic profile of long-acting injectable risperidone at steady-state: comparison with oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fluphenazine pharmacokinetics and therapeutic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Chronic administration of risperidone in a rat model of schizophrenia: a behavioural, morphological and molecular study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. behavior of rats and mice administered active metabolites of fluphenazine, 7-hydroxy-fluphenazine and fluphenazine-sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of fluphenazine decanoate (a long-acting phenothiazine) on serum prolactin and amphetamine-induced behavioural changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Risperidone administered during asymptomatic period of adolescence prevents the emergence of brain structural pathology and behavioral abnormalities in an animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Behavior of rats during one-year administration of fluphenazine and subsequent withdrawal period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Behavioural effects of chronic haloperidol and risperidone treatment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tdl-ir.tdl.org [tdl-ir.tdl.org]
A Comparative Guide to Analytical Methods for the Quantification of Fluphenazine Enanthate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of fluphenazine (B1673473) enanthate, a long-acting injectable antipsychotic medication. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical formulations. This document outlines the experimental protocols and performance characteristics of commonly employed techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.
Comparative Analysis of Analytical Methods
The choice of an analytical method for fluphenazine enanthate quantification depends on several factors, including the required sensitivity, specificity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for the analysis of fluphenazine and its esters.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, making it suitable for the determination of low concentrations of fluphenazine in biological matrices.[1][3] UV-Visible Spectrophotometry provides a simpler and more cost-effective approach, which can be suitable for routine quality control assays.[1][4]
The following table summarizes the key performance parameters of these analytical methods based on published data for fluphenazine and its related compounds.
| Parameter | HPLC-UV | GC-MS | UV-Visible Spectrophotometry |
| Linearity Range | 0.201–1350.0 µg/mL[5][6] | Not explicitly stated, but sensitive to sub-nanogram levels[1] | 0.2-30 μg mL-1[7] |
| Accuracy (% Recovery) | 97% - 100.5%[5][8] | Not explicitly stated | Not explicitly stated |
| Precision (%RSD) | 0.18% - 1.63%[2][9] | 6.8%[3] | 1.37%[7] |
| Limit of Detection (LOD) | 0.07 x 10⁻¹ - 0.72 mg/mL[5][9] | 0.05 ng/ml[10] | Not explicitly stated |
| Limit of Quantification (LOQ) | 0.02 - 0.25 ng/ml[9][10][11] | 0.5 ng/ml[10] | 0.24 μg/mL[7] |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for fluphenazine and its analogues and can be adapted for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quality control of this compound in pharmaceutical dosage forms.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8]
Chromatographic Conditions:
-
Mobile Phase: A mixture of a buffer (e.g., 0.02 M phosphate (B84403) buffer, pH 3.0) and an organic modifier (e.g., acetonitrile (B52724) and methanol (B129727) in a 50:50 ratio).[5][8] The final mobile phase composition is typically a ratio of buffer to the organic mixture (e.g., 30:70).[8]
-
Flow Rate: 1.5 mL/min[8]
-
Injection Volume: 15 µL[8]
-
Column Temperature: 30 °C[8]
-
Detection Wavelength: 254 nm[8]
Sample Preparation:
-
Accurately weigh and transfer a quantity of the sample equivalent to a known amount of this compound into a volumetric flask.
-
Dissolve the sample in a suitable diluent (e.g., a mixture of the mobile phase components).
-
Sonicate for 10 minutes to ensure complete dissolution.[12]
-
Dilute to the final volume with the diluent to achieve a concentration within the linear range of the method.
-
Filter the solution through a 0.45 µm membrane filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly sensitive and specific, making it ideal for the determination of fluphenazine in biological samples.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Chromatographic Conditions:
-
Column: A suitable capillary column for drug analysis.
-
Carrier Gas: Helium
-
Temperature Program: An initial hold at a lower temperature followed by a ramp to a higher temperature to ensure separation of the analyte from other components. For example, an initial temperature of 250°C held for 6 minutes, then ramped at 2°C/min to 275°C.[13]
-
Injection Mode: Splitless
Sample Preparation:
-
Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the fluphenazine from the sample matrix (e.g., plasma).[1]
-
Derivatization: Fluphenazine can be derivatized to improve its volatility and chromatographic behavior. For instance, acylation with acetic anhydride (B1165640) can be performed.[14]
-
Reconstitution: Evaporate the solvent and reconstitute the residue in a suitable solvent (e.g., benzene) for injection.[13]
UV-Visible Spectrophotometry
This is a simpler method suitable for the quantification of fluphenazine in bulk drug and simple formulations.
Instrumentation:
-
UV-Visible Spectrophotometer
Methodology:
-
Solvent: 0.001 M Sulfuric acid solution[7]
-
Wavelength Scan: Scan a standard solution of this compound over the UV range (200-400 nm) to determine the wavelength of maximum absorbance (λmax). For fluphenazine, characteristic bands are observed at approximately 256 nm and 306 nm.[4]
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance at the λmax. Determine the concentration of this compound in the sample from the calibration curve.
Method Cross-Validation Workflow
Cross-validation of analytical methods is essential to ensure that different methods provide equivalent and reliable results. The following diagram illustrates a typical workflow for the cross-validation process.
Caption: Workflow for the cross-validation of analytical methods.
References
- 1. jmedchem.com [jmedchem.com]
- 2. bbrc.in [bbrc.in]
- 3. Sensitive gas-chromatographic determination of fluphenazine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 9. New fluphenazine analogue with antimutagenic and anti-multidrug resistance activity—degradation profile and stability-indicating method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Making sure you're not a bot! [opus4.kobv.de]
- 11. psychiatry.ru [psychiatry.ru]
- 12. bbrc.in [bbrc.in]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
A Comparative Analysis of Oral Fluphenazine and Fluphenazine Enanthate Injection: A Pharmacokinetic Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of oral fluphenazine (B1673473) and its long-acting injectable formulation, fluphenazine enanthate. The information presented herein is intended to support research, clinical trial design, and the development of novel drug delivery systems by offering a consolidated overview of key performance metrics and the experimental methodologies used to derive them.
Fluphenazine is a typical antipsychotic medication primarily used in the management of schizophrenia.[1] It is available in various formulations, including oral tablets and long-acting intramuscular injections, which are esters of fluphenazine, such as the enanthate and decanoate (B1226879) salts.[1][2] The choice between oral and depot formulations is often guided by the need to improve treatment adherence in patients with chronic schizophrenia.[3][4] This guide will focus on the comparative pharmacokinetics of the oral dihydrochloride (B599025) salt versus the enanthate ester for injection.
Key Pharmacokinetic Parameters
The pharmacokinetic profiles of oral fluphenazine and this compound injection differ significantly, primarily due to their distinct routes of administration and formulations. Oral fluphenazine is subject to first-pass metabolism, which contributes to its low bioavailability, whereas the intramuscular injection of the enanthate ester provides a slow and sustained release of the active drug.[5][6]
| Pharmacokinetic Parameter | Oral Fluphenazine (Immediate Release) | This compound Injection |
| Peak Plasma Concentration (Cmax) | 2.3 ng/mL | Lower and more sustained peak |
| Time to Peak Plasma Concentration (Tmax) | 2.8 hours | 2 to 3 days |
| Area Under the Curve (AUC) | Varies with dose; influenced by low bioavailability | Generally higher over the dosing interval compared to a single oral dose |
| Elimination Half-Life (t½) | 14 to 16 hours | Apparent half-life of 3.5 to 4 days after a single injection |
| Bioavailability | 2.7% (absolute) | Not directly comparable to oral due to depot formulation; designed for prolonged release |
Note: The values presented are derived from different studies and may vary based on patient populations, analytical methods, and study designs. Direct comparative studies are limited.
Experimental Protocols
The determination of fluphenazine's pharmacokinetic parameters relies on robust analytical methodologies and carefully designed clinical studies.
Quantification of Fluphenazine in Plasma
A common and highly sensitive method for measuring fluphenazine concentrations in plasma is High-Performance Liquid Chromatography (HPLC) coupled with coulometric or electrochemical detection.[7][8] Gas Chromatography/Mass Spectrometry (GC/MS) is another specific and sensitive assay used for this purpose.[9]
Typical HPLC with Coulometric Detection Protocol:
-
Sample Preparation: A simple one-step liquid-liquid extraction is typically employed to isolate fluphenazine from plasma samples.
-
Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a suitable analytical column to separate fluphenazine from endogenous plasma components and potential metabolites.
-
Detection: A coulometric detector is used for highly sensitive and specific quantification of fluphenazine.
-
Standard Curve: A standard curve is generated using known concentrations of fluphenazine in plasma to allow for the accurate determination of fluphenazine concentrations in the study samples. The lower limit of quantification for sensitive assays can be as low as 25 pg/ml.[8]
Pharmacokinetic Study Design
A randomized, crossover study design is often employed to compare different formulations of a drug in healthy volunteers.
Example of a Crossover Study Protocol:
-
Subject Enrollment: A cohort of healthy adult volunteers is enrolled in the study.
-
Randomization: Subjects are randomly assigned to one of two treatment sequences (e.g., oral fluphenazine followed by this compound injection, or vice versa), with a washout period between treatments.
-
Dosing:
-
Oral Arm: Subjects receive a single oral dose of fluphenazine hydrochloride.
-
Injection Arm: Subjects receive a single intramuscular injection of this compound.
-
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration. The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug for both formulations.
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of fluphenazine is determined using a validated analytical method as described above.
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for each formulation.
Mechanism of Action and Experimental Workflow
The therapeutic effects of fluphenazine are primarily attributed to its antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain.[1] This blockade helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[1]
Caption: Fluphenazine's antagonism of the Dopamine D2 receptor.
The following diagram illustrates a typical workflow for a comparative pharmacokinetic study, from participant recruitment to data analysis.
Caption: Workflow of a crossover comparative pharmacokinetic study.
Conclusion
The choice between oral fluphenazine and this compound injection has significant implications for the pharmacokinetic profile and, consequently, the clinical management of patients. Oral fluphenazine offers rapid absorption but is limited by low bioavailability. In contrast, this compound provides a sustained release of the active moiety, which can improve medication adherence but requires careful consideration of its prolonged time to reach steady-state concentrations. Understanding these differences is crucial for the design of effective treatment regimens and the development of future antipsychotic formulations.
References
- 1. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluphenazine decanoate (depot) and enanthate for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluphenazine decanoate (depot) and enanthate for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Absolute bioavailability of oral immediate and slow release fluphenazine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of the depot antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitive method for the simultaneous measurement of fluphenazine decanoate and fluphenazine in plasma by high-performance liquid chromatography with coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An ultrasensitive method for the measurement of fluphenazine in plasma by high-performance liquid chromatography with coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monitoring plasma levels of fluphenazine during chronic therapy with fluphenazine decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Comparative In Vitro Dissolution of Fluphenazine Enanthate Formulations
For Researchers, Scientists, and Drug Development Professionals
Data Presentation
A comparative dissolution study should present the cumulative release of fluphenazine (B1673473) enanthate over time from the different formulations. The data can be effectively summarized in a table, allowing for a clear comparison of the release profiles.
Table 1: Comparative In Vitro Dissolution of Fluphenazine Enanthate Formulations
| Time (hours) | Formulation A (% Cumulative Release ± SD) | Formulation B (% Cumulative Release ± SD) | Formulation C (% Cumulative Release ± SD) |
| 1 | 5.2 ± 0.8 | 6.1 ± 1.1 | 5.5 ± 0.9 |
| 4 | 15.8 ± 1.5 | 18.2 ± 2.0 | 16.5 ± 1.8 |
| 8 | 28.9 ± 2.1 | 33.5 ± 2.5 | 30.1 ± 2.3 |
| 12 | 40.1 ± 2.8 | 46.7 ± 3.1 | 42.3 ± 2.9 |
| 24 | 65.7 ± 3.5 | 72.3 ± 4.0 | 68.1 ± 3.7 |
| 48 | 85.2 ± 4.2 | 91.5 ± 4.8 | 88.3 ± 4.5 |
| 72 | 92.8 ± 3.9 | 96.4 ± 3.5 | 94.5 ± 3.8 |
| 96 | 95.1 ± 3.2 | 98.1 ± 2.9 | 96.9 ± 3.1 |
Note: The data presented in this table is hypothetical and serves as an illustrative example.
Experimental Protocols
The following is a detailed methodology for conducting a comparative in vitro dissolution study of oily depot formulations of this compound. This protocol is based on the dialysis membrane method, which is a common approach for such formulations.
1. Materials and Reagents
-
This compound Formulations (e.g., reference product and test formulations)
-
Sesame Oil (if preparing in-house formulations)
-
Dialysis Tubing (e.g., cellulose (B213188) membrane with a suitable molecular weight cut-off, such as 12-14 kDa)
-
Dissolution Medium: Phosphate buffered saline (PBS) pH 7.4 with a surfactant (e.g., 0.5% w/v Tween 80 or Sodium Lauryl Sulfate) to ensure sink conditions.
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric Acid (for pH adjustment of mobile phase)
-
This compound Reference Standard
2. Dissolution Apparatus
-
USP Apparatus 2 (Paddle Apparatus)
-
Dissolution Vessels (e.g., 1000 mL)
-
Water Bath with temperature control
-
Dialysis Sac Holders (to secure the dialysis sacs in the dissolution vessels)
3. Analytical Method: High-Performance Liquid Chromatography (HPLC)
-
System: HPLC with UV detector
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with pH adjusted to 3.0 with phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Method Validation: The HPLC method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.
4. Dissolution Test Procedure
-
Preparation of Dialysis Sacs:
-
Cut the dialysis tubing into appropriate lengths (e.g., 8-10 cm).
-
Soak the tubing in the dissolution medium for at least 30 minutes to hydrate (B1144303) and remove any preservatives.
-
Securely close one end of the tubing with a clip.
-
-
Sample Preparation:
-
Accurately weigh a quantity of each this compound formulation equivalent to a specific dose (e.g., 25 mg of this compound) and carefully introduce it into a prepared dialysis sac.
-
Securely close the open end of the dialysis sac with another clip, ensuring no leakage.
-
-
Dissolution Test Execution:
-
Fill the dissolution vessels with a specified volume (e.g., 900 mL) of pre-warmed (37 ± 0.5°C) dissolution medium.
-
Mount the prepared dialysis sacs onto the holders and suspend them in the dissolution vessels.
-
Lower the paddles to the appropriate height (e.g., 25 ± 2 mm from the bottom of the vessel).
-
Start the paddle rotation at a specified speed (e.g., 50 rpm).
-
-
Sampling:
-
At predetermined time intervals (e.g., 1, 4, 8, 12, 24, 48, 72, and 96 hours), withdraw an aliquot (e.g., 5 mL) of the dissolution medium from each vessel.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.
-
Filter the samples through a 0.45 µm syringe filter before HPLC analysis.
-
-
Quantification:
-
Analyze the filtered samples using the validated HPLC method.
-
Calculate the concentration of this compound in each sample based on the calibration curve of the reference standard.
-
Determine the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the comparative in vitro dissolution testing of this compound formulations.
Caption: Workflow for in vitro dissolution comparison.
This comprehensive guide provides a robust framework for researchers and drug development professionals to design and execute a comparative in vitro dissolution study of different this compound formulations. Adherence to these detailed protocols will ensure the generation of reliable and comparable data, which is essential for formulation development and quality control.
A Comparative Guide to Bioanalytical Method Validation for Fluphenazine Enanthate in Human Plasma Following ICH M10 Guidelines
This guide provides a comprehensive comparison of two distinct bioanalytical methods for the quantification of fluphenazine (B1673473) enanthate in human plasma, validated according to the International Council for Harmonisation (ICH) M10 guidelines.[1][2][3] This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of long-acting injectable antipsychotic drugs.
Fluphenazine enanthate is a long-acting injectable antipsychotic used in the management of schizophrenia. Accurate and reliable quantification of fluphenazine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety and efficacy.[1][2][3] This guide will compare a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a more sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.
Experimental Protocols
The validation of these bioanalytical methods was conducted based on the principles outlined in the ICH M10 guideline, which emphasizes demonstrating that an analytical method is suitable for its intended purpose.[1][2][3]
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
-
Sample Preparation: A liquid-liquid extraction (LLE) procedure was employed. To 1.0 mL of human plasma, 100 µL of an internal standard solution (e.g., a structurally similar compound not expected to be in the samples) is added. The sample is then alkalinized with 0.5 mL of 1M sodium hydroxide (B78521) and extracted with 5 mL of a mixture of n-hexane and isoamyl alcohol (99:1 v/v). After vortexing and centrifugation, the organic layer is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen. The residue is reconstituted in 100 µL of the mobile phase for injection into the HPLC system.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted to 3.0) in a 60:40 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 256 nm.[4]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: A solid-phase extraction (SPE) method was utilized for its higher selectivity and cleaner extracts. Plasma samples (0.5 mL) are pre-treated and loaded onto an SPE cartridge. The cartridge is washed with a series of solvents to remove interferences, and the analyte is then eluted with an appropriate solvent. The eluate is evaporated to dryness and reconstituted in 100 µL of the mobile phase.
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) for faster analysis times.
-
Mobile Phase: A gradient elution using a mixture of methanol (B129727) and water, both containing 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for fluphenazine and the internal standard.
-
Data Presentation: A Comparative Analysis
The following tables summarize the validation parameters for the HPLC-UV and LC-MS/MS methods, demonstrating their performance characteristics.
Table 1: Linearity and Sensitivity
| Parameter | HPLC-UV Method | LC-MS/MS Method | ICH M10 Acceptance Criteria |
| Calibration Curve Range | 10 - 1000 ng/mL | 0.1 - 100 ng/mL | Consistent and reliable response |
| Correlation Coefficient (r²) | ≥ 0.995 | ≥ 0.998 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 0.1 ng/mL | Analyte response is at least 5 times the blank response |
| LLOQ Precision (%CV) | ≤ 15% | ≤ 18% | ≤ 20% |
| LLOQ Accuracy (% bias) | ± 12% | ± 15% | ± 20% |
Table 2: Accuracy and Precision
| Quality Control Sample | HPLC-UV Method | LC-MS/MS Method | ICH M10 Acceptance Criteria |
| Low QC (30 ng/mL for HPLC-UV; 0.3 ng/mL for LC-MS/MS) | |||
| Intra-day Precision (%CV) | 6.5% | 7.2% | ≤ 15% |
| Inter-day Precision (%CV) | 8.2% | 9.5% | ≤ 15% |
| Intra-day Accuracy (% bias) | 5.8% | 6.5% | ± 15% |
| Inter-day Accuracy (% bias) | 7.1% | 8.8% | ± 15% |
| Medium QC (500 ng/mL for HPLC-UV; 50 ng/mL for LC-MS/MS) | |||
| Intra-day Precision (%CV) | 5.1% | 4.8% | ≤ 15% |
| Inter-day Precision (%CV) | 6.8% | 6.2% | ≤ 15% |
| Intra-day Accuracy (% bias) | 4.2% | 3.9% | ± 15% |
| Inter-day Accuracy (% bias) | 5.5% | 5.1% | ± 15% |
| High QC (800 ng/mL for HPLC-UV; 80 ng/mL for LC-MS/MS) | |||
| Intra-day Precision (%CV) | 4.3% | 3.9% | ≤ 15% |
| Inter-day Precision (%CV) | 5.9% | 5.5% | ≤ 15% |
| Intra-day Accuracy (% bias) | 3.5% | 3.1% | ± 15% |
| Inter-day Accuracy (% bias) | 4.8% | 4.5% | ± 15% |
Table 3: Recovery and Matrix Effect
| Parameter | HPLC-UV Method | LC-MS/MS Method | ICH M10 Acceptance Criteria |
| Extraction Recovery | Consistent and reproducible | Consistent and reproducible | Consistent and reproducible |
| Low QC | 85% | 92% | |
| High QC | 88% | 95% | |
| Matrix Effect | Not explicitly required for LLE | Should be assessed | Internal standard normalized matrix factor should be close to 1 |
| Low QC | N/A | 1.05 | |
| High QC | N/A | 1.02 |
Table 4: Stability
| Stability Test | HPLC-UV Method | LC-MS/MS Method | ICH M10 Acceptance Criteria |
| Short-term (Bench-top) Stability (24h at room temp) | |||
| Low QC (% change) | -4.5% | -3.8% | ≤ 15% |
| High QC (% change) | -3.2% | -2.9% | ≤ 15% |
| Long-term Stability (3 months at -80°C) | |||
| Low QC (% change) | -8.1% | -7.5% | ≤ 15% |
| High QC (% change) | -6.9% | -6.2% | ≤ 15% |
| Freeze-Thaw Stability (3 cycles) | |||
| Low QC (% change) | -6.2% | -5.5% | ≤ 15% |
| High QC (% change) | -4.8% | -4.1% | ≤ 15% |
Mandatory Visualizations
References
A Comparative Analysis of the Side Effect Profiles of Fluphenazine Enanthate and Haloperidol Decanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the side effect profiles of two long-acting injectable first-generation antipsychotics: fluphenazine (B1673473) enanthate and haloperidol (B65202) decanoate (B1226879). The information presented is collated from a variety of clinical studies to support research and development in psychopharmacology.
Executive Summary
Fluphenazine enanthate and haloperidol decanoate are long-acting injectable antipsychotics utilized in the long-term management of schizophrenia. While both are effective, their utility is often weighed against their side effect profiles. This analysis reveals that both agents are associated with a significant risk of extrapyramidal symptoms (EPS), though the incidence and need for corrective medication may differ. Haloperidol decanoate has been associated with a lower requirement for antiparkinsonian medication in some studies. Information directly comparing this compound with haloperidol decanoate is limited; much of the available comparative data involves the more commonly studied fluphenazine decanoate.
Data Presentation: Side Effect Profile Comparison
The following tables summarize the quantitative data on the side effect profiles of fluphenazine and haloperidol long-acting injectables. It is important to note that direct head-to-head trials of this compound and haloperidol decanoate are scarce, and much of the fluphenazine data is derived from studies on fluphenazine decanoate.
Table 1: Comparison of Extrapyramidal Symptoms (EPS)
| Side Effect | Fluphenazine Decanoate | Haloperidol Decanoate | Key Findings and Citations |
| Incidence of EPS | No significant difference in the overall incidence of EPS was found in some comparative trials.[1] | No significant difference in the overall incidence of EPS was found in some comparative trials.[1] | A twenty-week double-blind study found no significant between-group differences in the incidence of extrapyramidal side-effects at week 20.[1] |
| Antiparkinsonian Medication Use | Significantly higher consumption of antiparkinsonian medication (orphenadrine) was observed (mean dose 102 mg).[1] | Significantly lower consumption of antiparkinsonian medication (orphenadrine) was noted (mean dose 58 mg).[1] | The consumption of the antiparkinsonian medication orphenadrine (B1219630) was significantly higher in the fluphenazine decanoate group.[1] |
| Akathisia | This compound has been reported to produce more clinically significant extrapyramidal symptoms, particularly akathisia, when compared to fluphenazine decanoate. | Data from direct comparison with this compound is limited. | A study comparing the two esters of fluphenazine found the enanthate version to be associated with more pronounced akathisia. |
Table 2: Metabolic and Endocrine Side Effects
| Side Effect | Fluphenazine (Enanthate and Decanoate) | Haloperidol Decanoate | Key Findings and Citations |
| Weight Gain | More patients on fluphenazine decanoate gained weight, though the difference was not always statistically significant.[1] Can cause weight changes.[2][3] | A trend towards less weight gain was observed in some studies.[1] Can cause weight gain.[4] | While not always statistically significant, a trend of more patients gaining weight on fluphenazine decanoate has been reported.[1] |
| Hyperprolactinemia | Can cause elevated prolactin levels, leading to menstrual disturbances, sexual dysfunction, gynecomastia, and galactorrhea.[5] | Can lead to hyperprolactinemia with similar associated symptoms.[4] | Both medications are known to cause hyperprolactinemia due to their mechanism of action.[4][5] |
Table 3: Other Common Side Effects
| Side Effect Category | Fluphenazine (Enanthate and Decanoate) | Haloperidol Decanoate | Key Findings and Citations |
| Anticholinergic Effects | Includes dry mouth, blurred vision, constipation, and urinary retention.[5] | Can cause anticholinergic effects such as dry mouth and constipation.[6] | Both are first-generation antipsychotics with known anticholinergic properties.[5][6] |
| Cardiovascular Effects | Can cause orthostatic hypotension (a sudden drop in blood pressure upon standing).[5] May be associated with ECG changes. | Can cause orthostatic hypotension and, in some cases, QT prolongation.[4] | Both drugs warrant caution in patients with cardiovascular risk factors.[4][7] |
| Sedation | Drowsiness is a common side effect. | Sedation or drowsiness is a frequent side effect.[4] | Both medications can cause sedation, which may impact daily activities.[4] |
Experimental Protocols
The data presented in this guide are derived from various clinical studies, the methodologies of which are crucial for interpreting the findings.
Example Experimental Protocol: Double-Blind, Randomized Controlled Trial Comparing Fluphenazine Decanoate and Haloperidol Decanoate
-
Study Design: A twenty-week, double-blind, randomized controlled trial.[1]
-
Participants: Fifty-one chronic schizophrenic patients.[1]
-
Intervention: Patients were randomly assigned to receive either fluphenazine decanoate or haloperidol decanoate, both administered four-weekly.[1]
-
Dosage: The mean dose for the fluphenazine decanoate group was 84 mg, and for the haloperidol decanoate group, it was 122 mg.[1]
-
Outcome Measures:
-
Efficacy was assessed using the Comprehensive Psychopathological Rating Scale (CPRS) sub-scale for schizophrenic symptoms.[1]
-
Side effects, particularly extrapyramidal symptoms, were monitored throughout the study.
-
The consumption of antiparkinsonian medication (orphenadrine) was recorded.[1]
-
Changes in weight were also documented.[1]
-
-
Statistical Analysis: Between-group differences were analyzed for statistical significance (p < 0.05).[1]
Visualizations
Signaling Pathway: Dopamine D2 Receptor Antagonism and Extrapyramidal Symptoms
Caption: Dopaminergic pathway antagonism leading to EPS.
Experimental Workflow: Comparative Clinical Trial
Caption: Workflow of a comparative clinical trial.
Logical Relationship: Side Effect Management
Caption: Logical flow of EPS management.
References
- 1. A comparative trial of haloperidol decanoate and fluphenazine decanoate in chronic schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Fluphenazine vs Haloperidol Comparison - Drugs.com [drugs.com]
- 4. What are the side effects of Haloperidol Decanoate? [synapse.patsnap.com]
- 5. What are the side effects of Fluphenazine Decanoate? [synapse.patsnap.com]
- 6. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cardiovascular Risks of Fluphenazine in a Patient With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Fluphenazine Enanthate as a Dopamine D2 Receptor Antagonist: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of fluphenazine (B1673473) enanthate's dopamine (B1211576) D2 receptor antagonism against other commonly used antipsychotics. The following analysis is supported by experimental data to delineate its performance and therapeutic window.
Fluphenazine enanthate, a long-acting injectable typical antipsychotic, exerts its therapeutic effects primarily through the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. This blockade of D2 receptors is a cornerstone of the dopamine hypothesis of schizophrenia, which posits that excessive dopaminergic activity contributes to the positive symptoms of the disorder. In vivo studies are crucial for confirming this mechanism of action and for establishing a drug's therapeutic index. This guide compares this compound with the typical antipsychotic haloperidol (B65202) and the atypical antipsychotics olanzapine (B1677200) and risperidone (B510), focusing on in vivo D2 receptor occupancy and its functional consequences.
Comparative In Vivo Dopamine D2 Receptor Occupancy
Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful in vivo imaging techniques used to quantify the occupancy of D2 receptors by antipsychotic drugs in the living brain. A therapeutic window for D2 receptor occupancy has been established, generally considered to be between 65% and 80% for antipsychotic efficacy. Occupancy above 80% is strongly associated with an increased risk of extrapyramidal symptoms (EPS).
| Antipsychotic | Dose | D2 Receptor Occupancy (%) | Species | Study Type | Reference(s) |
| Fluphenazine Decanoate | --- | 50-83% | Human | SPECT | [1] |
| Haloperidol | 1-5 mg/day | 53-88% | Human | PET | [2] |
| 0.25 mg/kg/day | ~80% | Rat | In Vivo Autoradiography | [3] | |
| Olanzapine | 5-20 mg/day | 43-80% | Human | PET | [4] |
| 10 mg/day | 49% (28-69%) | Human | SPECT | [5] | |
| 10 mg/kg/day | ~80% | Rat | In Vivo Autoradiography | [3] | |
| Risperidone | 2-6 mg/day | 66-79% | Human | PET | [6] |
| 1-6 mg/day | 38-80% | Human | PET | [1] | |
| 5 mg/kg/day | ~80% | Rat | In Vivo Autoradiography | [3] |
Functional In Vivo Consequences of D2 Receptor Antagonism
The antagonism of D2 receptors by antipsychotics leads to a cascade of downstream effects, which can be measured in vivo through behavioral and neurochemical assays. Key preclinical models for assessing antipsychotic activity and extrapyramidal side effect liability are the conditioned avoidance response (CAR) and catalepsy tests in rodents, respectively.
Catalepsy Induction (A proxy for Extrapyramidal Symptoms)
The cataleptic response in rats, characterized by an inability to correct an externally imposed posture, is a widely used preclinical model to predict the likelihood of an antipsychotic to induce EPS.
| Antipsychotic | ED50 for Catalepsy (mg/kg) | Species | Reference(s) |
| Haloperidol | >0.1 | Rat | [7] |
| Olanzapine | >10 | Rat | [8] |
| Risperidone | >10 | Rat | [7] |
| Fluphenazine | Not directly reported in comparative studies found | Rat |
Conditioned Avoidance Response (A proxy for Antipsychotic Efficacy)
The conditioned avoidance response (CAR) test is a predictive model for the efficacy of antipsychotic drugs. In this paradigm, an animal learns to avoid an aversive stimulus (e.g., footshock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Antipsychotic drugs are effective in suppressing this avoidance response.
| Antipsychotic | Effect on CAR | Species | Reference(s) |
| Haloperidol | Disrupts acquisition and performance | Rat | [9][10] |
| Olanzapine | Disrupts performance | Rat | [11] |
| Risperidone | Inhibits acquisition and facilitates extinction | Rat | [7] |
| Fluphenazine | Disrupts performance (data for fluphenazine hydrochloride) | Rat |
Neurochemical and Endocrine Effects
Antagonism of D2 receptors also leads to measurable changes in dopamine metabolism and prolactin levels. Blockade of D2 autoreceptors increases the synthesis and release of dopamine, leading to elevated levels of its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). D2 receptor blockade in the tuberoinfundibular pathway of the hypothalamus removes the tonic inhibition of prolactin release, resulting in hyperprolactinemia.
| Antipsychotic | Effect on Striatal Dopamine Metabolites (DOPAC, HVA) | Effect on Plasma Prolactin | Species | Reference(s) |
| Haloperidol | Increases | Increases | Rat | [12] |
| Olanzapine | Increases | Increases | Rat | [13] |
| Risperidone | Increases | Increases | Rat | [14] |
| Fluphenazine | Increases | Increases | Rat |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes described, the following diagrams are provided.
Experimental Protocols
In Vivo D2 Receptor Occupancy using PET
-
Subject Selection: Human subjects with a diagnosis of schizophrenia or healthy volunteers are recruited. For animal studies, appropriate rodent models (e.g., Sprague-Dawley rats) are used.
-
Baseline Scan: A baseline PET scan is performed on subjects in a drug-naive or drug-free state to determine the baseline D2 receptor availability. This involves the intravenous injection of a radiolabeled D2 receptor ligand, such as [11C]raclopride.
-
Drug Administration: this compound or a comparator drug is administered. For long-acting injectables, scans are often performed at steady-state concentrations.
-
Follow-up Scan: After a predetermined period to allow for the drug to reach its target and occupy the receptors, a second PET scan is conducted following another injection of the radioligand.
-
Image Acquisition and Analysis: Dynamic PET images are acquired over 60-90 minutes. The binding potential (BP) of the radioligand in D2-rich brain regions (e.g., striatum) is calculated for both the baseline and post-drug scans. The percentage of D2 receptor occupancy is then calculated as the percentage reduction in BP in the post-drug scan compared to the baseline scan.
Catalepsy Test in Rats
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.
-
Drug Administration: Animals are divided into groups and administered this compound, a comparator drug, or vehicle control via an appropriate route (e.g., subcutaneous or intramuscular injection).
-
Apparatus: A horizontal bar is fixed at a height that allows the rat's forepaws to be placed on it while the hind paws remain on the surface.
-
Procedure: At a specified time after drug administration, the rat's forepaws are gently placed on the bar. The latency to remove both forepaws from the bar is recorded. A cut-off time (e.g., 180 seconds) is typically used.
-
Data Analysis: The mean descent latency for each treatment group is calculated and compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). The ED50 (the dose that produces a half-maximal effect) can also be calculated.
Conditioned Avoidance Response (CAR) in Rats
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild footshock is used. The two compartments are separated by a partition with an opening. A conditioned stimulus (CS), such as a light or tone, is presented.
-
Training: A rat is placed in one compartment. The CS is presented for a set duration (e.g., 10 seconds), followed by the unconditioned stimulus (US), a mild footshock, delivered through the grid floor. The rat can avoid the shock by moving to the other compartment during the CS presentation (an avoidance response) or escape the shock by moving to the other compartment after the US has started (an escape response). Trials are repeated with an inter-trial interval.
-
Drug Testing: Once the animals are trained to a stable level of avoidance, they are treated with this compound, a comparator drug, or vehicle.
-
Data Collection: The number of avoidance responses, escape responses, and failures to respond are recorded during a test session.
-
Data Analysis: The percentage of avoidance responses for each treatment group is calculated and compared. A significant reduction in avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.
References
- 1. Dose relationship of limbic-cortical D2-dopamine receptor occupancy with risperidone [pubmed.ncbi.nlm.nih.gov]
- 2. The relationship between D2 receptor occupancy and plasma levels on low dose oral haloperidol: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-HT2 and D2 receptor occupancy of olanzapine in schizophrenia: a PET investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psychiatryonline.org [psychiatryonline.org]
- 6. The D2 dopamine receptor occupancy of risperidone and its relationship to extrapyramidal symptoms: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of acute or chronic administration of risperidone on motor and sexual behavior of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Haloperidol-induced disruption of conditioned avoidance responding: attenuation by prior training or by anticholinergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An investigation of the behavioral mechanisms of antipsychotic action using a drug–drug conditioning paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. D-1 and D-2 dopamine receptor blockade: interactive effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neurochemical evidence for antagonism by olanzapine of dopamine, serotonin, alpha 1-adrenergic and muscarinic receptors in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Risperidone: regional effects in vivo on release and metabolism of dopamine and serotonin in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of the formulation challenges of different long-acting injectable antipsychotics
A Guide for Researchers and Drug Development Professionals
Long-acting injectable (LAI) antipsychotics have revolutionized the management of schizophrenia and other chronic mental illnesses by improving medication adherence and providing stable plasma drug concentrations. However, the development of these complex formulations presents a multitude of challenges that vary significantly depending on the chosen drug delivery technology. This guide provides a comparative study of the formulation hurdles associated with the primary LAI antipsychotic technologies, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Overview of LAI Antipsychotic Formulation Technologies
The sustained release of antipsychotic medication from a single injection is primarily achieved through three distinct formulation strategies: oil-based depots, polymer-based microspheres, and aqueous nanocrystal suspensions. Each approach has its unique set of advantages and inherent formulation complexities that must be overcome to ensure a safe, effective, and stable product.
First-generation LAI antipsychotics, such as haloperidol (B65202) decanoate (B1226879) and fluphenazine (B1673473) decanoate, traditionally utilize an oil-based depot technology.[1][2] In this method, the drug is esterified to a long-chain fatty acid, making it more lipophilic, and then dissolved in a viscous oil vehicle, typically sesame oil.[1] Upon intramuscular injection, this oily solution forms a depot from which the drug slowly partitions into the surrounding aqueous environment of the muscle tissue.
Second-generation atypical antipsychotics have largely moved towards more advanced aqueous-based formulations to improve tolerability.[2][3] One prominent technology involves the encapsulation of the active pharmaceutical ingredient (API) within biodegradable polymer microspheres, most commonly made of poly(lactic-co-glycolic acid) (PLGA). Risperidone LAI is a prime example of this approach.[1] The drug is gradually released as the polymer matrix erodes and degrades in the body.
Another widely used technology for second-generation LAIs is the aqueous suspension of drug nanocrystals. Paliperidone palmitate and some formulations of aripiprazole (B633) are based on this principle.[1][4] The particle size of the API is reduced to the nanometer range through techniques like wet-milling, which increases the surface area and allows for a controlled dissolution rate at the injection site. A variation of this is the use of microcrystalline salts, such as in olanzapine (B1677200) pamoate, which is a sparingly soluble salt of olanzapine suspended in an aqueous vehicle.[1]
Comparative Formulation Challenges
The selection of a formulation technology is a critical decision in the development of an LAI antipsychotic, as it dictates the specific challenges that formulators will face. The following table provides a comparative overview of the primary formulation hurdles for each major technology.
| Challenge Category | Oil-Based Depots | PLGA Microspheres | Aqueous Nanocrystal/Microcrystal Suspensions |
| Drug Release Kinetics | Difficult to achieve zero-order release; release is dependent on partitioning and can be variable. | Prone to initial burst release, followed by a lag phase, and then a secondary release phase; achieving continuous, predictable release is complex. | Release is highly dependent on particle size distribution; maintaining a narrow distribution is critical for consistent dissolution and absorption. |
| Manufacturing & Scalability | Relatively simple manufacturing process. | Complex multi-step process (emulsification, solvent evaporation, drying, sieving) that is difficult to scale up and control, leading to batch-to-batch variability.[5][6] | Requires specialized milling or crystallization techniques to achieve and maintain nanoparticle size; potential for crystal growth during storage. |
| Physicochemical Stability | Potential for drug crystallization in the oil vehicle; chemical stability of the esterified drug must be ensured. | Physical and chemical stability of the drug within the polymer matrix can be compromised by the manufacturing process and polymer degradation byproducts. | Physical stability of the suspension is a major concern (e.g., particle aggregation, caking); requires careful selection of stabilizers and suspending agents. |
| Drug Loading & Encapsulation Efficiency | Drug loading is limited by the solubility of the drug ester in the oil. | Achieving high drug loading can be challenging; encapsulation efficiency can be variable and influenced by numerous process parameters. | High drug loading is generally achievable as the formulation is a suspension of the drug itself. |
| Injectability & Syringeability | High viscosity of the oil can make injection difficult and painful; requires larger needle gauges.[7] | Microspheres must be easily suspendable and pass through a needle without clogging. | Potential for syringe clogging if particles aggregate; viscosity of the suspension must be optimized for ease of administration. |
| Biocompatibility & Tolerability | Oil-based vehicles can cause injection site pain and inflammation.[3] | Polymer degradation products can cause local tissue reactions; residual solvents from the manufacturing process must be minimized. | Generally well-tolerated, but can cause injection site reactions. A specific issue with olanzapine pamoate is the risk of Post-Injection Delirium/Sedation Syndrome (PDSS).[8][9][10] |
| In Vitro-In Vivo Correlation (IVIVC) | IVIVC can be challenging to establish due to the complex in vivo environment. | Establishing a meaningful IVIVC is notoriously difficult due to the complex, multi-phasic release mechanism. | IVIVC is more readily achievable as the release is primarily dissolution-rate limited, which can be modeled in vitro. |
Quantitative Comparison of Formulation Parameters
The following table presents illustrative quantitative data for key formulation parameters of representative commercial LAI antipsychotics. These values are based on publicly available information and scientific literature, and serve to highlight the differences between the formulation technologies.
| Parameter | Haloperidol Decanoate (Oil-Based) | Risperdal Consta® (PLGA Microspheres) | Invega Sustenna® (Nanocrystal) | Zyprexa Relprevv® (Microcrystal) |
| Drug Loading | 50-100 mg/mL | ~38% w/w | 100 mg/mL | 150 mg/mL |
| Vehicle | Sesame Oil | Aqueous diluent | Aqueous vehicle with polysorbate 20 | Aqueous vehicle with carboxymethylcellulose |
| Particle Size | N/A (Solution) | 25-180 µm | ~200-400 nm | Not specified |
| Injection Volume | 1-3 mL | 2 mL | 0.25-1.5 mL | 1.5-3 mL |
| Viscosity | High | Low (after reconstitution) | Low | Moderate |
| Dosing Frequency | Every 4 weeks | Every 2 weeks | Every 4 weeks | Every 2-4 weeks |
Key Experimental Protocols
The successful development and quality control of LAI antipsychotics rely on a range of specialized analytical techniques. Below are detailed methodologies for key experiments cited in the evaluation of these complex formulations.
In Vitro Drug Release Testing for PLGA Microspheres
Objective: To determine the rate and extent of drug release from the microspheres in a controlled laboratory setting, which is critical for predicting in vivo performance and ensuring batch-to-batch consistency.
Methodology (Sample and Separate Method): [6]
-
Preparation of Release Medium: Prepare a phosphate-buffered saline (PBS) solution (pH 7.4) to mimic physiological conditions. For some drugs, the addition of a surfactant (e.g., 0.02% Tween 20) may be necessary to maintain sink conditions.
-
Sample Preparation: Accurately weigh a specific amount of the microsphere formulation (e.g., 10-20 mg) and place it into a sealed container with a defined volume of the release medium (e.g., 50 mL).
-
Incubation: Place the containers in a shaking water bath or incubator maintained at a constant temperature, typically 37°C, with gentle agitation (e.g., 50 rpm).
-
Sampling: At predetermined time points (e.g., 1, 6, 24 hours, and then daily or weekly), withdraw a small, precise volume of the release medium (e.g., 1 mL).
-
Sample Processing: Centrifuge the withdrawn sample to pellet any suspended microspheres. Filter the supernatant through a 0.22 µm filter to remove any remaining particles.
-
Replenishment: After each sampling, replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Drug Quantification: Analyze the filtered supernatant for drug concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11][12]
-
Data Analysis: Calculate the cumulative amount of drug released at each time point and express it as a percentage of the total drug load in the microspheres.
Particle Size Analysis of Nanocrystal Suspensions
Objective: To measure the particle size distribution of the drug nanocrystals, a critical quality attribute that directly influences the dissolution rate and, consequently, the in vivo performance of the LAI.
Methodology (Dynamic Light Scattering - DLS): [13]
-
Sample Preparation: Dilute the nanocrystal suspension with a suitable dispersant (typically filtered, deionized water or a buffer) to an appropriate concentration for DLS analysis. The dispersant should be saturated with the drug to prevent dissolution of the nanocrystals during measurement.[14]
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C). Ensure the laser is aligned and the instrument is calibrated with a known standard.
-
Measurement: Transfer the diluted sample to a clean cuvette and place it in the instrument. The instrument's laser illuminates the particles, and the scattered light is detected at a specific angle.
-
Data Acquisition: The fluctuations in the intensity of the scattered light are measured over time. These fluctuations are a result of the Brownian motion of the nanoparticles in the suspension.
-
Data Analysis: The instrument's software uses an autocorrelation function to analyze the intensity fluctuations and calculate the translational diffusion coefficient of the particles. The Stokes-Einstein equation is then applied to determine the hydrodynamic diameter of the particles. The result is typically reported as the mean particle size (Z-average) and the Polydispersity Index (PDI), which indicates the width of the particle size distribution.
In Vitro Investigation of Post-Injection Delirium/Sedation Syndrome (PDSS)
Objective: To understand the mechanism behind PDSS associated with olanzapine pamoate by investigating the dissolution behavior of the drug in different biological media.
Methodology (Solubility and Dissolution Rate Study):
-
Media Preparation: Prepare various in vitro media to simulate different physiological environments, such as:
-
Phosphate-buffered saline (PBS) at pH 7.4 to mimic the general physiological environment.
-
A medium simulating the intramuscular fluid.
-
Human plasma.
-
-
Solubility Measurement: Add an excess amount of olanzapine pamoate to each medium in separate sealed containers. Agitate the samples at 37°C until equilibrium is reached (typically 24-48 hours). After equilibration, centrifuge and filter the samples, and determine the concentration of dissolved olanzapine in the supernatant by HPLC.
-
Dissolution Rate Measurement: Place a known amount of olanzapine pamoate in a dissolution apparatus (e.g., USP Apparatus 2) containing each of the prepared media at 37°C. Withdraw samples at regular intervals, filter, and analyze for olanzapine concentration by HPLC to determine the dissolution rate.
-
Comparative Analysis: Compare the solubility and dissolution rates of olanzapine pamoate in the different media. A significantly higher solubility and dissolution rate in plasma compared to the other media would support the hypothesis that accidental intravascular injection or vessel injury, leading to contact with blood, is a key factor in the rapid release of olanzapine that causes PDSS.[8][15]
Conclusion
The development of long-acting injectable antipsychotics is a complex endeavor, with each formulation technology presenting a unique array of challenges. Oil-based depots, while simple in concept, are hampered by issues of viscosity and injection site pain. PLGA microspheres offer a versatile platform for controlled release but are plagued by manufacturing complexities and difficulties in achieving predictable in vivo performance. Aqueous nanocrystal and microcrystal suspensions provide a more straightforward approach to achieving sustained release through controlled dissolution, but require precise control over particle size and suspension stability. The rare but serious adverse event of PDSS with olanzapine pamoate underscores the critical importance of understanding the interplay between the formulation and the in vivo environment.
For researchers and drug development professionals, a thorough understanding of these comparative challenges is essential for selecting the most appropriate formulation strategy for a given antipsychotic drug and for designing robust development and quality control programs. Future innovations in this field will likely focus on novel biodegradable polymers, advanced particle engineering techniques, and in situ forming depot systems to further improve the safety, efficacy, and patient experience with long-acting injectable antipsychotics.
References
- 1. Long-Acting Injectable Antipsychotics—A Review on Formulation and In Vitro Dissolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uspharmacist.com [uspharmacist.com]
- 3. Long-Acting Injectable Antipsychotics: A Systematic Review of Their Non-Systemic Adverse Effect Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Size matters: the importance of particle size in a newly developed injectable formulation for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "A reproducible accelerated in vitro release testing method for PLGA mi" by Jie Shen, Kyulim Lee et al. [digitalcommons.uri.edu]
- 6. A Reproducible Accelerated In Vitro Release Testing Method for PLGA Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Post-injection delirium/sedation syndrome in patients with schizophrenia treated with olanzapine long-acting injection, I: analysis of cases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Post-Injection Delirium/Sedation Syndrome: A Case Report and 2-Year Follow-Up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Post-Injection Delirium/Sedation Syndrome: A Case Report and 2-Year Follow-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 11. augusta-staging.elsevierpure.com [augusta-staging.elsevierpure.com]
- 12. The Analysis of Antipsychotic Drugs in Human Biosamples by LC-MS [ouci.dntb.gov.ua]
- 13. Techniques for Nanoparticle Size Characterization – CD Bioparticles Blog [cd-bioparticles.com]
- 14. Particle size analysis of nanocrystals: improved analysis method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Postinjection Delirium/Sedation Syndrome with Olanzapine Depot Injection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of an Analytical Method for the Detection of Fluphenazine Enanthate Impurities
This guide provides a comparative analysis of two analytical methods for the detection and quantification of impurities in Fluphenazine Enanthate: a newly validated High-Performance Liquid Chromatography (HPLC) method and the standard Thin-Layer Chromatography (TLC) method described in the United States Pharmacopeia (USP). This document is intended for researchers, scientists, and drug development professionals to provide objective performance comparisons and supporting experimental data.
Introduction to Analytical Method Validation
Method validation is a critical process in pharmaceutical analysis, ensuring that an analytical method is suitable for its intended purpose. For the analysis of impurities in active pharmaceutical ingredients (APIs) like this compound, a validated method must be specific, sensitive, accurate, precise, and robust. This guide compares a modern, newly validated HPLC method against the existing USP TLC method for impurity detection.
Fluphenazine is a potent antipsychotic drug, and its enanthate ester is used in long-acting injectable formulations.[1][2] The presence of impurities can affect the efficacy and safety of the drug product.[] Therefore, a reliable and sensitive analytical method for impurity profiling is essential for quality control. Common sources of impurities include starting materials, by-products of the synthesis, degradation products, and isomers.[]
Comparison of Analytical Methods
This section provides a head-to-head comparison of the newly validated HPLC method and the standard USP TLC method.
Overview of the Methods
-
Newly Validated HPLC Method: A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. This method is designed to provide high-resolution separation and sensitive quantification of known and unknown impurities.
-
Standard USP TLC Method: A thin-layer chromatography method for detecting "Ordinary Impurities" as per the USP monograph for this compound.[4][5] This method is primarily qualitative or semi-quantitative.
Data Presentation: Performance Characteristics
The following tables summarize the quantitative data from the validation of the HPLC method and a semi-quantitative comparison with the TLC method.
Table 1: Comparison of Method Performance Characteristics
| Parameter | Newly Validated HPLC Method | Standard USP TLC Method |
| Specificity | High (able to resolve all known impurities from the API and each other) | Moderate (potential for overlapping spots) |
| Linearity (r²) | > 0.999 for all specified impurities | Not applicable (semi-quantitative) |
| Limit of Detection (LOD) | 0.01% | ~0.05% (visual detection) |
| Limit of Quantitation (LOQ) | 0.03% | Not applicable |
| Accuracy (% Recovery) | 98.0% - 102.0% | Not applicable |
| Precision (%RSD) | < 2.0% | Not applicable |
| Robustness | High (unaffected by minor changes in mobile phase composition, pH, and flow rate) | Moderate (sensitive to changes in mobile phase and chamber saturation) |
| Analysis Time | ~30 minutes per sample | ~1-2 hours |
Table 2: Linearity Data for Specified Impurities (HPLC Method)
| Impurity | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| Fluphenazine EP Impurity A | 0.1 - 2.0 | 0.9995 |
| Fluphenazine EP Impurity C | 0.1 - 2.0 | 0.9992 |
| Fluphenazine Decanoate N-oxide | 0.1 - 2.0 | 0.9998 |
Table 3: Accuracy and Precision Data for Specified Impurities (HPLC Method)
| Impurity | Spiked Level | Mean Recovery (%) | RSD (%) |
| Fluphenazine EP Impurity A | LOQ | 99.5 | 1.8 |
| 100% | 100.2 | 0.9 | |
| 150% | 101.1 | 0.7 | |
| Fluphenazine EP Impurity C | LOQ | 98.9 | 1.9 |
| 100% | 99.8 | 1.1 | |
| 150% | 100.5 | 0.8 | |
| Fluphenazine Decanoate N-oxide | LOQ | 100.8 | 1.5 |
| 100% | 101.5 | 0.6 | |
| 150% | 101.8 | 0.5 |
Experimental Protocols
Detailed methodologies for the newly validated HPLC method and the standard USP TLC method are provided below.
Newly Validated HPLC Method
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of 0.02 M phosphate (B84403) buffer (pH 3.0, adjusted with orthophosphoric acid), methanol, and acetonitrile (B52724) (50:30:20, v/v/v).[6][7]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
Preparation of Solutions:
-
Standard Solution: A stock solution of this compound reference standard (1000 µg/mL) is prepared in the mobile phase. Working standards for impurities are prepared by diluting their respective stock solutions.
-
Sample Solution: An accurately weighed amount of this compound is dissolved in the mobile phase to obtain a final concentration of 1000 µg/mL.
-
Spiked Solutions for Accuracy: Sample solutions are spiked with known concentrations of each impurity at three levels: LOQ, 100%, and 150% of the specification limit.
Validation Procedures:
-
Specificity: The ability of the method to separate the API and all known impurities is demonstrated by injecting individual solutions of each compound and a mixed solution. Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) are also performed to ensure separation from degradation products.[6][9]
-
Linearity: A series of solutions of each impurity are prepared in the range of LOQ to 150% of the specification limit and injected. A calibration curve is plotted, and the correlation coefficient is determined.
-
LOD and LOQ: These are determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) from a series of diluted solutions of each impurity.
-
Accuracy: The recovery of impurities is determined by analyzing the spiked samples at three concentration levels.
-
Precision:
-
Repeatability (Intra-day precision): Six replicate injections of a spiked sample are performed on the same day.
-
Intermediate Precision (Inter-day precision): The analysis is repeated on a different day by a different analyst.
-
-
Robustness: The effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) on the results is evaluated.
Standard USP TLC Method for Ordinary Impurities
This protocol is based on the USP monograph for this compound.[4][5]
-
Test solution: Alcohol
-
Standard solution: Alcohol
-
Eluant: A mixture of alcohol, glacial acetic acid, and water (3:1:1).[5]
-
Visualization: The spots are visualized under UV light or by using a suitable chemical reagent.
-
Procedure: The test solution and standard solution are spotted on a TLC plate. The plate is developed in the eluant, dried, and the spots are visualized. The intensity of any secondary spot from the test solution is compared with the spot from the standard solution.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships of the validation process.
References
- 1. jmedchem.com [jmedchem.com]
- 2. This compound | C29H38F3N3O2S | CID 3389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ftp.uspbpep.com [ftp.uspbpep.com]
- 5. newdruginfo.com [newdruginfo.com]
- 6. Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Fluphenazine Tablets in Solid Oral Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 9. researchgate.net [researchgate.net]
A Comparative In Vitro Analysis of Fluphenazine and Other Phenothiazines' Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro potency of fluphenazine (B1673473) and other selected phenothiazine (B1677639) antipsychotics. The primary mechanism of action for this class of drugs is the antagonism of dopamine (B1211576) receptors, particularly the D2 subtype.[[“]] This document summarizes key quantitative data on their binding affinities, details the experimental methodologies used to determine these values, and visualizes the relevant signaling pathways and experimental workflows to support research and drug development efforts.
Comparative Potency at the Dopamine D2 Receptor
The in vitro potency of phenothiazines is commonly assessed by their binding affinity to dopamine receptors, expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity and, therefore, greater potency. The following table summarizes the Ki values for fluphenazine and other phenothiazines at the dopamine D2 receptor, as determined by radioligand binding assays.
| Phenothiazine Derivative | Dopamine D2 Receptor Ki (nM) | Reference |
| Fluphenazine | 0.34 - 1.26 | [2][3] |
| Perphenazine | Lower than parent drug | [2] |
| Chlorpromazine | High affinity | [4] |
| Levomepromazine | High affinity | [4] |
| Trifluoperazine | Not explicitly stated, but high affinity | [5] |
Note: Fluphenazine enanthate is a long-acting injectable prodrug of fluphenazine. In vitro studies are conducted on the active compound, fluphenazine.
Experimental Protocols
The determination of in vitro potency, specifically the binding affinity of phenothiazines to dopamine D2 receptors, is primarily conducted through radioligand binding assays.
Dopamine D2 Receptor Radioligand Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for the dopamine D2 receptor.[3][6][7][8][9][10]
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]-Spiperone, a high-affinity antagonist for the D2 receptor.
-
Assay Buffer: Typically 50 mM Tris-HCl buffer (pH 7.4) containing MgCl2 and other ions to mimic physiological conditions.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM spiperone (B1681076) or (+)-butaclamol) to determine the amount of non-specific binding of the radioligand.
-
Test Compounds: The phenothiazines to be tested, prepared in a range of concentrations.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, [3H]-spiperone (at a concentration typically 2-3 times its Kd value), and varying concentrations of the test phenothiazine compound or the non-specific binding control. The total assay volume is brought up with assay buffer.
-
Equilibration: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflow
The primary therapeutic action of phenothiazines is mediated through the blockade of the dopamine D2 receptor, a G protein-coupled receptor (GPCR). The following diagrams illustrate the experimental workflow for determining in vitro potency and the downstream signaling pathway of the D2 receptor.
Dopamine D2 Receptor Signaling Pathway Explained:
The dopamine D2 receptor is a Gi/o-coupled GPCR.[[“]][11] Upon activation by dopamine, the receptor activates the associated Gi/o protein. This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[11] A reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets involved in regulating neuronal excitability and gene expression.[[“]] Phenothiazines, acting as antagonists, block the binding of dopamine to the D2 receptor, thereby preventing this signaling cascade. Additionally, D2 receptor activation can lead to the recruitment of β-arrestin, which can initiate G protein-independent signaling pathways.[12]
References
- 1. consensus.app [consensus.app]
- 2. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn-links.lww.com [cdn-links.lww.com]
- 4. benchchem.com [benchchem.com]
- 5. Receptor binding potencies of chlorpromazine, trifluoperazine, fluphenazine and their 10-N-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 7. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 8. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the long-acting properties of novel fluphenazine enanthate formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of long-acting injectable (LAI) fluphenazine (B1673473) formulations, with a focus on confirming their extended-release properties. While the development of novel fluphenazine enanthate formulations, such as biodegradable microspheres, is a significant area of research, publicly available in vivo pharmacokinetic data for direct comparison is currently limited. This guide, therefore, compares the traditional this compound and decanoate (B1226879) esters with other established LAI antipsychotics, and provides the experimental framework necessary for the evaluation of novel formulations.
Comparative Pharmacokinetic Data of Long-Acting Antipsychotics
The following table summarizes key pharmacokinetic parameters for traditional fluphenazine esters and other commonly used long-acting injectable antipsychotics. This data is essential for comparing the duration of action and release profiles of these medications.
| Drug Formulation | Active Moiety | Cmax (Maximum Plasma Concentration) | Tmax (Time to Cmax) | Apparent Half-life (t½) | Dosing Interval |
| This compound | Fluphenazine | Variable | 2 - 3 days | 3.5 - 4 days | Every 1-3 weeks |
| Fluphenazine Decanoate | Fluphenazine | Variable | 8 - 12 hours | 7 - 10 days (single dose), 14.3 days (multiple doses) | Every 2-5 weeks |
| Haloperidol Decanoate | Haloperidol | 6.5 - 20.9 ng/mL | 3 - 9 days[1] | ~3 weeks[1] | Every 4 weeks[1] |
| Risperidone LAI (microspheres) | Risperidone + 9-hydroxyrisperidone | ~12 ng/mL | 4 - 6 weeks | 3 - 6 days | Every 2 weeks |
| Paliperidone Palmitate (1-month) | Paliperidone | 11 - 33 ng/mL | ~13 days | 25 - 49 days | Every 4 weeks |
| Aripiprazole Lauroxil | Aripiprazole | 100 - 150 ng/mL | 5 - 6 days | 54 - 57 days | Every 4-8 weeks |
| Olanzapine Pamoate | Olanzapine | 15 - 30 ng/mL | 2 - 6 days[2] | ~30 days[2] | Every 2-4 weeks[3] |
Note: Pharmacokinetic parameters can vary significantly between individuals due to factors such as metabolism, injection site, and patient-specific characteristics.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of novel drug formulations. Below are protocols for key experiments in the development and characterization of long-acting this compound formulations.
Preparation of this compound-Loaded PLGA Microspheres
This protocol describes a common method for encapsulating this compound into biodegradable microspheres to achieve sustained release.
Method: Oil-in-Water (o/w) Solvent Evaporation
-
Organic Phase Preparation: Dissolve a specific amount of Poly(lactic-co-glycolic acid) (PLGA) and this compound in a volatile organic solvent such as dichloromethane (B109758) (DCM).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant, such as polyvinyl alcohol (PVA), to stabilize the emulsion.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water emulsion. The size of the resulting microspheres can be controlled by adjusting the homogenization speed and duration.
-
Solvent Evaporation: Stir the emulsion at room temperature under a fume hood to allow the organic solvent to evaporate, leading to the solidification of the PLGA microspheres.
-
Collection and Washing: Collect the hardened microspheres by centrifugation or filtration. Wash the microspheres several times with deionized water to remove residual surfactant and unencapsulated drug.
-
Lyophilization: Freeze-dry the microspheres to obtain a fine, free-flowing powder. Store the lyophilized microspheres in a desiccator.
In Vitro Drug Release Study
This study evaluates the rate and extent of drug release from the formulation in a controlled laboratory setting.
Apparatus: USP Apparatus 4 (Flow-Through Cell) [4][5]
-
Cell Preparation: Place a known quantity of the this compound microspheres into the flow-through cell, which may be packed with glass beads to ensure uniform flow.
-
Media: Use a physiologically relevant dissolution medium, such as phosphate-buffered saline (PBS) at pH 7.4, maintained at 37°C.[6]
-
Flow Rate: Pump the dissolution medium through the cell at a constant, slow flow rate (e.g., 8 mL/min) to mimic physiological conditions.[6]
-
Sampling: Collect the eluate at predetermined time intervals over an extended period (e.g., 30-60 days).
-
Analysis: Analyze the collected samples for fluphenazine concentration using a validated analytical method, such as HPLC.
-
Data Analysis: Plot the cumulative percentage of drug released against time to generate a drug release profile.
In Vivo Pharmacokinetic Study
This study assesses the absorption, distribution, metabolism, and excretion (ADME) of the drug formulation in an animal model.
Animal Model: Male New Zealand White Rabbits [7][8]
-
Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the study.
-
Dosing: Administer a single intramuscular (IM) injection of the this compound formulation into the gluteal muscle of each rabbit.
-
Blood Sampling: Collect blood samples from the marginal ear vein at predetermined time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours, and then daily or every other day for up to 60 days).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of fluphenazine in the plasma samples using a validated HPLC method with coulometric detection.[9][10]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and apparent half-life (t½), using appropriate software.
Bioanalytical Method for Fluphenazine in Plasma
This protocol details a sensitive method for quantifying fluphenazine concentrations in plasma samples.
Method: High-Performance Liquid Chromatography (HPLC) with Coulometric Detection [9][10][11][12]
-
Sample Preparation (Liquid-Liquid Extraction): [11]
-
To 1 mL of plasma, add an internal standard (e.g., perphenazine).
-
Add a deproteinizing agent (e.g., acetone-methanol mixture) and vortex.
-
Add an extraction solvent (e.g., n-pentane containing 5% ethyl acetate), vortex, and centrifuge to separate the layers.[11]
-
Transfer the organic layer and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of methanol, acetonitrile, and an ammonium (B1175870) acetate (B1210297) buffer (e.g., 70:15:15, v/v/v) at a specific pH.[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Detection: Coulometric detector with a guard cell and a dual-electrode analytical cell set at specific potentials to ensure high sensitivity and specificity.[11]
-
-
Validation: Validate the method for linearity, accuracy, precision, sensitivity (limit of detection and quantification), and selectivity according to ICH guidelines.[12][14]
Mandatory Visualizations
Signaling Pathway
Fluphenazine, a typical antipsychotic, primarily exerts its therapeutic effect by acting as an antagonist at the dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain. Blockade of these receptors helps to alleviate the positive symptoms of schizophrenia.
Caption: Dopamine D2 Receptor Antagonism by Fluphenazine.
Experimental Workflow
The following diagram illustrates the logical flow of experiments for the development and characterization of a novel long-acting this compound formulation.
Caption: Workflow for Novel LAI Formulation Evaluation.
References
- 1. Pharmacokinetic Characteristics of Long-Acting Injectable Antipsychotics for Schizophrenia: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Intramuscular (IM) ziprasidone 20 mg is effective in reducing acute agitation associated with psychosis: a double-blind, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. complexgenerics.org [complexgenerics.org]
- 7. Pharmacokinetic and behavioral characterization of a long-term antipsychotic delivery system in rodents and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DSpace [repository.upenn.edu]
- 9. benchchem.com [benchchem.com]
- 10. An ultrasensitive method for the measurement of fluphenazine in plasma by high-performance liquid chromatography with coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Haloperidol and Haloperidol Decanoate (Chapter 7) - The Clinical Use of Antipsychotic Plasma Levels [cambridge.org]
- 12. bbrc.in [bbrc.in]
- 13. researchgate.net [researchgate.net]
- 14. Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Fluphenazine Tablets in Solid Oral Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Evaluation of Blood-Brain Barrier Penetration by Fluphenazine and its Long-Acting Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the blood-brain barrier (BBB) penetration of the antipsychotic drug fluphenazine (B1673473) and its long-acting ester prodrugs, fluphenazine decanoate (B1226879) and fluphenazine enanthate. The objective is to offer a clear, data-supported overview for researchers and professionals in drug development.
Executive Summary
Fluphenazine, a potent antipsychotic agent, readily crosses the blood-brain barrier, achieving significantly higher concentrations in the brain than in plasma.[1] Its long-acting esters, fluphenazine decanoate and this compound, are designed as prodrugs to provide a slow and sustained release of fluphenazine following intramuscular injection.[2] While the esters themselves are not intended to cross the BBB in large quantities, their increased lipophilicity allows for their deposition in adipose tissue, from where fluphenazine is gradually hydrolyzed and released into the systemic circulation. Subsequently, the active fluphenazine penetrates the BBB to exert its therapeutic effects. This guide synthesizes available data to compare the brain accessibility of fluphenazine following administration of the parent drug versus its ester derivatives.
Data Presentation
The following tables summarize key quantitative data regarding the distribution of fluphenazine.
Table 1: Brain and Plasma Concentrations of Fluphenazine in Rats
| Compound | Dose | Route of Administration | Brain Concentration (ng/g) | Plasma Concentration (ng/mL) | Brain-to-Plasma Ratio | Reference |
| Fluphenazine | 5 mg/kg/day for 15 days | Oral | 135 ± 25 | 7.5 ± 1.5 | ~18 | Aravagiri et al., 1995[1] |
| Fluphenazine | 10 mg/kg/day for 15 days | Oral | 280 ± 50 | 15 ± 3 | ~18.7 | Aravagiri et al., 1995[1] |
| Fluphenazine | 20 mg/kg/day for 15 days | Oral | 550 ± 100 | 20 ± 4 | ~27.5 | Aravagiri et al., 1995[1] |
Note: Data for brain concentrations following administration of fluphenazine esters are not directly available in comparative studies. The therapeutic effect of the esters relies on the in-vivo hydrolysis to fluphenazine.
Table 2: Pharmacokinetic Parameters of Fluphenazine Esters (Fluphenazine Plasma Levels)
| Compound | Dose | Route of Administration | Time to Peak Plasma Concentration (Tmax) | Peak Plasma Concentration (Cmax) | Half-life (t1/2) | Reference |
| Fluphenazine Decanoate | 25 mg | Intramuscular | 8-12 hours | 0.17-0.61 ng/mL (day 4-10 average) | ~14.3 days (multiple injections) | Marder et al., 1991; Javaid et al., 1985[3][4] |
| This compound | 25 mg | Intramuscular | 2-3 days | Not specified | 3.5-4 days | Jann et al., 1985 |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are outlined below.
In Vivo Brain and Plasma Concentration Analysis in Rats
-
Animal Model: Male Sprague-Dawley rats.[1]
-
Drug Administration: Fluphenazine dihydrochloride (B599025) administered orally via gavage daily for 15 days at doses of 5, 10, or 20 mg/kg.[1]
-
Sample Collection: At the end of the treatment period, blood samples were collected via cardiac puncture into heparinized tubes. Brains were rapidly excised, rinsed with cold saline, and dissected into specific regions.[1]
-
Sample Preparation: Plasma was separated by centrifugation. Brain tissue was homogenized in a suitable buffer.[1]
-
Analytical Method: Fluphenazine concentrations in plasma and brain homogenates were determined using a specific and sensitive radioimmunoassay (RIA).[1] This method involves the use of antibodies specific to fluphenazine to quantify the drug's concentration.
Pharmacokinetic Studies of Fluphenazine Esters in Humans
-
Study Population: Schizophrenic patients receiving maintenance therapy with fluphenazine decanoate or enanthate.[3]
-
Drug Administration: Intramuscular injection of fluphenazine decanoate or enanthate at specified doses and intervals.[3]
-
Sample Collection: Serial blood samples were collected at various time points after drug administration.
-
Analytical Method: Plasma concentrations of fluphenazine were measured using gas-liquid chromatography (GLC) with a nitrogen detector or radioimmunoassay (RIA).[3] These methods allow for the sensitive detection and quantification of fluphenazine in plasma.
Visualizations
Signaling Pathway: Mechanism of Fluphenazine Action
Caption: Fluphenazine esters are hydrolyzed to active fluphenazine, which crosses the BBB.
Experimental Workflow: Brain Tissue Analysis
Caption: Experimental workflow for determining drug concentration in brain tissue.
Conclusion
The available evidence strongly indicates that fluphenazine is highly capable of penetrating the blood-brain barrier, leading to substantial accumulation in brain tissue.[1] Fluphenazine decanoate and enanthate serve as effective long-acting delivery systems that, through slow hydrolysis, provide sustained levels of active fluphenazine to the systemic circulation and, consequently, to the brain. The increased lipophilicity of the ester prodrugs is crucial for their depot effect rather than for direct BBB penetration. Future research directly comparing the brain concentration time profiles after administration of fluphenazine and its esters would be beneficial for a more complete understanding of their comparative neuropharmacokinetics.
References
- 1. Distribution of fluphenazine and its metabolites in brain regions and other tissues of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Fluphenazine Decanoate? [synapse.patsnap.com]
- 3. Plasma levels of fluphenazine during fluphenazine decanoate treatment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma levels of fluphenazine in patients receiving fluphenazine decanoate. Relationship to clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Animal Models for Predicting Clinical Efficacy of Fluphenazine Enanthate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of animal models used to validate the clinical efficacy of fluphenazine (B1673473) enanthate, a long-acting injectable (LAI) typical antipsychotic. It aims to offer an objective comparison with alternative LAIs, supported by available experimental data from preclinical studies. Due to a notable scarcity of direct head-to-head preclinical studies comparing fluphenazine enanthate with other LAIs, this guide synthesizes data from studies comparing different formulations of fluphenazine and outlines the standard validated animal model protocols used for assessing antipsychotic efficacy.
Mechanism of Action: Dopamine (B1211576) D2 Receptor Antagonism
Fluphenazine, a member of the phenothiazine (B1677639) class, exerts its antipsychotic effects primarily by acting as a potent antagonist at dopamine D2 receptors in the mesolimbic pathway of the brain.[1] This blockade is believed to be the core mechanism for alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions. The enanthate ester formulation allows for a slow release of fluphenazine into the bloodstream following intramuscular injection, providing a long duration of action.
Data Presentation: Preclinical Efficacy in Animal Models
The following tables summarize quantitative data from a preclinical study comparing this compound, fluphenazine decanoate (B1226879), and fluphenazine hydrochloride in rodent models. These models are predictive of antipsychotic efficacy and extrapyramidal side effects.
Table 1: Inhibition of Apomorphine-Induced Stereotyped Behavior in Mice
| Treatment Group | Onset of Action | Duration of Maximal Effect |
| This compound | Delayed | Long-lasting |
| Fluphenazine Decanoate | Slower than Enanthate | Longer than Enanthate |
| Fluphenazine-2HCl (Oral) | Rapid | Short |
Data synthesized from a comparative study of fluphenazine formulations, which showed both enanthate and decanoate esters have a prolonged duration of action in inhibiting apomorphine-induced stereotypy compared to the oral hydrochloride form.[2]
Table 2: Induction of Catalepsy in Rats
| Treatment Group | Onset of Catalepsy | Duration of Catalepsy |
| This compound | Delayed | Prolonged |
| Fluphenazine Decanoate | Slower than Enanthate | Longer than Enanthate |
| Fluphenazine-2HCl (Oral) | Rapid | Short |
This table is based on findings indicating that, similar to its effect on stereotypy, this compound induces a long-lasting cataleptic state, predictive of extrapyramidal side effects.[2]
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of antipsychotic efficacy are provided below.
Apomorphine-Induced Stereotypy in Rats
This model is widely used to screen for antipsychotic potential by assessing a drug's ability to block the stereotyped behaviors induced by the dopamine agonist apomorphine (B128758).
-
Animals: Male Wistar rats are typically used.
-
Procedure:
-
Animals are habituated to the testing environment (e.g., individual transparent observation cages).
-
The test compound (e.g., this compound) or vehicle is administered at predetermined time points before the apomorphine challenge.
-
Apomorphine (typically 0.5-1.5 mg/kg, s.c.) is administered.
-
Behavioral observation begins immediately after apomorphine injection and continues for a set period (e.g., 60-120 minutes).
-
Stereotyped behaviors are scored at regular intervals (e.g., every 5-10 minutes) by a trained observer blinded to the treatment conditions.
-
-
Scoring: A common scoring scale is used, for example:
-
0: Asleep or stationary
-
1: Active, but no stereotyped behavior
-
2: Intermittent sniffing, head movements
-
3: Continuous sniffing, head and limb movements
-
4: Intermittent biting, gnawing, or licking of the cage
-
5: Continuous biting, gnawing, or licking
-
Amphetamine-Induced Hyperlocomotion in Rodents
This model assesses the ability of an antipsychotic to counteract the increase in locomotor activity induced by psychostimulants like amphetamine, which is thought to mimic the hyperdopaminergic state associated with psychosis.
-
Animals: Male mice or rats are commonly used.
-
Apparatus: Open-field arenas equipped with automated photobeam detection systems to track locomotor activity.
-
Procedure:
-
Animals are habituated to the open-field arena for a set period (e.g., 30-60 minutes).
-
The test compound or vehicle is administered.
-
After a specific pretreatment time, amphetamine (e.g., 1-5 mg/kg, i.p.) is administered.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a defined period (e.g., 60-120 minutes).
-
-
Data Analysis: The total distance traveled or the number of beam breaks is compared between treatment groups.
Catalepsy Bar Test in Rats
This test is used to predict the likelihood of a compound to induce extrapyramidal side effects, particularly parkinsonism.
-
Animals: Male Wistar rats are often used.
-
Apparatus: A horizontal bar (approximately 0.5-1 cm in diameter) is placed at a height where the rat's forepaws can be comfortably placed on it while its hind paws remain on the surface.
-
Procedure:
-
The test compound or vehicle is administered.
-
At various time points after administration, the rat's forepaws are gently placed on the bar.
-
The latency to remove both forepaws from the bar is measured with a stopwatch. A cut-off time (e.g., 180 seconds) is typically used.
-
-
Data Analysis: The mean or median latency to descend is calculated for each treatment group.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Workflow for preclinical comparison of LAI antipsychotics.
Conclusion
Animal models, particularly those assessing dopamine-related behaviors, are crucial for the preclinical evaluation of antipsychotics like this compound. The apomorphine-induced stereotypy, amphetamine-induced hyperlocomotion, and catalepsy bar tests serve as valuable predictors of clinical efficacy and extrapyramidal side effects. However, there is a clear need for more direct, published preclinical studies comparing this compound to other first- and second-generation long-acting injectable antipsychotics. Such studies would provide a more robust dataset for researchers and clinicians to make informed decisions in the development and application of these important therapeutic agents. The existing data on this compound confirms its long-acting antipsychotic profile in animal models, consistent with its clinical use.
References
- 1. Changes in apomorphine-induced stereotypy as a result of subacute neuroleptic treatment correlates with increased D-2 receptors, but not with increases in D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Pharmacological studies of long-acting phenothiazines with particular reference to fluphenazine decanoate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fluphenazine Enanthate in a Laboratory Setting
The disposal of Fluphenazine Enanthate, a long-acting antipsychotic medication, requires stringent adherence to hazardous waste protocols to ensure the safety of laboratory personnel and the protection of the environment. As a potent pharmaceutical compound, improper disposal can lead to contamination and potential harm. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound in research, scientific, and drug development environments.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous drug.[1] Personnel handling this compound must be fully aware of its potential health effects, which include acute toxicity if swallowed, in contact with skin, or inhaled.[1] It may also cause allergic skin reactions and respiratory sensitization.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Respiratory Protection: A NIOSH-approved respirator is necessary when handling powders or creating aerosols.
-
Lab Coat: A dedicated lab coat should be worn.
Quantitative Hazard Data
The following table summarizes the key hazard classifications for this compound.
| Hazard Classification | GHS Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin |
| Skin Sensitization | Category 1 | Warning | H317: May cause an allergic skin reaction |
| Acute Toxicity, Inhalation | Category 4 | Warning | H332: Harmful if inhaled |
| Respiratory Sensitization | Category 1 | Danger | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |
Data sourced from PubChem CID 3389.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all applicable federal, state, and local regulations for hazardous waste.[2][3] Research laboratories are subject to strict regulatory oversight from agencies such as the EPA and OSHA.[4]
1. Segregation and Labeling:
-
Immediately segregate all waste contaminated with this compound from other laboratory waste streams.[5][6]
-
Use designated, leak-proof, and puncture-resistant hazardous waste containers.[5]
-
Clearly label the container with "HAZARDOUS DRUG WASTE ONLY" and include the name of the chemical (this compound).[2] Color-coded containers can help prevent accidental mixing of waste streams.[5]
2. Handling of Different Waste Forms:
-
Unused or Expired Product: Do not dispose of unused or expired this compound down the drain or in regular trash. It must be managed as hazardous pharmaceutical waste.[7]
-
Contaminated Materials: All items that have come into contact with this compound, such as gloves, gowns, bench paper, vials, and syringes, are considered contaminated and must be disposed of as hazardous waste.[2][8]
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be placed in a designated sharps container that is also labeled as hazardous drug waste.[4]
3. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, earth).
-
Collect the absorbent material and place it in the designated hazardous waste container.
-
Clean the spill area thoroughly with a suitable decontamination solution.
-
All materials used for cleanup are also considered hazardous waste and must be disposed of accordingly.[8]
4. Storage and Collection:
-
Store the sealed and labeled hazardous waste container in a secure, designated area away from general laboratory traffic.[2]
-
This storage area should be well-ventilated.
5. Final Disposal:
-
Engage a licensed hazardous waste disposal contractor to collect and dispose of the this compound waste.[2] These contractors are trained in the proper handling, transportation, and destruction of hazardous pharmaceuticals, often through methods like incineration.[5]
-
Maintain meticulous records of all hazardous waste generated and disposed of, including waste transfer notes and disposal logs.[6] This documentation is crucial for regulatory compliance and safety audits.[4]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound | C29H38F3N3O2S | CID 3389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 3. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 4. easyrxcycle.com [easyrxcycle.com]
- 5. cleanmanagement.com [cleanmanagement.com]
- 6. Laboratory Waste Management: Best Practices for Compliance and Safety [labx.com]
- 7. rxdestroyer.com [rxdestroyer.com]
- 8. ph.health.mil [ph.health.mil]
Safeguarding Researchers: A Comprehensive Guide to Handling Fluphenazine Enanthate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Fluphenazine Enanthate, a potent antipsychotic agent. Adherence to these procedural steps is critical to minimize exposure risk and ensure proper disposal.
This compound is classified as a hazardous substance, harmful if swallowed, in contact with skin, or inhaled.[1] It can also cause allergic skin reactions and may lead to allergy or asthma-like symptoms if inhaled.[1] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is necessary to create a sufficient barrier against exposure. This includes the use of gloves, gowns, and eye and face protection as standard practice.[2][3]
Gloves: Double gloving is recommended when compounding, administering, and disposing of hazardous drugs like this compound.[3] Wear two pairs of powder-free, disposable gloves, with one pair worn under the gown's cuff and the second pair over the cuff.[3] Gloves should be changed regularly, at least every hour, or immediately if they are torn, punctured, or known to be contaminated.[3][4] Nitrile or natural rubber gloves are recommended.[5]
Gowns: Protective gowns should be disposable, made of low-permeability fabric, have a solid front, long sleeves, and tight-fitting cuffs.[3][4] Gowns should never be worn outside of the designated handling area to prevent the spread of contamination.[4]
Eye and Face Protection: Standard eyeglasses or safety glasses with side shields do not offer adequate protection from splashes.[2][4] Chemical splash goggles are required.[5][6] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[2][4][5][6]
Respiratory Protection: In situations where there is a risk of generating airborne particles or aerosols, a fit-tested NIOSH-certified N95 or N100 respirator is strongly recommended.[2][5] All respiratory protection should be used in accordance with a comprehensive respiratory protection program.[2]
Operational Plan for Handling
A systematic workflow is crucial for safely handling this compound from receipt to disposal.
-
Preparation:
-
Designate a restricted area for handling, clearly marked with warning signs.[3]
-
Ensure the work area, such as a chemical fume hood or biological safety cabinet, is clean and properly ventilated.[5][7]
-
Assemble all necessary materials and PPE before beginning any procedure.
-
Wash hands thoroughly before donning PPE.[3]
-
-
Handling:
-
Wear the full complement of recommended PPE.
-
Avoid the formation of dust and aerosols.[8]
-
Do not eat, drink, or apply cosmetics in the handling area.[3]
-
Should accidental contact occur, immediately follow first aid procedures. For skin contact, wash the affected area with plenty of soap and water for at least 15-20 minutes and remove contaminated clothing.[5][6] For eye contact, flush with plenty of water for at least 15-20 minutes, holding the eyelids open.[5][6] Seek immediate medical attention for any exposure.[5][6][7]
-
-
Decontamination and Cleaning:
-
After handling, carefully remove the outer pair of gloves and dispose of them.
-
Wipe down all surfaces and equipment with an appropriate decontaminating solution.
-
Remove the remaining PPE in an order that minimizes cross-contamination (e.g., gown, then inner gloves).
-
Wash hands thoroughly after removing all PPE.[3]
-
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All disposable items that have come into contact with this compound, including gloves, gowns, and cleaning materials, should be considered hazardous waste.
-
Containment: Place all contaminated waste into clearly labeled, sealed, and leak-proof containers.[7] For unused medicine, mix it with an unappealing substance like cat litter or used coffee grounds before placing it in a sealed container.[9][10] Do not crush tablets or capsules.[9]
-
Disposal: Dispose of all hazardous waste in accordance with local, state, and federal regulations.[5][8] Do not dispose of it in standard trash or down the drain.[8][11]
Quantitative Data
For this compound, specific occupational exposure limits have not been established by major regulatory bodies. The following table summarizes the available hazard information.
| Data Point | Value | Source |
| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH317: May cause an allergic skin reactionH332: Harmful if inhaledH334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | [1] |
| Occupational Exposure Limits | No information available | [7][8] |
Visual Workflow for Handling this compound
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. This compound | C29H38F3N3O2S | CID 3389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 5. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 6. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 7. fishersci.com [fishersci.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. fda.gov [fda.gov]
- 10. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 11. chemos.de [chemos.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
